molecular formula C12H26 B14557986 5-Ethyl-2,2,6-trimethylheptane CAS No. 62199-15-9

5-Ethyl-2,2,6-trimethylheptane

Cat. No.: B14557986
CAS No.: 62199-15-9
M. Wt: 170.33 g/mol
InChI Key: LYZRWXZZVRWJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,2,6-trimethylheptane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62199-15-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-ethyl-2,2,6-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-11(10(2)3)8-9-12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

LYZRWXZZVRWJHX-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)(C)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known and predicted physical properties of the branched alkane, 5-Ethyl-2,2,6-trimethylheptane. Designed for researchers, scientists, and professionals in drug development, this document summarizes key physicochemical data, outlines detailed experimental protocols for their determination, and includes a logical workflow for the physical characterization of branched alkanes.

Core Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2][3] Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the fifth position and three methyl groups at the second and sixth positions. The physical characteristics of this compound are crucial for its handling, application, and analysis in a laboratory setting.

Summary of Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimentally determined values are available, many are estimated or computed through various modeling techniques.

PropertyValueSource
Molecular Formula C₁₂H₂₆[1][2][3]
Molecular Weight 170.33 g/mol [1][2][3]
Boiling Point 187 °C[3]
Melting Point -50.8 °C (estimate)[3]
Density 0.7520 g/cm³[3]
Refractive Index 1.4217[3]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental for the characterization of a chemical compound. Below are detailed, generalized experimental protocols applicable to the determination of the key physical properties of liquid hydrocarbons like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Fill the Thiele tube with a suitable heating fluid to a level just above the side arm.

  • Introduce a small amount of the liquid sample (approximately 0.5 mL) into the small test tube.

  • Place the capillary tube, with its sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heating fluid surrounds the sample.

  • Gently heat the side arm of the Thiele tube. The design of the tube facilitates convection currents, ensuring uniform heating.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Melting Point Determination (Capillary Method)

For compounds that are solid at room temperature, the melting point is a critical indicator of purity. While this compound is a liquid at standard conditions, this method is fundamental for organic compound characterization.

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Solid sample

Procedure:

  • Ensure the solid sample is dry and finely powdered.

  • Press the open end of a capillary tube into the sample, trapping a small amount of the solid.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has melted (the end of the melting range). For a pure compound, this range should be narrow (0.5-2 °C).

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

Materials:

  • Pycnometer (with a ground-glass stopper and a capillary opening)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath

  • Sample of this compound

  • Distilled water (for calibration)

Procedure:

  • Clean and dry the pycnometer thoroughly and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and density. Ensure no air bubbles are trapped. Insert the stopper and wipe away any excess water from the capillary.

  • Place the filled pycnometer in a temperature-controlled water bath to allow it to reach thermal equilibrium.

  • Remove the pycnometer, dry the exterior, and record its mass (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with the sample liquid (this compound) and repeat steps 3 and 4, recording the final mass (m₃).

  • Calculate the density of the sample using the following formula:

    • Density_sample = [(m₃ - m₁) / (m₂ - m₁)] * Density_water

Refractive Index Determination (Abbe Refractometer)

The refractive index measures how light bends as it passes through a substance and is a characteristic property of liquids.

Materials:

  • Abbe refractometer

  • Constant temperature water bath

  • Sample of this compound

  • Dropper

  • Soft tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning

Procedure:

  • Turn on the refractometer and the constant temperature water bath, typically set to 20°C. Allow the instrument to equilibrate.

  • Open the prism assembly of the refractometer and clean the surfaces of both the upper and lower prisms with a soft tissue and a suitable solvent. Allow the solvent to evaporate completely.

  • Using a dropper, place a few drops of the sample onto the surface of the lower prism.

  • Close the prism assembly firmly.

  • Adjust the light source and the mirror to obtain optimal illumination of the field of view through the eyepiece.

  • Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

  • Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs of the eyepiece.

  • If a colored band is visible at the dividing line, adjust the chromaticity screw to eliminate it.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a branched alkane such as this compound. This workflow ensures a systematic approach to obtaining reliable data for compound identification and purity assessment.

G cluster_0 Sample Preparation & Purity cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting synthesis Synthesis/Procurement purification Purification (e.g., Distillation) synthesis->purification gc_ms Purity Assessment (GC-MS) purification->gc_ms boiling_point Boiling Point gc_ms->boiling_point density Density gc_ms->density refractive_index Refractive Index gc_ms->refractive_index melting_point Melting Point (if applicable) gc_ms->melting_point data_compilation Data Compilation boiling_point->data_compilation density->data_compilation refractive_index->data_compilation melting_point->data_compilation lit_comparison Comparison with Literature data_compilation->lit_comparison report Technical Report Generation lit_comparison->report

Caption: Logical workflow for the characterization of a branched alkane.

References

An In-depth Technical Guide to the Synthesis of 5-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route to 5-Ethyl-2,2,6-trimethylheptane, a highly branched aliphatic hydrocarbon. Due to the absence of a directly published synthesis for this specific molecule, this document outlines a robust and well-precedented two-step synthetic pathway. The proposed synthesis involves a Grignard reaction to construct the carbon skeleton, followed by the reduction of the resulting tertiary alcohol to yield the target alkane.

This guide offers detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway to aid researchers in the potential synthesis of this and structurally related compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a retrosynthetic analysis, disconnecting the C4-C5 bond. This suggests a Grignard reaction between a neopentyl Grignard reagent and 3-methyl-2-pentanone. The resulting tertiary alcohol, 5-Ethyl-2,2,6-trimethylheptan-5-ol, can then be deoxygenated to afford the final product.

G This compound This compound 5-Ethyl-2,2,6-trimethylheptan-5-ol 5-Ethyl-2,2,6-trimethylheptan-5-ol This compound->5-Ethyl-2,2,6-trimethylheptan-5-ol Reduction Neopentylmagnesium bromide Neopentylmagnesium bromide 5-Ethyl-2,2,6-trimethylheptan-5-ol->Neopentylmagnesium bromide Grignard Reaction 3-Methyl-2-pentanone 3-Methyl-2-pentanone 5-Ethyl-2,2,6-trimethylheptan-5-ol->3-Methyl-2-pentanone Grignard Reaction Neopentyl bromide Neopentyl bromide Neopentylmagnesium bromide->Neopentyl bromide Magnesium Magnesium Neopentylmagnesium bromide->Magnesium G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction Prepare Grignard Reagent Prepare Grignard Reagent React with Ketone React with Ketone Prepare Grignard Reagent->React with Ketone Aqueous Work-up Aqueous Work-up React with Ketone->Aqueous Work-up Purification 1 Purification 1 Aqueous Work-up->Purification 1 Dissolve Alcohol Dissolve Alcohol Purification 1->Dissolve Alcohol Add Reducing Agents Add Reducing Agents Dissolve Alcohol->Add Reducing Agents Reaction Reaction Add Reducing Agents->Reaction Quench and Extract Quench and Extract Reaction->Quench and Extract Purification 2 Purification 2 Quench and Extract->Purification 2 Final Product This compound Purification 2->Final Product

An In-depth Technical Guide to 5-Ethyl-2,2,6-trimethylheptane (CAS Number: 62199-15-9)

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to the limited availability of published scientific literature and experimental data for 5-Ethyl-2,2,6-trimethylheptane, this guide provides a summary of available information primarily from chemical databases. At present, there are no detailed experimental protocols, in-depth biological activity studies, or drug development applications specifically associated with this compound in publicly accessible resources.

Chemical Identity and Physical Properties

This compound is a branched-chain alkane with the molecular formula C12H26.[1] Alkanes are saturated hydrocarbons, meaning they consist entirely of hydrogen and carbon atoms and lack double or triple bonds. The structure of this particular isomer is characterized by a heptane (B126788) backbone with an ethyl group at the fifth carbon and methyl groups at the second and sixth positions.

A summary of its computed physicochemical properties is presented in Table 1. It is important to note that these values are largely predicted through computational models and may not reflect experimentally determined figures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62199-15-9[1]
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [1]
Boiling Point (estimated) 187 °C
Density (estimated) 0.752 g/cm³
Refractive Index (estimated) 1.422
LogP (estimated) 5.7[1]

Synthesis and Experimental Data

A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis of this compound. General methods for the synthesis of branched alkanes exist, often involving catalytic reforming or alkylation reactions, but a procedure tailored to this specific isomer has not been documented in available resources.

Similarly, there is a notable absence of published experimental data, such as nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, or mass spectrometry (MS) data, that would be crucial for the structural confirmation and characterization of the compound.

Potential Applications and Biological Activity

Currently, there is no information available in scientific literature or patents to suggest any specific applications for this compound in the fields of research, drug development, or industry.

Broader research into the biological activity of C12H26 isomers is very limited and provides no direct insights into the specific properties of this compound. While some studies have investigated the toxicological profiles of other branched alkanes, this data cannot be reliably extrapolated to the subject of this guide without specific experimental validation.

Logical Workflow for Future Investigation

Given the scarcity of information, a logical workflow for any researcher or drug development professional interested in this compound would involve foundational research and characterization.

G cluster_0 Phase 1: Synthesis and Verification cluster_1 Phase 2: Physicochemical and Toxicological Screening cluster_2 Phase 3: Biological Activity Screening A Develop Synthetic Route B Purification A->B C Structural Characterization (NMR, MS, IR) B->C D Determine Physicochemical Properties C->D E In Vitro Cytotoxicity Assays D->E F Preliminary ADME Profiling E->F G High-Throughput Screening F->G H Target Identification G->H I Lead Optimization (if active) H->I

Caption: A proposed workflow for the initial investigation of this compound.

This workflow outlines the necessary steps to synthesize, purify, and characterize the compound, followed by an assessment of its basic physicochemical and toxicological properties. Only after these foundational steps would it be logical to proceed with screening for any potential biological activity.

Conclusion

References

An In-depth Technical Guide on the Molecular Structure of 5-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and general methodologies for the synthesis and characterization of the highly branched alkane, 5-Ethyl-2,2,6-trimethylheptane. While alkanes are not typically central to drug development due to their chemical inertness and lack of specific biological targets, an understanding of their structural and physical properties is fundamental in various fields of chemical and materials science. This document collates available data on this compound and presents generalized experimental protocols relevant to the study of branched alkanes.

Molecular Structure and Identification

This compound is a saturated hydrocarbon with the chemical formula C12H26.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the fifth carbon position and three methyl groups at the second and sixth carbon positions. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[1]

Key identifiers for this molecule are summarized in the table below.

IdentifierValue
IUPAC Name This compound[1]
Chemical Formula C12H26[1][2]
SMILES Notation CCC(CCC(C)(C)C)C(C)C[1]
InChI InChI=1S/C12H26/c1-7-11(10(2)3)8-9-12(4,5)6/h10-11H,7-9H2,1-6H3[1]
InChIKey LYZRWXZZVRWJHX-UHFFFAOYSA-N[1]
CAS Number 62199-15-9[1]

Physicochemical Properties

PropertyValue
Molecular Weight 170.33 g/mol [1][2]
Boiling Point (estimated) 187 °C[3]
Melting Point (estimated) -50.8 °C[3]
Density (estimated) 0.7520 g/cm³[3]
Refractive Index (estimated) 1.4217[3]
XLogP3 (Lipophilicity) 5.7[1]

Spectroscopic Characterization (General Principles)

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be predicted based on the principles of alkane spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum of a branched alkane like this compound would show a complex pattern of overlapping signals in the upfield region (typically 0.5-2.0 ppm). The signals would correspond to the various chemically non-equivalent protons on the methyl, methylene (B1212753), and methine groups.

    • ¹³C NMR : The carbon NMR spectrum would provide distinct signals for each unique carbon environment within the molecule, offering a clearer picture of the carbon skeleton.

  • Infrared (IR) Spectroscopy :

    • The IR spectrum of an alkane is characterized by strong C-H stretching vibrations between 2850 and 3000 cm⁻¹.[4][5]

    • C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups appear in the 1350-1470 cm⁻¹ region.[4]

    • The presence of a tert-butyl group (at the C2 position) would likely show a characteristic split in the C-H bending region.

  • Mass Spectrometry (MS) :

    • Electron ionization mass spectrometry of alkanes typically results in extensive fragmentation. The molecular ion peak (M⁺) for C₁₂H₂₆ at m/z 170 would likely be of low abundance.

    • The fragmentation pattern would be characterized by a series of carbocation fragments, with prominent peaks corresponding to the loss of alkyl radicals from the parent molecule.

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not readily found in the scientific literature. However, general methods for the synthesis of highly branched alkanes can be applied.

General Synthesis of Branched Alkanes via Grignard Reaction

A common strategy for constructing branched alkanes involves the use of Grignard reagents followed by dehydration and hydrogenation.

Workflow for a Generic Branched Alkane Synthesis

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carbonyl Addition cluster_2 Step 3 & 4: Dehydration & Hydrogenation Alkyl Halide Alkyl Halide Grignard Reagent Grignard Reagent Alkyl Halide->Grignard Reagent  Ether Mg Metal Mg Metal Mg Metal->Grignard Reagent Ketone/Aldehyde Ketone/Aldehyde Tertiary Alcohol Tertiary Alcohol Grignard Reagent->Tertiary Alcohol  Acid Workup Ketone/Aldehyde->Tertiary Alcohol Alkene Alkene Tertiary Alcohol->Alkene  H₃PO₄, Heat Branched Alkane Branched Alkane Alkene->Branched Alkane  H₂, Pd/C

Caption: A generalized workflow for the synthesis of branched alkanes.

Methodology:

  • Grignard Reagent Formation: An appropriate alkyl halide is reacted with magnesium metal in an anhydrous ether solvent to form a Grignard reagent.

  • Carbonyl Addition: The Grignard reagent is then reacted with a suitable ketone or aldehyde. An acidic workup protonates the resulting alkoxide to yield a tertiary alcohol.[2]

  • Dehydration: The tertiary alcohol is dehydrated, typically using a strong acid like phosphoric acid with heat, to produce a mixture of alkenes.[1]

  • Hydrogenation: The resulting alkene mixture is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final saturated branched alkane.[1][2]

General Protocol for Spectroscopic Analysis

Workflow for Characterization of a Synthesized Alkane

G Synthesized Product Synthesized Product Purification Purification (e.g., Distillation) Synthesized Product->Purification Purity Check (GC) Purity Check (GC) Purification->Purity Check (GC) Structural Elucidation Structural Elucidation Purity Check (GC)->Structural Elucidation NMR Spectroscopy NMR Spectroscopy Structural Elucidation->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry

Caption: A typical workflow for the purification and characterization of a synthesized alkane.

Methodology:

  • Purification: The crude product from the synthesis is purified, typically by fractional distillation for liquid alkanes, to separate the desired product from byproducts and starting materials.

  • Purity Assessment: The purity of the isolated alkane is assessed using Gas Chromatography (GC).

  • Structural Analysis:

    • NMR: A sample of the purified alkane is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

    • IR: A thin film of the liquid alkane is analyzed by IR spectroscopy to identify the characteristic C-H stretching and bending vibrations.

    • MS: The purified alkane is analyzed by mass spectrometry to determine its molecular weight and fragmentation pattern, which aids in confirming the structure.

Relevance in Scientific Research

While this compound is not directly relevant to drug development or signaling pathways, the study of branched alkanes is crucial in other scientific and industrial contexts. Their physical properties, such as boiling point and viscosity, are of interest in the formulation of fuels and lubricants. Furthermore, highly branched alkanes serve as model compounds in fundamental studies of hydrocarbon chemistry and combustion.

Visualization of Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D representation of the this compound molecule.

References

"5-Ethyl-2,2,6-trimethylheptane chemical formula C12H26"

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Formula: C12H26

This technical guide provides a summary of the available information on 5-Ethyl-2,2,6-trimethylheptane for an audience of researchers, scientists, and drug development professionals. The document outlines the known physicochemical properties of the compound.

Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of this compound. The majority of this data is computed and sourced from chemical databases.

PropertyValueSource
IUPAC Name This compound[1]
Chemical Formula C12H26[1]
CAS Number 62199-15-9[1]
Molecular Weight 170.33 g/mol [1]
Exact Mass 170.203450829 Da[1]
Boiling Point 187°C (estimated)[2]
Melting Point -50.8°C (estimated)[2]
Density 0.7520 g/cm³ (estimated)[2]
Refractive Index 1.4217 (estimated)[2]
XLogP3 5.7[1]
Topological Polar Surface Area 0 Ų[1]
SMILES CCC(CCC(C)(C)C)C(C)C[1]
InChI InChI=1S/C12H26/c1-7-11(10(2)3)8-9-12(4,5)6/h10-11H,7-9H2,1-6H3[1]
InChIKey LYZRWXZZVRWJHX-UHFFFAOYSA-N[1]

Experimental Protocols

A thorough search of scientific databases and literature reveals no specific, documented experimental protocols for the synthesis of this compound. As a highly branched alkane, its synthesis would likely involve multi-step organic chemistry procedures, potentially utilizing Grignard reagents, Wittig reactions, or other carbon-carbon bond-forming reactions, followed by reduction of any functional groups. However, without published methods, any proposed synthetic route would be purely theoretical.

Similarly, no standardized analytical protocols for the identification and quantification of this specific compound have been published. General methods for alkane analysis, such as gas chromatography-mass spectrometry (GC-MS), would be applicable.

Biological Activity and Drug Development Relevance

There is currently no available information in peer-reviewed literature to suggest that this compound has any specific biological activity or has been investigated in the context of drug development. No studies detailing its interaction with biological targets, its metabolic pathways, or its toxicological profile have been found. Consequently, there are no known signaling pathways associated with this compound.

Hypothetical Experimental Workflow

In the absence of specific experimental data for this compound, the following diagram illustrates a general and hypothetical workflow for the initial characterization and biological screening of a novel, unstudied chemical compound. This represents a logical relationship between different stages of preliminary research.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_screening Biological Screening (In Vitro) cluster_data Data Analysis & Reporting synthesis Putative Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS, HRMS) purification->ms ir IR Spectroscopy purification->ir purity Purity Assessment (e.g., GC, HPLC) purification->purity analysis Data Interpretation nmr->analysis ms->analysis ir->analysis cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) purity->cytotoxicity purity->analysis target_binding Target-Based Assays (if applicable) cytotoxicity->target_binding phenotypic Phenotypic Screening cytotoxicity->phenotypic target_binding->analysis phenotypic->analysis report Technical Report Generation analysis->report

Caption: Hypothetical workflow for novel compound characterization.

This diagram outlines a logical progression from the synthesis and purification of a new chemical entity to its structural confirmation, purity assessment, and initial in vitro biological evaluation. This serves as a representative model for the type of experimental workflow that would be necessary to begin to understand the properties and potential applications of a compound like this compound.

References

A Technical Guide to the Isomers of Dodecane (C12H26)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecane (B42187) (C12H26) is an alkane hydrocarbon with a 12-carbon chain. While the linear isomer, n-dodecane, is well-known, the molecular formula C12H26 encompasses a vast structural diversity, comprising 355 distinct isomers.[1][2][3] This guide provides an in-depth overview of dodecane isomers, focusing on their structural classification, physicochemical properties, and the analytical methodologies required for their differentiation. Such information is critical for applications ranging from solvent chemistry in drug formulations to reference standards in fuel and materials science.

Structural Classification of Dodecane Isomers

The 355 structural isomers of dodecane arise from the varied branching patterns of the carbon backbone.[1][2] These can be systematically classified based on the length of the longest continuous carbon chain (the parent chain) and the identity and location of the alkyl substituents. This structural variation gives rise to a wide range of physical and chemical properties.

A primary classification distinguishes between the single straight-chain isomer and the 354 branched-chain isomers. This fundamental difference in topology significantly influences intermolecular forces, and consequently, the macroscopic properties of each isomer.

G Fig. 1: Logical Classification of Dodecane Isomers Dodecane Dodecane (C12H26) 355 Isomers StraightChain Straight-Chain Isomer Dodecane->StraightChain BranchedChain Branched-Chain Isomers (354 Isomers) Dodecane->BranchedChain n_Dodecane n-Dodecane StraightChain->n_Dodecane 1 Isomer Methylundecanes Methylundecanes (e.g., 2-Methylundecane) BranchedChain->Methylundecanes DimethylDecanes Dimethyldecanes BranchedChain->DimethylDecanes Pentamethylheptanes Pentamethylheptanes (e.g., 2,2,4,6,6-Pentamethylheptane) BranchedChain->Pentamethylheptanes OtherBranched Other Branched Structures... BranchedChain->OtherBranched

Fig. 1: Logical Classification of Dodecane Isomers

Physicochemical Properties of Select Dodecane Isomers

The physical properties of dodecane isomers, such as boiling point, melting point, and density, vary significantly with their molecular structure. Generally, increased branching leads to a lower boiling point due to a reduction in surface area and weaker van der Waals forces. Conversely, highly symmetrical branched isomers can have higher melting points. A summary of key quantitative data for n-dodecane and two prominent branched isomers is presented below.

Propertyn-Dodecane2-Methylundecane (B1362468)2,2,4,6,6-Pentamethylheptane
CAS Number 112-40-3[1][2]7045-71-8[4]13475-82-6[5]
Molecular Weight ( g/mol ) 170.33[2][6]170.33[4][7]170.33[5][8]
Boiling Point (°C) 215–217[9][10]210[11]175–178[5][12]
Melting Point (°C) -9.6[9][13]-46.8[11]-81[5]
Density (g/mL at 20°C) ~0.749[1]Data not readily available~0.74 (at 15°C)[5]
Refractive Index (n20/D) 1.421[2][9]Data not readily available1.419[5]

Note: Isododecane is a commercial term for a mixture of C12H26 isomers, primarily 2,2,4,6,6-pentamethylheptane.[5] It is widely used as an emollient and solvent in cosmetic and personal care products.[14][15]

Experimental Protocols

The separation and identification of dodecane isomers from a complex mixture is a common challenge in petrochemical analysis and quality control. The methodologies typically involve a combination of chromatographic separation and mass spectrometric identification.

Protocol 1: Isomer Separation and Identification by GC-MS

Objective: To separate and identify individual dodecane isomers in a hydrocarbon mixture.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for this purpose.

  • Sample Preparation:

    • Dilute the hydrocarbon sample in a high-purity volatile solvent (e.g., hexane (B92381) or pentane) to a concentration suitable for GC analysis (typically 100-1000 ppm).

    • If necessary, filter the sample to remove particulate matter.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated at 250°C with a high split ratio (e.g., 100:1) to prevent column overloading.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A long, non-polar capillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase like dimethylpolysiloxane (e.g., DB-1 or equivalent) is required for resolving closely boiling isomers.

    • Oven Temperature Program: Start at a low initial temperature (e.g., 40°C) and hold for several minutes. Then, ramp the temperature at a controlled rate (e.g., 2-5°C/min) to a final temperature of approximately 250°C. The slow ramp rate is crucial for separating isomers.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to capture the molecular ion (m/z 170) and characteristic fragmentation patterns.

  • Data Analysis:

    • Identify peaks based on their retention time.

    • Confirm isomer identity by comparing the acquired mass spectrum of each peak against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library). Branched alkanes produce distinctive fragmentation patterns that allow for differentiation from the linear isomer and from each other.

Analytical and Preparative Workflow

The process of analyzing a sample for its dodecane isomer content or isolating a specific isomer follows a logical workflow. This begins with an initial bulk separation based on boiling points, followed by high-resolution analytical techniques for precise identification and quantification.

G Fig. 2: Experimental Workflow for Isomer Analysis cluster_prep Preparative / Bulk Separation cluster_analysis Analytical Identification & Quantification RawSample Raw Hydrocarbon Mixture Distillation Fractional Distillation RawSample->Distillation C12_Fraction C12 Isomer-Enriched Fraction Distillation->C12_Fraction GCMS High-Resolution GC-MS C12_Fraction->GCMS Data Data Acquisition (Retention Times & Mass Spectra) GCMS->Data LibrarySearch Spectral Library Matching (e.g., NIST Database) Data->LibrarySearch Report Final Report (Isomer Identification & Relative Abundance) LibrarySearch->Report

Fig. 2: Experimental Workflow for Isomer Analysis

This technical guide highlights the complexity and diversity of dodecane isomers. For researchers in drug development, understanding the properties of specific isomers is crucial when they are used as solvents or excipients, as different isomers can affect solubility, stability, and bioavailability of active pharmaceutical ingredients. The analytical protocols provided serve as a foundational approach for ensuring the purity and composition of these critical materials.

References

Spectroscopic Profile of 5-Ethyl-2,2,6-trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the saturated aliphatic hydrocarbon, 5-Ethyl-2,2,6-trimethylheptane (CAS No. 62199-15-9). Due to a scarcity of published experimental data for this specific isomer, this document combines foundational computed properties with predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed methodologies for the general acquisition of such spectroscopic data are also presented to guide researchers in experimental design. This guide aims to serve as a foundational resource for the identification and characterization of this compound in research and development settings.

Introduction

This compound is a branched alkane with the molecular formula C₁₂H₂₆.[1][2][3] As a member of the hydrocarbon family, its primary applications are anticipated to be in the fields of fuel and lubricant technologies. However, the precise characterization of such molecules is crucial for understanding structure-property relationships and for unambiguous identification in complex mixtures. Spectroscopic techniques remain the cornerstone of molecular characterization. This document outlines the expected spectroscopic signature of this compound.

Molecular and Physical Properties

A summary of the key computed physical and molecular properties for this compound is provided in Table 1. These values are derived from computational models and provide a baseline for the substance's expected characteristics.[1]

Table 1: Computed Molecular and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 62199-15-9PubChem[1], NIST WebBook[2]
XLogP3 5.7PubChem[1]
Exact Mass 170.203450829 DaPubChem[1]

Predicted Spectroscopic Data

In the absence of experimentally derived spectra in publicly accessible databases, the following sections present predicted data based on computational models and knowledge of characteristic spectroscopic values for relevant functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted chemical shifts for ¹H and ¹³C NMR are presented in Tables 2 and 3, respectively.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (C1, C1', C1'')~ 0.85 - 0.95s9H
CH₃ (C7)~ 0.85 - 0.95d3H
CH₃ (C8)~ 0.85 - 0.95t3H
CH₂ (C3)~ 1.10 - 1.30m2H
CH₂ (C4)~ 1.20 - 1.40m2H
CH (C5)~ 1.40 - 1.60m1H
CH (C6)~ 1.50 - 1.70m1H
CH₂ (Ethyl)~ 1.20 - 1.40q2H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1, C1', C1'' (t-butyl methyls)~ 30 - 35
C2 (quaternary)~ 30 - 35
C3~ 45 - 50
C4~ 25 - 30
C5~ 40 - 45
C6~ 30 - 35
C7~ 15 - 20
C8~ 10 - 15
Ethyl CH₂~ 25 - 30
Ethyl CH₃~ 10 - 15
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of a saturated alkane like this compound would be expected to show a molecular ion peak (M⁺) at m/z = 170. However, this peak is often weak or absent in branched alkanes. The fragmentation pattern is dominated by the formation of stable carbocations resulting from the cleavage of C-C bonds.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed FragmentNotes
170[C₁₂H₂₆]⁺Molecular Ion (M⁺) - likely weak or absent
155[M - CH₃]⁺Loss of a methyl group
141[M - C₂H₅]⁺Loss of an ethyl group
113[M - C₄H₉]⁺Loss of a butyl group (e.g., t-butyl)
57[C₄H₉]⁺t-butyl cation - often the base peak
43[C₃H₇]⁺Isopropyl cation
29[C₂H₅]⁺Ethyl cation
Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations. The absence of other functional groups leads to a relatively simple spectrum.

Table 5: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2850 - 3000C-H stretch (sp³ CH, CH₂, CH₃)Strong
1450 - 1470C-H bend (CH₂ scissors)Medium
1365 - 1385C-H bend (CH₃ umbrella mode)Medium-Strong
~1365C-H bendCharacteristic of t-butyl group (doublet)

Experimental Protocols

While specific protocols for this compound are not available, the following provides a general methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 30-45 degree pulse angle, 2-second relaxation delay, 1024 or more scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Employ a temperature program to ensure separation and elution of the analyte (e.g., start at 50°C, ramp to 250°C).

  • Mass Spectrometry:

    • The EI source energy is typically set to 70 eV.

    • Scan a mass range appropriate for the analyte (e.g., m/z 20-200).

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte and analyze the associated mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR: Apply a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty instrument (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different types of data.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Interpretation Sample Analyte: this compound Prep Sample Preparation Sample->Prep NMR NMR Spectrometer Prep->NMR GCMS GC-MS Prep->GCMS FTIR FTIR Spectrometer Prep->FTIR NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data MS_Data Mass Spectrum GCMS->MS_Data IR_Data IR Spectrum FTIR->IR_Data Structure Molecular Structure Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Data_Relationship_Diagram cluster_nmr_info NMR Information cluster_ms_info MS Information cluster_ir_info IR Information Molecule This compound C12H26 MW: 170.33 NMR NMR Spectroscopy Molecule->NMR provides MS Mass Spectrometry Molecule->MS provides IR IR Spectroscopy Molecule->IR provides H_NMR 1H NMR (Proton Environments) NMR->H_NMR C_NMR 13C NMR (Carbon Backbone) NMR->C_NMR Mol_Ion Molecular Ion (m/z) (Molecular Weight) MS->Mol_Ion Fragments Fragmentation Pattern (Structural Fragments) MS->Fragments Func_Groups Vibrational Modes (C-H Bonds) IR->Func_Groups

Caption: Relationship between spectroscopic techniques and derived molecular information.

Conclusion

This technical guide consolidates the available computed data and provides a predicted spectroscopic profile for this compound. While experimental data remains elusive in the public domain, the information and general protocols provided herein offer a valuable resource for researchers. The presented tables of predicted spectroscopic values can aid in the tentative identification of this compound, and the detailed experimental workflows serve as a practical guide for its future characterization. It is recommended that any synthesis or isolation of this compound be followed by thorough spectroscopic analysis to validate and supplement the data presented in this guide.

References

The Thermodynamics of Branched Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core thermodynamic properties of branched alkanes. Understanding these properties is crucial for applications ranging from fuel development to the prediction of molecular interactions in pharmacological systems. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and illustrates the fundamental relationships between molecular structure and thermodynamic stability.

Core Thermodynamic Properties

The stability and behavior of branched alkanes are governed by fundamental thermodynamic quantities: enthalpy, entropy, and Gibbs free energy. Increased branching generally leads to greater thermodynamic stability compared to linear isomers.[1][2][3] This increased stability is primarily attributed to a more negative enthalpy of formation. While branched alkanes are thermodynamically more stable, they often exhibit lower boiling points than their straight-chain counterparts due to a smaller surface area, which results in weaker van der Waals forces between molecules.[1]

Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation is a measure of the energy released or absorbed when one mole of a compound is formed from its constituent elements in their standard states. For alkanes, a more negative enthalpy of formation indicates greater stability.[3][4] Branching in alkanes leads to a more negative (more favorable) enthalpy of formation.[1][3] For instance, the highly branched 2,2,3,3-tetramethylbutane (B1293380) is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[1] This stabilization can be attributed to factors including electron correlation and electrostatic effects.[2]

AlkaneIsomerΔH°f (kJ/mol) at 298.15 K
C4H10n-Butane-125.6
Isobutane (2-Methylpropane)-134.2
C5H12n-Pentane-146.9
Isopentane (2-Methylbutane)-153.9
Neopentane (2,2-Dimethylpropane)-167.9
C6H14n-Hexane-167.2
2-Methylpentane-174.4
3-Methylpentane-172.2
2,2-Dimethylbutane-185.8
2,3-Dimethylbutane-180.1
C8H18n-Octane-208.4
2,2,3,3-Tetramethylbutane-225.9

Note: Data compiled from various sources. Exact values may vary slightly between references.

Standard Molar Entropy (S°)

Entropy is a measure of the molecular disorder or randomness of a system. The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. For alkanes, entropy generally increases with molecular size.[5] Branching, however, tends to decrease the standard molar entropy compared to the corresponding linear alkane. This is because the more compact structure of a branched alkane restricts the number of possible conformations, leading to a more ordered state.[6]

AlkaneIsomerS° (J/mol·K) at 298.15 K
C4H10n-Butane310.2
Isobutane (2-Methylpropane)294.7
C5H12n-Pentane348.9
Isopentane (2-Methylbutane)343.6
Neopentane (2,2-Dimethylpropane)306.4
C6H14n-Hexane388.4
2-Methylpentane384.6
3-Methylpentane382.4
2,2-Dimethylbutane358.3
2,3-Dimethylbutane366.5

Note: Data compiled from various sources. Exact values may vary slightly between references.

Gibbs Free Energy of Formation (ΔG°f)

The Gibbs free energy of formation combines the effects of enthalpy and entropy and is the ultimate indicator of thermodynamic stability and spontaneity of formation under constant temperature and pressure.[7][8][9][10] The relationship is given by the equation: ΔG° = ΔH° - TΔS°.[10][11] A more negative value of ΔG°f indicates a more thermodynamically stable compound. Due to the dominant effect of the more negative enthalpy of formation, branched alkanes generally have a more negative Gibbs free energy of formation than their linear isomers, confirming their greater stability.[12]

AlkaneIsomerΔG°f (kJ/mol) at 298.15 K
C4H10n-Butane-15.7
Isobutane (2-Methylpropane)-20.8
C5H12n-Pentane-8.4
Isopentane (2-Methylbutane)-14.8
Neopentane (2,2-Dimethylpropane)-18.0
C6H14n-Hexane0.1
2-Methylpentane-4.1
3-Methylpentane-2.4
2,2-Dimethylbutane-13.0
2,3-Dimethylbutane-9.0

Note: Data compiled from various sources. Exact values may vary slightly between references.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a certain amount. For alkanes, heat capacity increases with the number of atoms in the molecule.[13] The molar heat capacity of liquid n-alkane derivatives shows a linear dependence on the chain length.[14]

AlkaneIsomerCp (J/mol·K) at 298.15 K
C4H10n-Butane97.5
Isobutane (2-Methylpropane)96.7
C5H12n-Pentane120.2
Isopentane (2-Methylbutane)120.0
Neopentane (2,2-Dimethylpropane)121.8
C6H14n-Hexane143.1
2-Methylpentane142.4
3-Methylpentane142.0
2,2-Dimethylbutane138.8
2,3-Dimethylbutane139.7

Note: Data compiled from various sources. Exact values may vary slightly between references.

Experimental Protocols

The determination of thermodynamic properties of alkanes relies on a combination of experimental techniques and computational methods.

Calorimetry

Calorimetry is a primary experimental technique for measuring heat changes in chemical and physical processes.[15]

  • Combustion Calorimetry: This method is used to determine the enthalpy of formation (ΔH°f).[16]

    • A precise mass of the alkane is placed in a sample holder within a high-pressure vessel known as a "bomb."

    • The bomb is filled with pure oxygen under high pressure.

    • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

    • The sample is ignited, and the complete combustion reaction occurs.

    • The temperature change of the water is meticulously measured.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

    • Using Hess's Law, the enthalpy of formation of the alkane is then calculated from the heat of combustion and the known enthalpies of formation of the products (CO2 and H2O).[16]

  • Adiabatic Scanning Calorimetry (ASC): This technique is employed to measure heat capacity (Cp) and enthalpy changes during phase transitions.[17]

    • The sample is placed in a cell within an adiabatic shield.

    • Heat is supplied to the sample at a controlled rate, causing a gradual increase in temperature.

    • The temperature of the adiabatic shield is continuously adjusted to match the sample temperature, minimizing heat loss.

    • The heat capacity is determined from the heat input and the resulting temperature change.

Spectroscopy and Statistical Mechanics

Standard molar entropy (S°) is often determined by combining spectroscopic measurements with statistical mechanics calculations.

  • Spectroscopic Data Acquisition: Infrared (IR) and Raman spectroscopy are used to determine the vibrational frequencies of the molecule. Microwave spectroscopy can provide data on the moments of inertia.

  • Partition Function Calculation: The spectroscopic data are used to calculate the translational, rotational, and vibrational partition functions of the molecule.

  • Entropy Calculation: The standard molar entropy is then calculated from the total partition function using the equations of statistical mechanics. For ideal gases, the entropy can be calculated with high accuracy using this method.[18]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict the thermodynamic properties of molecules.[19]

  • Molecular Geometry Optimization: The first step is to find the lowest energy conformation of the alkane isomer.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the vibrational contributions to enthalpy and entropy.

  • Thermochemical Property Calculation: The electronic energy and the contributions from translational, rotational, and vibrational motions are combined to calculate the enthalpy, entropy, and Gibbs free energy. Isodesmic work reactions are often employed to improve the accuracy of calculated enthalpies of formation.[20]

Logical Relationships

The thermodynamic properties of branched alkanes are intrinsically linked to their molecular structure. The following diagram illustrates the relationship between increased branching and the resulting thermodynamic stability.

G A Increase in Branching B More Compact Molecular Structure A->B F More Negative Enthalpy of Formation (ΔH°f) A->F C Reduced Surface Area B->C G Decreased Standard Molar Entropy (S°) B->G D Decreased van der Waals Forces C->D E Lower Boiling Point D->E H More Negative Gibbs Free Energy of Formation (ΔG°f) F->H G->H I Increased Thermodynamic Stability H->I

Caption: Relationship between branching and thermodynamic properties.

The following diagram illustrates a generalized experimental workflow for determining the thermodynamic properties of a branched alkane.

G cluster_exp Experimental Determination cluster_comp Computational Determination cluster_final Final Thermodynamic Profile A Sample of Branched Alkane B Combustion Calorimetry A->B C Adiabatic Scanning Calorimetry A->C D Spectroscopy (IR, Raman) A->D E Heat of Combustion B->E F Heat Capacity (Cp) C->F G Vibrational Frequencies D->G H Enthalpy of Formation (ΔH°f) E->H Q Comprehensive Thermodynamic Data F->Q I Statistical Mechanics Calculation G->I P Gibbs Free Energy Calculation (ΔG°f = ΔH°f - TΔS°) H->P J Standard Molar Entropy (S°) I->J J->P K Molecular Structure Input L DFT Calculations K->L M Optimized Geometry & Frequencies L->M N Thermochemical Analysis M->N O ΔH°f, S°, ΔG°f, Cp N->O O->Q P->Q

Caption: Experimental and computational workflow for thermodynamic analysis.

References

An In-depth Technical Guide to the Conformational Analysis of 5-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of the highly branched alkane, 5-Ethyl-2,2,6-trimethylheptane. Due to the absence of specific experimental data for this molecule in existing literature, this guide presents a thorough, theory-based analysis, outlining the predicted conformational landscape. It details the foundational concepts of torsional and steric strain that govern the rotational barriers around key carbon-carbon single bonds. Furthermore, this document proposes a detailed experimental and computational workflow for the complete conformational characterization of this compound, including methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. All quantitative data presented herein is hypothetical and serves to illustrate the expected outcomes of such an analysis.

Introduction to Conformational Analysis of Branched Alkanes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[1][2][3] These different arrangements are known as conformations or conformers. In alkanes, the rotation around carbon-carbon sigma (σ) bonds is generally facile at room temperature, but it is not entirely free.[4][5][6] The molecule's potential energy varies as the dihedral angles change, leading to more stable (low-energy) and less stable (high-energy) conformations.[2][7]

The primary factors influencing the stability of alkane conformers are:

  • Torsional Strain: This arises from the repulsion between electron clouds of adjacent bonds. Eclipsed conformations, where bonds on adjacent carbons are aligned, experience significant torsional strain, making them less stable than staggered conformations where the bonds are maximally separated.[3][7][8]

  • Steric Strain (or Steric Hindrance): This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity.[1][9][10] In branched alkanes, steric strain involving bulky alkyl groups is a major determinant of conformational preference.[11]

For simple alkanes like butane, the most stable conformation is the anti conformation, where the two methyl groups are positioned at a dihedral angle of 180°. The gauche conformation, with a dihedral angle of 60°, is slightly less stable due to steric strain between the methyl groups.[1][7][9] Eclipsed conformations represent energy maxima.[7] These fundamental principles are extrapolated to more complex branched alkanes like this compound to predict their conformational preferences.

Conformational Analysis of this compound

This compound is a C12 alkane with significant branching. The key to its conformational analysis is to identify the most sterically hindered rotatable bonds and analyze the potential energy changes upon rotation.

The structure of this compound is:

The most sterically encumbered single bonds, and therefore the most interesting for conformational analysis, are the C4-C5 and C5-C6 bonds. Rotation around these bonds will lead to significant changes in the spatial relationship between the bulky substituents.

Predicted Conformational Preferences

Based on the principles of minimizing steric and torsional strain, the most stable conformers of this compound are expected to exhibit the following features:

  • Staggered arrangements around all C-C bonds to minimize torsional strain.

  • Anti or gauche relationships between the largest substituents on adjacent carbons to minimize steric strain. The most stable conformer will likely have the largest groups in an anti-periplanar arrangement.

For rotation around the C4-C5 bond, the key substituents are the neopentyl-like group at C4 and the ethyl and isopropyl groups at C5. For the C5-C6 bond, the substituents are the ethyl group and the rest of the chain at C5, and the isopropyl group at C6. Due to extreme steric hindrance, it is anticipated that the population of conformers will be dominated by a few low-energy staggered arrangements.

Hypothetical Quantitative Data

The following table summarizes the predicted major conformers resulting from rotation around the C4-C5 bond, with hypothetical relative energies. These values are illustrative and would require experimental or computational verification.

ConformerDihedral Angle (C3-C4-C5-C6)DescriptionRelative Energy (kcal/mol)
A ~180°Anti-periplanar0.0
B ~60°Gauche1.2
C ~120°Eclipsed4.5
D Fully Eclipsed> 8.0

Table 1: Hypothetical relative energies of conformers for rotation around the C4-C5 bond in this compound.

Proposed Experimental and Computational Protocols

A thorough conformational analysis of this compound would involve a combination of computational modeling and experimental verification, primarily through NMR spectroscopy.

Computational Chemistry Protocol

Computational methods are invaluable for exploring the potential energy surface of a molecule and identifying stable conformers.

  • Initial Conformer Search: A systematic or stochastic search of the conformational space can be performed using a molecular mechanics force field (e.g., MMFF or OPLS). This will identify a set of low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate relative energies and geometric parameters.

  • Rotational Energy Profile: To understand the energy barriers between conformers, a relaxed potential energy surface scan can be performed by systematically varying the dihedral angles of the key rotatable bonds (C4-C5 and C5-C6) and optimizing the rest of the molecular geometry at each step.

G cluster_0 Computational Workflow Initial Structure Initial Structure Conformer Search (Molecular Mechanics) Conformer Search (Molecular Mechanics) Initial Structure->Conformer Search (Molecular Mechanics) Low-Energy Conformers Low-Energy Conformers Conformer Search (Molecular Mechanics)->Low-Energy Conformers Geometry Optimization (DFT) Geometry Optimization (DFT) Low-Energy Conformers->Geometry Optimization (DFT) Optimized Conformers & Relative Energies Optimized Conformers & Relative Energies Geometry Optimization (DFT)->Optimized Conformers & Relative Energies PES Scan Potential Energy Surface Scan Optimized Conformers & Relative Energies->PES Scan Rotational Energy Profile Rotational Energy Profile PES Scan->Rotational Energy Profile

Caption: Proposed computational workflow for conformational analysis.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying the conformational behavior of molecules in solution.[12][13]

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).

  • 1D and 2D NMR Spectra Acquisition: A suite of NMR experiments should be performed, including:

    • ¹H NMR and ¹³C NMR for initial structural confirmation.

    • Correlation Spectroscopy (COSY) to establish proton-proton coupling networks.

    • Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to identify protons that are close in space. The intensities of NOE/ROE cross-peaks are related to the internuclear distances, providing crucial information about the predominant conformation(s).

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, changes in the populations of conformers can be observed. This can provide thermodynamic data (ΔH° and ΔS°) for the conformational equilibrium.

  • Coupling Constant Analysis: The magnitudes of three-bond proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these coupling constants can provide quantitative information about the dihedral angles in the populated conformers.

G cluster_1 Experimental Workflow (NMR) Sample Preparation Sample Preparation NMR Data Acquisition 1D & 2D NMR Acquisition (COSY, HSQC, NOESY) Sample Preparation->NMR Data Acquisition Data Processing & Analysis Data Processing & Spectral Analysis NMR Data Acquisition->Data Processing & Analysis VT-NMR Variable Temperature NMR NMR Data Acquisition->VT-NMR Structural Elucidation Structural Elucidation Data Processing & Analysis->Structural Elucidation Thermodynamic Data Thermodynamic Data VT-NMR->Thermodynamic Data

Caption: Proposed experimental workflow using NMR spectroscopy.

Integration of Computational and Experimental Data

The most powerful approach to conformational analysis is the integration of computational and experimental data.

G Computational Analysis Computational Analysis Predicted Conformers & Energies Predicted Conformers & Energies Computational Analysis->Predicted Conformers & Energies Experimental Analysis (NMR) Experimental Analysis (NMR) Measured NMR Parameters\n(NOEs, Coupling Constants) Measured NMR Parameters (NOEs, Coupling Constants) Experimental Analysis (NMR)->Measured NMR Parameters\n(NOEs, Coupling Constants) Comparison & Refinement Comparison & Refinement Predicted Conformers & Energies->Comparison & Refinement Measured NMR Parameters\n(NOEs, Coupling Constants)->Comparison & Refinement Validated Conformational Model Validated Conformational Model Comparison & Refinement->Validated Conformational Model

Caption: Logical relationship for integrating computational and experimental data.

The predicted NMR parameters (chemical shifts, coupling constants) for the computationally derived low-energy conformers can be calculated. These predicted parameters can then be compared to the experimental data. A good agreement between the calculated and experimental data provides strong evidence for the proposed conformational model. Discrepancies can be used to refine the computational model.

Conclusion

While specific experimental data for this compound is not currently available, a robust conformational analysis can be predicted based on the well-established principles of steric and torsional strain in branched alkanes. The molecule is expected to adopt a limited number of low-energy staggered conformations that minimize the interactions between its bulky alkyl groups. A combined computational and experimental approach, as outlined in this guide, would be necessary to definitively characterize its conformational landscape. This guide provides a comprehensive framework for researchers to undertake such an analysis, which is crucial for understanding the physicochemical properties and potential applications of this and similar highly branched alkanes.

References

Stability of Highly Branched Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkanes, the simplest class of organic compounds, serve as fundamental scaffolds in numerous molecules of pharmaceutical and industrial importance. While often perceived as relatively inert, the three-dimensional arrangement of their carbon skeletons significantly influences their physicochemical properties. This technical guide provides an in-depth examination of the stability of highly branched alkanes, contrasting them with their linear isomers. Understanding the nuances of their thermodynamic stability, conformational preferences, and reactivity is critical for applications ranging from lubricant design to the prediction of metabolic pathways in drug development. Generally, branched alkanes are more thermodynamically stable than their straight-chain counterparts.[1][2][3][4][5]

Thermodynamic Stability

A key principle in alkane chemistry is that branching increases thermodynamic stability. This enhanced stability is quantitatively demonstrated by comparing the standard heats of formation (ΔHf°) and heats of combustion (ΔHc°) of isomeric alkanes. A lower heat of combustion signifies a lower initial potential energy, and therefore, a more stable molecule.[4][6][7][8] Branched-chain alkanes consistently exhibit lower heats of combustion than their linear isomers, indicating they are in a more stable, lower-energy state.[4][5]

The origins of this enhanced stability have been a subject of considerable discussion. While steric hindrance from branching might intuitively suggest destabilization, modern computational and experimental evidence points to a more complex interplay of factors:

  • Electronic Effects : One prevailing explanation involves stabilizing electronic interactions. This includes geminal σ→σ* delocalization, a form of hyperconjugation that is more effective in branched structures.[1]

  • Intramolecular Forces : Attractive intramolecular London dispersion forces can lead to a stabilization of congested, compact structures.[9]

  • Steric and Electrostatic Analysis : Advanced density functional theory (DFT) analyses have revealed that branched alkanes possess less destabilizing steric energy than linear alkanes.[3][10] This is counteracted by a destabilizing quantum energy term, leaving a net stabilizing effect from electrostatic and electron correlation energies, which favor the more compact structure of branched alkanes.[3][10][11]

Data Presentation: Thermodynamic Properties of Alkane Isomers

The following tables summarize the standard heats of formation and combustion for isomers of pentane (B18724) (C₅H₁₂) and hexane (B92381) (C₆H₁₄), illustrating the stabilizing effect of branching.

Table 1: Thermodynamic Data for Pentane Isomers

IsomerStructureΔHf° (kJ/mol)ΔHc° (kJ/mol)
n-PentaneCH₃(CH₂)₃CH₃-146.8-3509
Isopentane (2-Methylbutane)(CH₃)₂CHCH₂CH₃-154.0-3502
Neopentane (2,2-Dimethylpropane)(CH₃)₄C-167.2-3494

Data sourced from the NIST Chemistry WebBook.

Table 2: Thermodynamic Data for Hexane Isomers

IsomerΔHf° (kJ/mol)ΔHc° (kJ/mol)
n-Hexane-167.2-4163
2-Methylpentane-174.5-4156
3-Methylpentane-172.2-4158
2,2-Dimethylbutane-185.9-4145
2,3-Dimethylbutane-179.1-4152

Data sourced from the NIST Chemistry WebBook.

Conformational Analysis and Steric Hindrance

Conformational analysis, the study of the energetics associated with rotation around single bonds, is crucial for understanding the stability and behavior of branched alkanes.[12][13] Branching introduces steric hindrance, which is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity.[14] This leads to two primary types of strain that can destabilize specific conformations:

  • Torsional Strain : Arises from the repulsion between electron clouds of bonds on adjacent carbon atoms in an eclipsed conformation.[13][15][16]

  • Steric Strain (van der Waals Strain) : Occurs when bulky groups are forced close to each other, causing their electron clouds to repel. A common example is the gauche interaction between two methyl groups in a staggered conformation of butane.[12][13]

For any open-chain alkane, the most stable conformation minimizes both torsional and steric strain by keeping bonds in a staggered arrangement and placing the largest substituents anti (180° apart) to one another.[15] Highly branched alkanes, especially those with bulky tertiary-butyl groups, can experience significant steric strain that influences their preferred conformations and reactivity.[12]

Caption: Potential energy diagram for 2-methylbutane rotation.

Reactivity and Bond Dissociation Energies (BDE)

While highly branched alkanes are thermodynamically stable as whole molecules, the reactivity at specific sites within the molecule tells a different story. This is best understood by examining C-H bond dissociation energies (BDEs). The BDE is the enthalpy change required to break a specific bond homolytically, forming two radicals.[17][18]

A lower BDE indicates a weaker bond, which is more easily broken and thus more reactive in radical reactions. For alkanes, the C-H BDE follows a clear trend: tertiary (3°) < secondary (2°) < primary (1°) .[19][20] This means the tertiary C-H bond at a branch point is the weakest and most susceptible to abstraction in reactions like halogenation or combustion.

This principle is vividly illustrated in mass spectrometry. During fragmentation, cleavage preferentially occurs at the branching point because it leads to the formation of a more stable secondary or tertiary carbocation.[21][22][23] Consequently, the mass spectra of branched alkanes are dominated by peaks corresponding to these stable carbocations, while the molecular ion peak is often weak or absent.[21][22][24]

Data Presentation: C-H Bond Dissociation Energies

Table 3: Representative C-H Bond Dissociation Energies (BDEs) in Alkanes

Bond TypeExample MoleculeBDE (kJ/mol)
Primary (1°)CH₃CH₂–H 423
Secondary (2°)(CH₃)₂CH–H 413
Tertiary (3°)(CH₃)₃C–H 404

Data sourced from multiple chemistry resources, values are approximate.[17][19][20]

Mass_Spec_Fragmentation mol_ion 2-Methylpentane Molecular Ion [C6H14]+• (m/z = 86) frag1 Loss of CH3• mol_ion->frag1 - CH3• frag2 Loss of C3H7• mol_ion->frag2 - C3H7• prod1 sec-Pentyl Cation [C5H11]+ (m/z = 71) frag1->prod1 prod2 iso-Propyl Cation [C3H7]+ (m/z = 43) (Base Peak) frag2->prod2

Caption: Mass spectral fragmentation of 2-methylpentane.

Experimental Protocols

The characterization of highly branched alkanes relies on a suite of analytical techniques. Below are standardized protocols for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier technique for separating and identifying volatile and semi-volatile compounds like alkane isomers.[25][26]

Objective : To separate and identify the components of a mixed alkane sample.

Methodology :

  • Sample Preparation :

    • Dilute liquid alkane mixtures to a concentration of approximately 10-100 µg/mL in a high-purity volatile solvent (e.g., hexane or dichloromethane).[21]

    • Transfer the final solution to a 2 mL autosampler vial equipped with a PTFE/silicone septum.[21]

  • Instrumentation (Typical Parameters) :

    • Gas Chromatograph : Agilent 8890 GC or equivalent.

    • Column : HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Inlet : Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program : Initial temperature of 40°C, hold for 2 minutes. Ramp at 10°C/min to 300°C, hold for 5 minutes.

    • Mass Spectrometer : Agilent 5977B MSD or equivalent.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 550.

    • Interface Temperature : 280°C.

  • Data Analysis :

    • Identify compounds by comparing their retention times to those of known standards.

    • Confirm identity by matching the acquired mass spectrum against a reference library (e.g., NIST). Fragmentation patterns are key, with cleavage at branch points being the most diagnostic feature.[21][24]

GCMS_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Alkane Mixture Dilution Dilute in Solvent Sample->Dilution Vial Transfer to Vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on Column Injection->Separation Ionization EI Ionization (MS) Separation->Ionization Detection Mass Analyzer & Detector Ionization->Detection Chromatogram Generate Chromatogram (Retention Time) Detection->Chromatogram MassSpec Generate Mass Spectra (m/z vs. Abundance) Detection->MassSpec Library Library Search & Identification MassSpec->Library

Caption: Standard workflow for GC-MS analysis of alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural elucidation by probing the chemical environment of ¹H and ¹³C nuclei.

Objective : To determine the precise carbon skeleton and connectivity of a purified branched alkane.

Methodology :

  • Sample Preparation :

    • Dissolve 5-10 mg of the purified alkane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Experiments :

    • Spectrometer : Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Protons in alkanes typically resonate between 0.5-2.0 ppm. Chemical shifts distinguish primary (methyl), secondary (methylene), and tertiary (methine) protons.[27]

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. This provides the number of chemically non-equivalent carbons.

    • DEPT (Distortionless Enhancement by Polarization Transfer) : Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC) : For complex, highly branched structures, run 2D experiments.

      • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons (¹H-¹³C).

  • Data Interpretation :

    • Integrate ¹H NMR signals to determine the relative number of protons in each environment.

    • Analyze splitting patterns (multiplicity) to deduce neighboring protons.

    • Use the combination of 1D and 2D spectra to piece together the molecular fragments and confirm the full structure.[27][28]

Synthesis of a Highly Branched Alkane via Grignard Reaction

Many highly branched alkanes are not commercially available and require custom synthesis for study.

Objective : To synthesize 5,7-disubstituted C19 H-branch alkane as a model compound.[29]

Methodology :

  • Step 1: Grignard Reagent Formation :

    • React an appropriate alkyl halide (e.g., 1-bromoheptane) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar) to form the Grignard reagent (heptylmagnesium bromide).

  • Step 2: Carbonyl Addition :

    • Slowly add a ketone (e.g., 5-nonanone) dissolved in anhydrous ether to the cooled Grignard reagent.

    • Allow the reaction to stir at room temperature to form the magnesium alkoxide intermediate.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to yield the tertiary alcohol.

  • Step 3: Dehydration & Hydrogenation :

    • Dehydrate the purified tertiary alcohol using a strong acid catalyst (e.g., phosphoric acid) with heating to produce a mixture of alkene isomers.[29]

    • Hydrogenate the resulting alkenes using a catalyst such as 10% Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas to yield the final saturated branched alkane.[29]

  • Purification and Characterization :

    • Purify the final product at each step using column chromatography or distillation.

    • Confirm the structure of the final alkane using the GC-MS and NMR protocols described above.

References

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of 5-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the separation and identification of the branched alkane 5-Ethyl-2,2,6-trimethylheptane using gas chromatography.

Introduction

This compound is a saturated branched-chain hydrocarbon. The analysis of such compounds is crucial in various fields, including fuel analysis, environmental monitoring, and as intermediates in chemical synthesis. Gas chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile organic compounds like branched alkanes. This application note details a robust GC method coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for the qualitative and quantitative analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during chromatographic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1]
CAS Number 62199-15-9[1]
Boiling Point (estimated) 187 °C

Gas Chromatography Method

The separation of branched alkanes is typically achieved using non-polar capillary columns, where elution is primarily based on the boiling point of the analytes. A standard non-polar stationary phase, such as 5% Phenyl Polysiloxane, is recommended for this application.

Recommended GC Parameters

The following table outlines the recommended starting parameters for the GC analysis of this compound. These parameters may require optimization based on the specific instrument and analytical goals.

Table 2: Recommended Gas Chromatography (GC) Method Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 or equivalent
Column DB-5ms (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
FID H₂ Flow 30 mL/min
FID Air Flow 300 mL/min
FID Makeup Gas (N₂) Flow 25 mL/min
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-300

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with a suitable solvent such as hexane (B92381) or pentane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • n-Alkane Standard Solution: To determine the Kovats Retention Index, prepare a mixed standard solution of n-alkanes (e.g., C10 to C14) in hexane.

Sample Preparation

Samples should be diluted in a suitable solvent (e.g., hexane) to a concentration that falls within the calibration range of the working standards. If the sample matrix is complex, a sample cleanup procedure such as solid-phase extraction (SPE) may be necessary.

Chromatographic Analysis
  • Equilibrate the GC system with the parameters outlined in Table 2.

  • Inject the n-alkane standard solution to determine the retention times of the n-alkanes.

  • Inject the working standard solutions to establish the calibration curve and determine the retention time of this compound.

  • Inject the prepared samples.

Data Analysis and Quantification
  • Identification: The primary identification of this compound is based on its retention time matching that of the authentic standard. For GC-MS analysis, confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the working standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

  • Kovats Retention Index (I) Calculation: The non-isothermal Kovats retention index can be calculated using the following formula:

    I = 100 * [n + (tR(x) - tR(n)) / (tR(n+z) - tR(n))]

    Where:

    • n is the carbon number of the n-alkane eluting before the analyte.

    • tR(x) is the retention time of this compound.

    • tR(n) is the retention time of the n-alkane eluting before the analyte.

    • tR(n+z) is the retention time of the n-alkane eluting after the analyte.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow GC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare this compound and n-Alkane Standards Inject_Alkanes Inject n-Alkane Standard Standard_Prep->Inject_Alkanes Inject_Standards Inject Calibration Standards Standard_Prep->Inject_Standards Sample_Prep Prepare/Dilute Sample Inject_Sample Inject Prepared Sample Sample_Prep->Inject_Sample GC_Setup Set Up GC-FID/MS System (Parameters from Table 2) Identify_Peaks Identify Peaks by Retention Time and Mass Spectrum (MS) Inject_Alkanes->Identify_Peaks Inject_Standards->Identify_Peaks Inject_Sample->Identify_Peaks Calc_RI Calculate Kovats Retention Index Identify_Peaks->Calc_RI Quantify Quantify Analyte using Calibration Curve Identify_Peaks->Quantify Report Generate Report Calc_RI->Report Quantify->Report

Caption: Workflow for GC analysis of this compound.

Expected Results

Using the proposed method, this compound is expected to elute as a sharp, well-resolved peak. The retention time will be dependent on the specific GC system and conditions but can be reliably reproduced. The mass spectrum obtained via GC-MS will show characteristic fragmentation patterns for a branched alkane, which can be used for definitive identification.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by gas chromatography. The described method, utilizing a common non-polar column and standard GC-FID or GC-MS instrumentation, is suitable for the routine analysis of this compound in various matrices. The inclusion of Kovats retention index determination provides an additional layer of confidence in compound identification.

References

Application Note: Mass Spectrometry of 5-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Ethyl-2,2,6-trimethylheptane is a highly branched alkane. The analysis of such compounds by mass spectrometry, particularly electron ionization (EI), results in characteristic fragmentation patterns that can be used for structural elucidation. In EI-MS, the molecular ion of a branched alkane is often of low abundance or entirely absent due to the high propensity for fragmentation at the branching points.[1][2] This fragmentation is driven by the formation of stable secondary and tertiary carbocations.[2][3] The most significant cleavage occurs at the branch, with the preferential loss of the largest alkyl group.[1][2]

Experimental Protocols

A robust method for analyzing this compound involves gas chromatography for separation followed by mass spectrometry for detection and identification.

1. Sample Preparation:

  • Solvent: Dissolve a small amount of this compound in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Concentration: Prepare a dilute solution (e.g., 1-10 µg/mL) to avoid overloading the GC column and mass spectrometer.

  • Standard: For quantitative analysis, an appropriate internal standard (e.g., a deuterated alkane) should be added to the sample.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: HP-5ms fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. A longer column (e.g., 100 m) can be beneficial for separating complex mixtures of isomers.[4]

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.[5]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 300°C.[5]

    • Final hold: 5 minutes at 300°C.

  • Mass Spectrometer: Agilent 5973N or similar quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[5]

  • Ion Source Temperature: 230°C.[5]

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 30 to 200.

  • Solvent Delay: 3 minutes.

Data Presentation

The mass spectrum of this compound is predicted to show several characteristic fragment ions. The molecular formula is C12H26, with a molecular weight of 170.33 g/mol .[6] The molecular ion peak (M+) at m/z 170 is expected to be of very low intensity or absent.[1] The major fragments will arise from cleavage at the branched carbon atoms.

Predicted m/z Proposed Fragment Ion Neutral Loss Relative Abundance Notes
170[C12H26]+•-Very Low / AbsentMolecular Ion
141[C10H21]+-C2H5ModerateLoss of an ethyl radical from the C5 position.
127[C9H19]+-C3H7ModerateLoss of a propyl radical.
113[C8H17]+-C4H9HighLoss of a butyl radical (cleavage at C5-C6 bond). This would be a highly favored fragmentation.
99[C7H15]+-C5H11ModerateLoss of a pentyl radical.
85[C6H13]+-C6H13HighCleavage at the C5-C6 bond leading to a stable tertiary carbocation.
71[C5H11]+-C7H15HighCleavage at the C2 position, resulting in a stable tertiary carbocation.
57[C4H9]+-C8H17Very High (Base Peak)Formation of the very stable tert-butyl cation from cleavage at the C2 position.
43[C3H7]+-C9H19HighIsopropyl cation.
29[C2H5]+-C10H21ModerateEthyl cation.

Mandatory Visualizations

Experimental Workflow

GC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample This compound Solvent Dissolve in Hexane Sample->Solvent Standard Add Internal Standard Solvent->Standard Injector Injection Port (250°C) Standard->Injector Column HP-5ms Column (Temperature Programmed) Injector->Column IonSource Electron Ionization (70 eV) Column->IonSource MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Electron Multiplier MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Interpretation Fragmentation Analysis LibrarySearch->Interpretation

Caption: GC-MS workflow for the analysis of this compound.

Predicted Fragmentation Pathway

Fragmentation_Pathway Molecule This compound (m/z 170, M+•) Loss_57 - •C4H9 Molecule->Loss_57 Loss_85 - •C6H13 Molecule->Loss_85 Loss_113 - •C8H17 Molecule->Loss_113 Loss_29 - •C2H5 Molecule->Loss_29 Loss_99 - •C7H15 Molecule->Loss_99 Frag_113 m/z 113 [C8H17]+ Loss_57->Frag_113 Frag_85 m/z 85 [C6H13]+ Loss_85->Frag_85 Frag_57 m/z 57 [C4H9]+ (Base Peak) Loss_113->Frag_57 Frag_141 m/z 141 [C10H21]+ Loss_29->Frag_141 Frag_71 m/z 71 [C5H11]+ Loss_99->Frag_71

Caption: Predicted major fragmentation pathways for this compound.

Discussion

The mass spectrum of this compound will be dominated by fragments resulting from the cleavage of C-C bonds at the branching points. The formation of the highly stable tertiary tert-butyl cation (m/z 57) is expected to be a major fragmentation pathway, likely resulting in the base peak of the spectrum. Other significant peaks at m/z 71, 85, and 113 correspond to the formation of other stable carbocations through the loss of alkyl radicals. The low abundance of the molecular ion is a key characteristic of highly branched alkanes. For definitive identification, especially when dealing with isomers, retention time data from gas chromatography is essential.[4] In cases where the molecular ion is not observed with EI, chemical ionization (CI) can be employed as a softer ionization technique to enhance its abundance.[4]

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. By understanding the principles of branched alkane fragmentation and employing the detailed GC-MS protocol, researchers can effectively identify and characterize this compound. The predicted fragmentation data and pathways serve as a valuable reference for spectral interpretation.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation of various organic molecules, including branched alkanes. The fragmentation patterns of these compounds in MS are highly informative, providing key insights into their isomeric structures. Understanding these patterns is crucial in diverse fields such as petroleum analysis, environmental science, and metabolomics in drug development. Branched alkanes, upon ionization in a mass spectrometer, undergo characteristic fragmentation, primarily driven by the formation of stable carbocations. This document provides detailed application notes on the fragmentation patterns of branched alkanes and comprehensive protocols for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Principles of Branched Alkane Fragmentation

Electron Ionization (EI) is a commonly employed hard ionization technique that induces extensive fragmentation of alkane molecules. The fragmentation of linear alkanes typically results in a series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the sequential loss of CH₂ groups. However, the fragmentation of branched alkanes is distinguished by preferential cleavage at the branching points.[1][2] This is because cleavage at these sites leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[1][3]

The stability of the resulting carbocation is the primary driving force for the fragmentation pathway. The order of carbocation stability is:

Tertiary > Secondary > Primary

Consequently, the most abundant fragment ions in the mass spectrum of a branched alkane often correspond to the most stable carbocations formed by cleavage at the branch.[1] Another general observation is that the largest substituent at a branch is preferentially eliminated as a radical.[2][4] This leads to a more stable radical species. Due to this rapid and extensive fragmentation, the molecular ion (M⁺) peak of branched alkanes is often of very low abundance or completely absent, especially in highly branched structures.[3][4][5]

Data Presentation: Fragmentation Patterns of C6 Alkane Isomers

The following tables summarize the major fragment ions and their relative abundances for three isomers of hexane: 2-methylpentane, 3-methylpentane, and 2,3-dimethylbutane. The data is sourced from the NIST Mass Spectrometry Data Center.

Table 1: Major Fragment Ions of 2-Methylpentane

m/zProposed FragmentRelative Abundance (%)
43[C₃H₇]⁺100
71[C₅H₁₁]⁺35
29[C₂H₅]⁺30
41[C₃H₅]⁺25
27[C₂H₃]⁺20
86[M]⁺<5

Table 2: Major Fragment Ions of 3-Methylpentane

m/zProposed FragmentRelative Abundance (%)
57[C₄H₉]⁺100
29[C₂H₅]⁺50
41[C₃H₅]⁺30
27[C₂H₃]⁺25
71[C₅H₁₁]⁺15
86[M]⁺<5

Table 3: Major Fragment Ions of 2,3-Dimethylbutane

m/zProposed FragmentRelative Abundance (%)
43[C₃H₇]⁺100
57[C₄H₉]⁺30
41[C₃H₅]⁺20
27[C₂H₃]⁺15
71[C₅H₁₁]⁺<5
86[M]⁺<1

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of Volatile Alkanes

This protocol outlines the general steps for preparing liquid samples containing volatile branched alkanes for GC-MS analysis.

Materials:

  • High-purity solvents (e.g., hexane, heptane (B126788), dichloromethane)

  • Clean glass containers and sample vials with caps (B75204) and septa

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge (if samples contain particulates)

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.

  • Solvent Selection: Choose a volatile organic solvent that is compatible with the GC-MS system and will not interfere with the analysis. Hexane or heptane are common choices for alkane analysis.

  • Sample Dilution: If the sample is concentrated, dilute it with the chosen solvent to a final concentration of approximately 1-10 µg/mL. This prevents overloading the GC column and detector.

  • Homogenization: Thoroughly mix the sample by vortexing for 30 seconds.

  • Cleanup (if necessary): If the sample contains solid particles or is a complex matrix, perform a cleanup step. This can include centrifugation to pellet suspended solids or solid-phase extraction (SPE) for more complex matrices.

  • Filtration: Filter the sample through a syringe filter to remove any remaining particulates that could block the GC injector or column.

  • Transfer to Vial: Transfer the final prepared sample into a 2 mL glass autosampler vial and seal with a cap and septum.

Protocol 2: GC-MS Analysis of Branched Alkanes

This protocol provides a general procedure for the analysis of prepared alkane samples using a standard GC-MS system with an electron ionization source.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

    • Column: A nonpolar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysiloxane column, is suitable for separating alkanes.

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1, for more concentrated samples)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 25-150.

Procedure:

  • Instrument Setup and Equilibration: Set up the GC-MS system with the specified parameters and allow it to equilibrate until a stable baseline is achieved.

  • Solvent Blank Injection: Inject a solvent blank (the same solvent used for sample preparation) to ensure the system is clean and free from contaminants.

  • Standard Injection (Optional but Recommended): Inject a standard solution containing known branched alkanes to verify retention times and instrument performance.

  • Sample Injection: Inject the prepared samples.

  • Data Acquisition: Acquire the mass spectral data for each separated component.

  • Data Analysis: Process the acquired data to identify the branched alkanes based on their retention times and characteristic fragmentation patterns. Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

Mandatory Visualization

Fragmentation_Pathways Fragmentation Pathways of Branched Alkanes cluster_2_methylpentane 2-Methylpentane (M=86) cluster_3_methylpentane 3-Methylpentane (M=86) cluster_2_3_dimethylbutane 2,3-Dimethylbutane (M=86) M2MP [C6H14]˙⁺ m/z = 86 F71_2MP [C5H11]⁺ m/z = 71 M2MP->F71_2MP - CH3˙ F43_2MP [C3H7]⁺ m/z = 43 (Base Peak) M2MP->F43_2MP - C3H7˙ M3MP [C6H14]˙⁺ m/z = 86 F71_3MP [C5H11]⁺ m/z = 71 M3MP->F71_3MP - CH3˙ F57_3MP [C4H9]⁺ m/z = 57 (Base Peak) M3MP->F57_3MP - C2H5˙ M23DMB [C6H14]˙⁺ m/z = 86 F71_23DMB [C5H11]⁺ m/z = 71 M23DMB->F71_23DMB - CH3˙ F43_23DMB [C3H7]⁺ m/z = 43 (Base Peak) M23DMB->F43_23DMB - C3H7˙

Caption: Fragmentation of C6 branched alkane isomers.

GCMS_Workflow GC-MS Experimental Workflow for Branched Alkane Analysis SamplePrep Sample Preparation (Dilution, Cleanup, Filtration) GC_Injection GC Injection (Vaporization) SamplePrep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization, 70 eV) GC_Separation->MS_Ionization MS_Fragmentation Fragmentation MS_Ionization->MS_Fragmentation MS_Detection Mass Analysis & Detection (Quadrupole) MS_Fragmentation->MS_Detection Data_Analysis Data Analysis (Mass Spectrum Interpretation) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of branched alkanes.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 5-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For saturated hydrocarbons such as 5-Ethyl-2,2,6-trimethylheptane, a branched alkane, NMR provides detailed information about the carbon skeleton and the connectivity of protons. However, the ¹H NMR spectra of alkanes can be complex due to severe signal overlap in the upfield region (typically 0.5-2.0 ppm). To overcome this, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is often employed for unambiguous signal assignment.

This document provides a comprehensive guide to the NMR analysis of this compound, including predicted spectral data, detailed experimental protocols, and graphical representations of the molecular structure and analytical workflow.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. This data is essential for the interpretation of experimental spectra.

Structure of this compound with Atom Numbering:

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1, H10, H110.88s-9H
H7, H120.85d6.56H
H90.89t7.53H
H31.15m-2H
H41.25m-2H
H81.35m-2H
H51.50m-1H
H61.70m-1H
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Atom NumberPredicted Chemical Shift (δ, ppm)
C1, C10, C1130.0
C232.5
C345.0
C425.0
C540.0
C635.0
C7, C1222.0
C828.0
C911.0

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

  • Solvent Selection : Use a deuterated solvent such as chloroform-d (B32938) (CDCl₃). The deuterium (B1214612) signal is used by the spectrometer for field frequency locking.[1][2]

  • Dissolution : Ensure the sample is fully dissolved. If necessary, gently vortex the sample in a small vial before transferring it to the NMR tube.

  • Filtration : To remove any particulate matter which can degrade spectral quality, filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard : For accurate chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

1D NMR Spectroscopy
  • Instrument Setup : Tune and shim the NMR spectrometer to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : 0-10 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans for a sufficiently concentrated sample.

  • Processing : Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

  • Instrument Setup : Tune the carbon probe and shim the spectrometer.

  • Acquisition Parameters :

    • Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width : 0-60 ppm for alkanes.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

  • Processing : Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio. Perform phase and baseline correction.

2D NMR Spectroscopy

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

  • Pulse Sequence : cosygpqf or similar gradient-selected COSY sequence.

  • Parameters :

    • Spectral Width (F1 and F2) : 0-2.5 ppm.

    • Number of Increments (F1) : 256-512.

    • Number of Scans per Increment : 2-8.

  • Processing : Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

  • Interpretation : Cross-peaks in the 2D spectrum indicate J-coupling between protons.

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation).

  • Pulse Sequence : hsqcedetgpsisp2.2 or a similar edited HSQC sequence to differentiate between CH/CH₃ and CH₂ groups.

  • Parameters :

    • Spectral Width (F2 - ¹H) : 0-2.5 ppm.

    • Spectral Width (F1 - ¹³C) : 0-60 ppm.

    • Number of Increments (F1) : 128-256.

    • Number of Scans per Increment : 4-16.

    • ¹J(C,H) Coupling Constant : Set to an average value of 125 Hz for alkanes.

  • Processing : Apply appropriate window functions before Fourier transformation.

  • Interpretation : Each cross-peak corresponds to a direct C-H bond. Edited HSQC will show CH/CH₃ and CH₂ correlations with opposite phases.

The HMBC experiment shows correlations between protons and carbons over two and three bonds, which is crucial for establishing the connectivity of the carbon skeleton.

  • Pulse Sequence : hmbcgplpndqf or similar gradient-selected HMBC sequence.

  • Parameters :

    • Spectral Width (F2 - ¹H) : 0-2.5 ppm.

    • Spectral Width (F1 - ¹³C) : 0-60 ppm.

    • Number of Increments (F1) : 256-512.

    • Number of Scans per Increment : 8-32.

    • Long-Range Coupling Constant (ⁿJ(C,H)) : Optimized for a range of 4-8 Hz.

  • Processing : Apply a sine-bell or squared sine-bell window function before Fourier transformation.

  • Interpretation : Cross-peaks indicate long-range (typically ²J and ³J) couplings between protons and carbons.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using the combination of NMR experiments.

G A Sample Preparation (this compound in CDCl3) B 1D ¹H NMR (Proton count and initial assignments) A->B C 1D ¹³C NMR (Carbon count and types) A->C D 2D COSY (¹H-¹H connectivities) B->D E 2D HSQC (Direct ¹H-¹³C correlations) B->E F 2D HMBC (Long-range ¹H-¹³C correlations) B->F C->E C->F G Structure Elucidation (Combine all data for full assignment) D->G E->G F->G

Caption: Experimental workflow for NMR analysis.

By systematically analyzing the data from each experiment, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of this compound. The COSY spectrum will reveal the proton-proton coupling networks within the ethyl and heptane (B126788) fragments. The HSQC spectrum will link each proton to its directly attached carbon. Finally, the HMBC spectrum will provide the crucial long-range correlations that piece together the entire molecular framework, such as the connection of the ethyl and methyl groups to the main heptane chain.

References

Application Notes and Protocols: ¹H and ¹³C NMR Chemical Shifts of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For saturated hydrocarbons (alkanes), which form the backbone of many pharmaceutical compounds and organic materials, ¹H and ¹³C NMR provide crucial information about the molecular framework. This document provides a detailed overview of the characteristic chemical shifts for saturated hydrocarbons, factors influencing these shifts, and standardized protocols for sample preparation and data acquisition.

Factors Influencing Chemical Shifts in Saturated Hydrocarbons

The chemical shift of a proton (¹H) or carbon (¹³C) nucleus in a saturated hydrocarbon is primarily determined by its local electronic environment. Key factors include:

  • Substitution: The degree of substitution on a carbon atom significantly impacts its chemical shift and the chemical shifts of attached protons. Generally, increasing the number of alkyl substituents causes a downfield shift (to a higher ppm value).[1][2] This is due to the weak electron-donating nature of alkyl groups.

  • Electronegativity of Nearby Atoms: While alkanes consist only of carbon and hydrogen, the presence of substituents in more complex molecules can influence the chemical shifts of nearby alkyl protons and carbons. Electronegative atoms withdraw electron density, "deshielding" the nearby nuclei and causing them to resonate at a lower field (higher ppm).[1]

  • Steric Effects (γ-gauche effect): In ¹³C NMR, a notable upfield shift (to a lower ppm value) is observed for a carbon atom that is in a gauche or sterically crowded arrangement with another carbon or substituent three bonds away. This is known as the γ-gauche effect.[3]

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the typical chemical shift ranges for various proton and carbon environments in saturated hydrocarbons.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Saturated Hydrocarbons
Type of ProtonStructureTypical Chemical Shift (δ, ppm)
Methyl (CH₃)R-CH₃0.7 - 1.5
Methylene (CH₂)R₂CH₂1.2 - 1.7
Methine (CH)R₃CH1.4 - 2.0

Note: These are general ranges and can be influenced by the specific molecular structure and solvent.[1][4]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Saturated Hydrocarbons
Type of CarbonStructureTypical Chemical Shift (δ, ppm)
Primary (CH₃)R-CH₃10 - 25
Secondary (CH₂)R₂CH₂20 - 40
Tertiary (CH)R₃CH25 - 50
Quaternary (C)R₄C30 - 50

Note: The ¹³C chemical shift range is significantly wider than for ¹H, leading to less signal overlap and often simpler spectra to interpret.[5][6][7]

Table 3: ¹H and ¹³C Chemical Shifts for Selected Linear Alkanes
AlkaneCarbon Position¹³C Chemical Shift (δ, ppm)Proton Position¹H Chemical Shift (δ, ppm)
MethaneC1-2.1H10.22
EthaneC15.9H10.86
PropaneC116.1H10.91
C215.6H21.33
n-ButaneC113.4H10.92
C225.2H21.33
n-PentaneC113.9H10.90
C222.8H21.33
C334.7H31.28
n-HexaneC114.1H10.90
C223.1H21.32
C332.0H31.28
Table 4: ¹H and ¹³C Chemical Shifts for Selected Branched Alkanes
AlkaneCarbon Position¹³C Chemical Shift (δ, ppm)Proton Position¹H Chemical Shift (δ, ppm)
IsobutaneC1 (CH₃)24.5H1 (CH₃)0.86
C2 (CH)25.2H2 (CH)1.71
NeopentaneC1 (CH₃)27.9H1 (CH₃)0.90
C2 (C)31.6
2-MethylbutaneC1 (CH₃)22.2H1 (CH₃)0.86
C2 (CH)29.9H2 (CH)1.43
C3 (CH₂)31.9H3 (CH₂)1.15
C4 (CH₃)11.5H4 (CH₃)0.84
2,2-DimethylpropaneC1 (CH₃)27.9H1 (CH₃)0.90
C2 (C)31.6

Note: The chemical shifts in Tables 3 and 4 are representative values and can vary slightly based on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR of Saturated Hydrocarbons
  • Solvent Selection: Choose a deuterated solvent in which the saturated hydrocarbon is soluble. For non-polar alkanes, common choices include chloroform-d (B32938) (CDCl₃), benzene-d₆ (C₆D₆), or acetone-d₆ ((CD₃)₂CO). Ensure the solvent is of high purity to avoid interfering signals.

  • Sample Concentration:

    • For ¹H NMR , dissolve 5-25 mg of the liquid or solid hydrocarbon in approximately 0.6-0.7 mL of the deuterated solvent.[8]

    • For ¹³C NMR , a higher concentration is generally required due to the lower natural abundance of the ¹³C isotope. Aim for a saturated solution if possible, or dissolve as much as 50-100 mg in 0.6-0.7 mL of solvent.[8]

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[8]

  • Sample Volume: The final volume of the solution in the NMR tube should be between 0.6 mL and 0.7 mL, corresponding to a height of about 4-5 cm. Consistent sample height helps in achieving better magnetic field homogeneity (shimming).

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with the sample identification.

Protocol 2: Data Acquisition for ¹H and ¹³C NMR of Saturated Hydrocarbons

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the instrument and the sample.

¹H NMR Acquisition:

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Number of Scans (NS): For most saturated hydrocarbons, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

    • Acquisition Time (AT): A typical acquisition time is 2-4 seconds. This determines the digital resolution of the spectrum.

    • Relaxation Delay (D1): A delay of 1-5 seconds between scans is usually adequate for protons in alkanes to relax.

    • Pulse Width: Use a calibrated 90° pulse for quantitative measurements or a smaller flip angle (e.g., 30° or 45°) for faster acquisition in qualitative analysis.[9]

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or using an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

    • Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

  • Locking and Shimming: Follow the same procedure as for ¹H NMR.

  • Acquisition Parameters:

    • Number of Scans (NS): Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a significantly larger number of scans is required. This can range from several hundred to several thousand, depending on the sample concentration.

    • Acquisition Time (AT): An acquisition time of 1-2 seconds is common.

    • Relaxation Delay (D1): Quaternary carbons in alkanes can have long relaxation times. A longer delay of 2-10 seconds may be necessary to ensure accurate integration, especially for quantitative analysis. For qualitative spectra, a shorter delay can be used to save time.

    • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or TMS at 0 ppm.

Visualization of Key Relationships

G Factors Influencing NMR Chemical Shifts in Saturated Hydrocarbons cluster_factors Structural Factors cluster_shifts Observed Chemical Shift (δ) Substitution Degree of Substitution (Primary, Secondary, Tertiary, Quaternary) Downfield Downfield Shift (Higher ppm) Substitution->Downfield Increasing substitution StericEffects Steric Environment (γ-gauche effect) Upfield Upfield Shift (Lower ppm) StericEffects->Upfield Gauche interaction

Caption: Relationship between structural factors and NMR chemical shifts.

G General Workflow for NMR Analysis of Saturated Hydrocarbons cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Hydrocarbon in Deuterated Solvent Filter Filter into NMR Tube Dissolve->Filter Cap Cap and Label Filter->Cap LockShim Lock and Shim Cap->LockShim SetParams Set Acquisition Parameters LockShim->SetParams Acquire Acquire FID SetParams->Acquire FT Fourier Transform Acquire->FT PhaseCalibrate Phase and Calibrate FT->PhaseCalibrate Analyze Analyze Spectrum (Chemical Shifts, Integration) PhaseCalibrate->Analyze

Caption: Experimental workflow for NMR analysis of saturated hydrocarbons.

References

Application Notes and Protocols for 5-Ethyl-2,2,6-trimethylheptane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-Ethyl-2,2,6-trimethylheptane as a non-polar solvent in research and development. Due to the limited availability of specific experimental data for this compound, the following protocols are representative examples based on the known properties of similar branched alkanes.

Physicochemical Properties

This compound is a branched alkane with a twelve-carbon backbone. Its physical and chemical properties make it a potential substitute for traditional non-polar solvents like hexane (B92381) and heptane (B126788) in various applications. A comparison of its estimated and known properties with those of common non-polar solvents is presented below.

PropertyThis compoundn-Hexanen-Heptane
Molecular Formula C₁₂H₂₆C₆H₁₄C₇H₁₆
Molecular Weight ( g/mol ) 170.3386.18100.21
Boiling Point (°C) 187 (estimated)68.798.4
Density (g/cm³ at 20°C) 0.752 (estimated)0.6550.684
Refractive Index (at 20°C) 1.422 (estimated)1.3751.387
Viscosity (mPa·s at 25°C) ~1.4 (estimated for dodecane)0.2940.386
Surface Tension (mN/m at 25°C) ~24 (estimated for dodecane (B42187) isomers)18.420.1
Hildebrand Solubility Parameter (MPa¹ᐟ²) ~15.1 (estimated for alkanes)14.915.3
Flash Point (°C) ~65 (estimated)-23-4
CAS Number 62199-15-9110-54-3142-82-5

Application Notes

Potential Advantages
  • Higher Boiling Point and Flash Point: The significantly higher boiling and flash points of this compound compared to hexane and heptane suggest a lower fire hazard and reduced solvent loss due to evaporation. This makes it a potentially safer alternative for reactions conducted at elevated temperatures.

  • Reduced Volatility: Lower volatility leads to a more stable reaction environment and reduced exposure to solvent vapors for laboratory personnel.

  • Non-polar Character: As a branched alkane, it is an excellent non-polar solvent, suitable for dissolving and reacting non-polar compounds such as oils, fats, and other hydrocarbons.

  • Potential for Unique Selectivity: The branched structure might offer different solvency and selectivity characteristics compared to linear alkanes, which could be advantageous in specific chemical transformations or extractions.

Potential Disadvantages
  • Higher Viscosity: The estimated higher viscosity might slightly impede mass transfer and require more vigorous stirring in heterogeneous reaction mixtures.

  • Slower Evaporation: While advantageous for safety, the lower volatility can make solvent removal more time-consuming and may require vacuum distillation.

  • Limited Availability and Higher Cost: Compared to commodity solvents like hexane and heptane, this compound is less common and likely more expensive.

  • Lack of Extensive Data: The absence of comprehensive toxicological and environmental fate data necessitates careful handling and waste disposal.

Potential Areas of Application
  • Organic Synthesis: As a reaction medium for reactions involving non-polar reagents and intermediates, such as Grignard reactions, Wittig reactions, and certain metal-catalyzed cross-couplings. Its higher boiling point could be beneficial for reactions requiring temperatures above the boiling points of hexane or heptane.

  • Liquid-Liquid Extraction: For the extraction of non-polar to moderately polar organic compounds from aqueous solutions. Its low miscibility with water and density lower than water are ideal for this purpose.

  • Chromatography: As a component of the mobile phase in normal-phase chromatography for the separation of non-polar compounds.

  • Cleaning and Degreasing: As a replacement for more volatile and flammable solvents in cleaning applications for non-polar residues.

Experimental Protocols

Disclaimer: The following protocols are representative examples and have not been optimized for this compound. Researchers should conduct small-scale trials to determine the optimal conditions for their specific applications.

Protocol 1: Grignard Reaction

This protocol describes the formation of a Grignard reagent and its subsequent reaction with an aldehyde, using this compound as the solvent.

Materials:

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Initiation: Place magnesium turnings in the flask and add a small crystal of iodine. Gently heat the flask under a stream of nitrogen until violet vapors of iodine are observed.

  • Grignard Formation: Add anhydrous this compound to the flask. Dissolve bromobenzene in the same solvent in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the reaction mixture to 0°C using an ice bath. Dissolve benzaldehyde in anhydrous this compound and add it dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with this compound.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Organic_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup Assemble Dry Glassware reagents Add Reactants & Solvent (this compound) setup->reagents atmosphere Establish Inert Atmosphere reagents->atmosphere initiation Initiate Reaction (Heating/Stirring) atmosphere->initiation addition Controlled Addition of Reagents initiation->addition monitoring Monitor Progress (TLC, GC) addition->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying filtration Filter drying->filtration evaporation Solvent Removal filtration->evaporation purify Purify Product (Chromatography/Distillation) evaporation->purify

Caption: General workflow for an organic synthesis using a non-polar solvent.

Protocol 2: Liquid-Liquid Extraction of a Natural Product (e.g., Caffeine (B1668208) from an Aqueous Solution)

This protocol outlines a procedure for extracting a moderately polar organic compound from an aqueous matrix.

Materials:

  • Aqueous solution containing the target compound (e.g., brewed tea or coffee for caffeine extraction)

  • This compound

  • Sodium carbonate or sodium hydroxide (B78521) solution (to basify the aqueous solution)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Preparation of Aqueous Phase: If extracting an acidic or basic compound, adjust the pH of the aqueous solution to ensure the compound of interest is in its neutral form. For caffeine (a weak base), it is beneficial to basify the aqueous solution to a pH of ~9-10 with sodium carbonate.

  • Extraction: Transfer the basified aqueous solution and a volume of this compound (typically 1/3 to 1/2 of the aqueous volume) to a separatory funnel.

  • Stopper the funnel and invert it gently, venting frequently to release any pressure buildup.

  • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Allow the layers to separate completely. The organic layer (this compound) will be the upper layer.

  • Drain the lower aqueous layer into a beaker.

  • Drain the upper organic layer into a clean flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process with fresh portions of this compound two more times to maximize the recovery of the target compound.

  • Combine and Dry: Combine all the organic extracts in a single flask. Add anhydrous sodium sulfate to remove any residual water.

  • Isolation: Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the this compound using a rotary evaporator. Due to its higher boiling point, a higher bath temperature and/or a better vacuum may be required compared to using hexane or heptane.

  • The residue remaining in the flask is the crude extracted compound.

Liquid_Liquid_Extraction start Aqueous Solution with Target Compound adjust_ph Adjust pH (if necessary) start->adjust_ph add_solvent Add this compound adjust_ph->add_solvent shake Shake and Vent Funnel add_solvent->shake separate Allow Layers to Separate shake->separate aqueous_layer Aqueous Layer (Bottom) separate->aqueous_layer organic_layer Organic Layer (Top) with Target Compound separate->organic_layer repeat_extraction Repeat Extraction with Fresh Solvent aqueous_layer->repeat_extraction 2-3 times combine_organic Combine Organic Layers organic_layer->combine_organic repeat_extraction->add_solvent dry_organic Dry with Na₂SO₄ combine_organic->dry_organic filter_solid Filter dry_organic->filter_solid evaporate Evaporate Solvent filter_solid->evaporate product Isolated Compound evaporate->product

Caption: Workflow for a typical liquid-liquid extraction process.

Safety and Handling

  • Flammability: this compound is a flammable liquid. Handle with care, away from open flames and ignition sources. Use in a well-ventilated area or a fume hood.

  • Inhalation: Avoid inhaling vapors. High concentrations may cause dizziness, headache, and nausea.

  • Skin and Eye Contact: May cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Disposal: Dispose of waste solvent in accordance with local, state, and federal regulations for flammable organic solvents.

These application notes and protocols are intended to serve as a starting point for the evaluation of this compound as a non-polar solvent. Further research and optimization are necessary to fully characterize its performance in specific applications.

Application Notes: 5-Ethyl-2,2,6-trimethylheptane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethyl-2,2,6-trimethylheptane is a highly branched C12 alkane suitable for use as a reference standard, particularly as an internal standard, in chromatographic applications. Its chemical inertness, thermal stability, and unique fragmentation pattern in mass spectrometry make it an excellent candidate for enhancing the precision and accuracy of quantitative analyses. This document provides detailed application notes and protocols for its use in gas chromatography (GC) coupled with mass spectrometry (GC-MS) for the analysis of volatile and semi-volatile organic compounds in complex matrices.

Due to its non-polar nature and volatility, this compound is particularly well-suited for methods analyzing hydrocarbon mixtures, such as fuels, environmental extracts, and flavor and fragrance profiles. Its branched structure ensures it is less likely to co-elute with common straight-chain alkanes present in samples.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS Number 62199-15-9
Boiling Point (Predicted) ~190-200 °C
LogP (Predicted) 5.7
Vapor Pressure (Predicted) Low
Principle of Use as an Internal Standard

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. The IS is used to correct for variations in injection volume, sample preparation, and instrument response. Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which provides more robust and reproducible results. This compound is an ideal internal standard for the analysis of non-polar to moderately polar analytes that are amenable to gas chromatography.

Experimental Protocols

Protocol 1: General Quantitative Analysis using this compound as an Internal Standard by GC-MS

This protocol outlines a general procedure for the quantitative analysis of a target analyte in a sample matrix using this compound as an internal standard.

1. Materials and Reagents

  • Solvent: Hexane (B92381) or other suitable organic solvent (analytical grade)

  • Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 100 mg of this compound.

    • Dissolve in 100 mL of hexane to prepare a stock solution of approximately 1 mg/mL.

    • Store in a tightly sealed vial at 4°C.

  • Analyte Stock Solution:

    • Prepare a stock solution of the target analyte(s) in hexane at a concentration of approximately 1 mg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by serial dilution of the analyte stock solution.

    • Spike each calibration standard with the IS stock solution to a final constant concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Extract the analytes using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction).

    • Concentrate or dilute the extract as necessary.

    • Spike the final extract with the IS stock solution to the same final concentration as the calibration standards.

2. GC-MS Instrumentation and Conditions

The following table provides typical GC-MS parameters. These should be optimized for the specific analytes and instrument.

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-450) or Selected Ion Monitoring (SIM)

3. Data Analysis

  • Identify the peaks for the analyte(s) and the internal standard (this compound) based on their retention times and mass spectra.

  • Integrate the peak areas for the analyte(s) and the internal standard.

  • Calculate the response factor (RF) for each analyte using the following equation from the calibration standards:

    • RF = (Areaanalyte / Conc.analyte) / (AreaIS / Conc.IS)

  • Construct a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Conc.analyte / Conc.IS).

  • Determine the concentration of the analyte in the samples by using the calculated response factor or the calibration curve.

Hypothetical Quantitative Data

The following table presents hypothetical data for a 5-point calibration curve for two representative analytes (Analyte A and Analyte B) using this compound as the internal standard at a constant concentration of 10 µg/mL.

StandardAnalyte A Conc. (µg/mL)Analyte B Conc. (µg/mL)IS Conc. (µg/mL)Area Analyte AArea Analyte BArea ISArea Ratio AArea Ratio B
1111050,00065,000500,0000.100.13
25510255,000330,000510,0000.500.65
3101010510,000655,000505,0001.011.30
42525101,270,0001,630,000495,0002.573.29
55050102,550,0003,280,000500,0005.106.56

Calibration Curve Parameters (Hypothetical)

AnalyteLinear Equation
Analyte A y = 0.102x - 0.0050.9998
Analyte B y = 0.131x + 0.0020.9999

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for quantitative analysis using an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix SpikedSample Spiked Sample Sample->SpikedSample AnalyteStd Analyte Stock CalibStd Spiked Calibration Standards AnalyteStd->CalibStd IS_Stock IS Stock Solution (this compound) IS_Stock->SpikedSample IS_Stock->CalibStd GCMS GC-MS Analysis SpikedSample->GCMS CalibStd->GCMS Integration Peak Integration GCMS->Integration CalibCurve Calibration Curve Construction Integration->CalibCurve Quant Quantification Integration->Quant CalibCurve->Quant

Caption: General workflow for quantitative analysis using an internal standard.

Logic of Internal Standard Quantification

The diagram below outlines the logical relationship in internal standard quantification, where the ratio of analyte to internal standard is used to determine the final concentration.

internal_standard_logic Analyte_Response Analyte Peak Area Area_Ratio Area Ratio (Analyte / IS) Analyte_Response->Area_Ratio IS_Response Internal Standard Peak Area IS_Response->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve y-axis Analyte_Conc_Std Analyte Concentration (Standards) Conc_Ratio_Std Concentration Ratio (Standards) Analyte_Conc_Std->Conc_Ratio_Std IS_Conc Constant IS Concentration IS_Conc->Conc_Ratio_Std Conc_Ratio_Std->Calibration_Curve x-axis Analyte_Conc_Unknown Analyte Concentration (Unknown Sample) Calibration_Curve->Analyte_Conc_Unknown Determines

Caption: Logical flow of internal standard-based quantification.

Unraveling the Conformational Landscape of 5-Ethyl-2,2,6-trimethylheptane: A Computational Modeling Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,2,6-trimethylheptane is a branched alkane whose three-dimensional structure is crucial for understanding its physical properties and chemical reactivity. Like all open-chain alkanes, it can adopt a multitude of conformations due to the rotation around its carbon-carbon single bonds. Identifying the most stable, low-energy conformations is fundamental for predicting its behavior in various applications, from materials science to understanding its role as a fragment in larger, biologically active molecules. This document provides a detailed protocol for the computational modeling of this compound conformations, enabling researchers to explore its potential energy surface and identify its preferred spatial arrangements.

Conformational analysis is the study of the energetics between different rotational isomers, or rotamers.[1] For branched alkanes, the interplay of torsional strain (from eclipsing bonds) and steric strain (from the repulsion between bulky groups) governs the relative stability of different conformations.[1][2][3] The general principle that "Big-Big is Bad" suggests that conformations where large substituents are in close proximity will be energetically unfavorable.[1] Computational methods, particularly molecular mechanics, provide a powerful tool to systematically investigate these conformational preferences.[4]

Application Notes

The computational modeling of this compound conformations has several key applications:

  • Physicochemical Property Prediction: The shape of a molecule influences its boiling point, melting point, viscosity, and solubility. Understanding the predominant conformations can lead to more accurate predictions of these properties.

  • Reactivity and Mechanistic Studies: The accessibility of different reactive sites can be conformation-dependent. Conformational analysis helps in understanding reaction mechanisms and predicting product distributions.[1]

  • Force Field Parameterization: For novel molecular fragments, detailed conformational analysis provides valuable data for the development and refinement of molecular mechanics force fields.

  • Drug Design and QSAR: In the context of drug development, small alkyl fragments can play a significant role in binding to biological targets. Knowledge of their preferred conformations is essential for quantitative structure-activity relationship (QSAR) studies and for designing molecules with optimal binding geometries.

Experimental Protocols

This section outlines a detailed protocol for performing a computational conformational analysis of this compound.

Protocol 1: Conformational Search and Energy Minimization

Objective: To identify the low-energy conformations of this compound and determine their relative stabilities.

Materials:

  • A computer workstation with a molecular modeling software package installed (e.g., Schrödinger Maestro, MOE, Sybyl, or open-source alternatives like Avogadro and GROMACS).

  • A molecular mechanics force field suitable for alkanes (e.g., MMFF94, OPLS3e, or MM3).[5][6]

Methodology:

  • Molecule Construction:

    • Launch the molecular modeling software.

    • Build the 2D structure of this compound.

    • Convert the 2D sketch into a 3D structure. The software will typically generate an initial, unoptimized 3D conformation.

  • Initial Energy Minimization:

    • Select a suitable molecular mechanics force field (e.g., MMFF94).

    • Perform an initial energy minimization of the starting 3D structure to relieve any high-energy interactions from the initial build.

  • Conformational Search:

    • Set up a systematic or stochastic conformational search.

      • Systematic Search: This method rotates specified bonds by a defined increment. For this compound, the key rotatable bonds are the C-C bonds of the heptane (B126788) backbone. Define a step size (e.g., 30 degrees) for the rotation. This method is thorough but can be computationally intensive.

      • Stochastic Search (e.g., Monte Carlo): This method randomly perturbs the torsional angles and accepts or rejects the new conformation based on its energy. This is often more efficient for flexible molecules.

    • Define the energy window for saving unique conformers (e.g., 10 kcal/mol above the global minimum). This will discard high-energy structures.

    • Initiate the conformational search.

  • Energy Minimization of Conformers:

    • Each unique conformation generated during the search must be subjected to a full energy minimization using the chosen force field. This ensures that each structure is a true local minimum on the potential energy surface.

  • Analysis of Results:

    • Rank the minimized conformers by their relative energies. The conformer with the lowest energy is the global minimum.

    • Analyze the dihedral angles of the key rotatable bonds for the low-energy conformers to characterize their geometries (e.g., anti, gauche).[3][7]

    • Visually inspect the low-energy conformations to identify key steric interactions.

Data Presentation

The quantitative results of the conformational analysis should be summarized in a clear and structured table.

Conformer IDRelative Energy (kcal/mol)Dihedral Angle C3-C4-C5-C6 (°)Dihedral Angle C4-C5-C6-C7 (°)Key Steric Interactions
1 (Global Minimum) 0.00-175.2178.5Anti arrangement of bulky groups
2 0.8565.3177.9Gauche interaction between ethyl and methyl groups
3 1.20-174.8-68.1Gauche interaction along the main chain
4 2.5064.9-67.5Multiple gauche interactions

Note: The data presented in this table is hypothetical and serves as an illustration of the expected output from a conformational analysis.

Visualization of Workflow

A diagram illustrating the computational workflow is essential for understanding the logical progression of the analysis.

conformational_analysis_workflow cluster_input Input Generation cluster_computation Computational Protocol cluster_analysis Data Analysis and Output build_2d 1. Build 2D Structure of This compound convert_3d 2. Convert to Initial 3D Structure build_2d->convert_3d initial_min 3. Initial Energy Minimization (e.g., MMFF94) convert_3d->initial_min conf_search 4. Conformational Search (Systematic or Stochastic) initial_min->conf_search full_min 5. Full Energy Minimization of all Conformers conf_search->full_min rank_energy 6. Rank Conformers by Relative Energy full_min->rank_energy analyze_geom 7. Analyze Geometries (Dihedral Angles) rank_energy->analyze_geom visualize 8. Visualize Low-Energy Conformations analyze_geom->visualize

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of GC Separation of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the gas chromatography (GC) separation of C12H26 (dodecane) isomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why am I observing poor resolution and co-elution of my C12H26 isomers?

Answer: Achieving baseline separation of C12H26 isomers can be challenging due to their similar boiling points and chemical properties.[1][2] Several factors can contribute to poor resolution and co-elution:

  • Inappropriate GC Column Selection: The choice of the GC column is critical. For separating alkane isomers, a non-polar stationary phase is generally recommended.[3][4] Separation is primarily based on boiling points, and "like dissolves like" is a key principle.[4]

  • Suboptimal Oven Temperature Program: A rapid temperature ramp can decrease the interaction time between the analytes and the stationary phase, leading to insufficient separation.[3]

  • Incorrect Carrier Gas Flow Rate: An improper flow rate can cause band broadening, which diminishes resolution.[3]

Solutions:

  • Select an appropriate stationary phase: Utilize a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[3]

  • Optimize column dimensions: For complex isomer mixtures, consider using a longer column (e.g., 30-60 m) with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm).[3][5]

  • Refine the temperature program: Employ a slower temperature ramp rate (e.g., 5-10°C/min) to enhance the separation of closely eluting isomers.[3]

  • Adjust the carrier gas flow rate: Optimize the flow rate for your chosen carrier gas (typically Helium or Hydrogen) to minimize peak broadening.[3]

Question: What is causing peak tailing for my C12H26 isomer peaks?

Answer: Peak tailing, characterized by an asymmetrical peak with a "tail" extending towards the baseline, can be caused by several factors:[6]

  • Active Sites in the System: Active sites, such as silanol (B1196071) groups in the inlet liner or on the column itself, can interact with the analytes, causing peak tailing.[3][6]

  • Column Contamination: Contamination from previous injections can introduce active sites.

  • Column Overloading: Injecting an excessive amount of sample can saturate the column, leading to distorted peak shapes.[3][7]

Solutions:

  • Use deactivated components: Employ a deactivated inlet liner and a high-quality, inert GC column to minimize interactions.[3]

  • Maintain your column: If you suspect contamination, trim the first 10-20 cm of the column from the inlet side. Regular column baking at a high temperature can also help.[3]

  • Optimize sample concentration: Reduce the sample concentration or use a split injection to prevent column overloading.[3]

Question: My retention times are shifting between runs. What could be the cause?

Answer: Inconsistent retention times can be caused by several factors:[8]

  • Leaks in the System: Leaks in the carrier gas flow path will alter the column flow rate and affect retention times.

  • Fluctuations in Oven Temperature: Inconsistent oven temperature control will lead to variable retention.

  • Changes in Carrier Gas Flow Rate: Variations in the carrier gas flow rate will directly impact how quickly analytes move through the column.[8]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.[6]

Solutions:

  • Perform a leak check: Regularly check for leaks at all fittings and connections.

  • Verify oven temperature: Ensure your GC oven is properly calibrated and maintaining a stable temperature.

  • Check flow rate: Verify that your carrier gas flow rate is constant and at the setpoint.

  • Condition the column: Proper column conditioning can help maintain its performance. If the column is old or severely degraded, it may need to be replaced.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating C12H26 isomers?

A non-polar column is the recommended starting point for analyzing non-polar compounds like C12H26 isomers.[4] Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are excellent choices as they separate analytes primarily by their boiling points.[3][9]

Q2: How does column length affect the separation of C12H26 isomers?

Increasing the column length increases the number of theoretical plates, which generally leads to better resolution.[10] For complex mixtures of isomers, a longer column (e.g., 60 m or even 120 m) may be necessary to achieve baseline separation.[5] However, this will also increase the analysis time.[10]

Q3: What is the effect of column internal diameter (ID) on the separation?

A smaller internal diameter (e.g., 0.18 mm or 0.25 mm) provides higher efficiency and better resolution.[4][5] However, smaller ID columns have a lower sample capacity, so you may need to adjust your injection volume or split ratio to avoid column overload.[10]

Q4: How does the oven temperature program influence the separation of C12H26 isomers?

A slower temperature ramp rate allows for more interaction between the analytes and the stationary phase, which can significantly improve the resolution of closely eluting isomers.[3] The initial oven temperature should be low enough to ensure proper focusing of the analytes at the head of the column.[11]

Q5: Can multidimensional GC (GCxGC) be used for separating complex C12H26 isomer mixtures?

Yes, multidimensional gas chromatography (GCxGC) is a powerful technique for separating highly complex mixtures.[12] By using two columns with different selectivities (e.g., a non-polar column followed by a polar column), co-eluting components from the first column can be separated on the second column.[12]

Data Presentation

Table 1: Recommended GC Column Parameters for C12H26 Isomer Separation

ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 100% dimethylpolysiloxane, 5% phenyl-95% dimethylpolysiloxane)Separation based on boiling points, ideal for alkanes.[3][4]
Column Length 30 m - 60 m (or longer for very complex mixtures)Longer columns provide higher resolution.[3][5]
Internal Diameter 0.18 mm or 0.25 mmSmaller ID enhances separation efficiency.[3][4]
Film Thickness 0.25 µm - 0.50 µmThinner films can provide sharper peaks.[10]

Experimental Protocols

Protocol 1: General GC Method for Screening C12H26 Isomers

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-95% dimethylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: Flame Ionization Detector (FID) at 250°C.

Mandatory Visualization

GC_Troubleshooting_Workflow start Start: Poor C12H26 Isomer Separation check_resolution Poor Resolution / Co-elution? start->check_resolution check_tailing Peak Tailing? check_resolution->check_tailing No optimize_column Optimize Column - Non-polar phase - Longer length - Smaller ID check_resolution->optimize_column Yes check_retention Retention Time Shift? check_tailing->check_retention No deactivate_system Use Deactivated Liner/Column check_tailing->deactivate_system Yes end End: Separation Optimized check_retention->end No leak_check Perform Leak Check check_retention->leak_check Yes optimize_temp Optimize Temperature Program - Slower ramp rate optimize_column->optimize_temp optimize_flow Optimize Carrier Gas Flow optimize_temp->optimize_flow optimize_flow->check_tailing maintain_column Perform Column Maintenance - Trim inlet - Bakeout deactivate_system->maintain_column optimize_injection Optimize Injection - Reduce concentration - Use split injection maintain_column->optimize_injection optimize_injection->check_retention verify_temp_flow Verify Oven Temp & Flow Rate leak_check->verify_temp_flow condition_column Condition or Replace Column verify_temp_flow->condition_column condition_column->end

Caption: Troubleshooting workflow for GC separation of C12H26 isomers.

References

"improving resolution of branched alkane isomers in chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving challenges in the chromatographic analysis of branched alkane isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their separation experiments.

Troubleshooting Guides

Issue: Poor Resolution of Closely Eluting Branched Alkane Isomers

Q1: My chromatogram shows co-eluting or poorly resolved peaks for branched alkane isomers. What are the primary causes and how can I improve the separation?

A1: Achieving baseline separation of structurally similar branched alkane isomers is a common challenge in gas chromatography (GC).[1] The primary factors influencing resolution are the GC column, oven temperature program, and carrier gas flow rate.[2]

Initial Troubleshooting Steps:

  • Verify Column Selection: Confirm you are using the appropriate GC column. For alkane analysis, non-polar stationary phases are the industry standard as they separate compounds primarily based on their boiling points.[1][2]

  • Review Temperature Program: A suboptimal temperature program, particularly too fast a ramp rate, can significantly hinder separation.[2][3]

  • Check Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening, which reduces resolution.[2]

Logical Workflow for Troubleshooting Poor Resolution:

Below is a workflow to systematically address poor resolution of branched alkane isomers.

G start Start: Poor Isomer Resolution check_column 1. Verify GC Column - Stationary Phase (non-polar?) - Dimensions (Length, ID, Film) start->check_column column_ok Column Appropriate? check_column->column_ok select_new_column Select a suitable non-polar column. Consult column selection guide. column_ok->select_new_column  No   optimize_temp 2. Optimize Temperature Program - Lower initial temperature? - Slower ramp rate? column_ok->optimize_temp  Yes   select_new_column->check_column temp_ok Resolution Improved? optimize_temp->temp_ok optimize_flow 3. Adjust Carrier Gas Flow Rate - Optimize for column ID. - Use Van Deemter plot principles. temp_ok->optimize_flow  No   end End: Resolution Achieved temp_ok->end  Yes   flow_ok Resolution Improved? optimize_flow->flow_ok advanced_troubleshooting 4. Advanced Troubleshooting - Check for system contamination. - Verify injector settings. - Consider 2D-GC for highly complex samples. flow_ok->advanced_troubleshooting  No   flow_ok->end  Yes   advanced_troubleshooting->end

Caption: A step-by-step workflow for troubleshooting poor resolution of branched alkane isomers.

Issue: Peak Tailing in Alkane Analysis

Q2: I am observing significant peak tailing for my alkane analytes. What could be the cause and how do I resolve this?

A2: Peak tailing in alkane analysis can be attributed to several factors, often related to activity within the GC system or column contamination.[2]

Potential Causes and Solutions:

  • Active Sites: Silanol groups in the inlet liner or on the column can interact with analytes, causing tailing.

    • Solution: Use a deactivated inlet liner and ensure your column is of high inertness.[2]

  • Column Contamination: Accumulation of non-volatile residues at the column inlet can lead to peak distortion.

    • Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.[4]

  • Improper Column Installation: A poor column installation can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is installed correctly in both the injector and detector according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q3: Which type of GC column is best for separating branched alkane isomers?

A3: Non-polar stationary phases are the industry standard for separating alkanes, as elution is primarily based on boiling point.[1] For high molecular weight branched alkanes, columns with enhanced thermal stability are crucial.[1]

Comparison of Common Non-Polar GC Columns:

Column TypeStationary PhaseMax Temp (°C)Key FeaturesCommon Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxane400High thermal stability, low bleed, robust for high boilers.[1]High-temperature GC, analysis of waxes and high molecular weight hydrocarbons.[1]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl Polysiloxane350Low bleed for mass spectrometry, excellent inertness.[1]Detailed hydrocarbon analysis (DHA), environmental analysis.[1]

Column Dimension Impact on Resolution:

ParameterEffect of IncreaseRecommendation for Complex Isomers
Length Increases resolution and analysis time.Longer columns (e.g., 30-60 m).[2]
Internal Diameter (ID) Decreases efficiency and resolution.Smaller ID columns (e.g., 0.18-0.25 mm).[2]
Film Thickness Increases retention, may decrease resolution for some analytes.Thinner films can reduce mass transfer resistance.[5]

Q4: How does the oven temperature program affect the resolution of branched alkanes?

A4: The temperature program is a critical parameter for optimizing the separation of compounds with a range of boiling points.[3] For closely eluting isomers, a slower temperature ramp rate increases the interaction time with the stationary phase, which can significantly enhance separation.[2][6]

General Guidelines for Temperature Programming:

  • Initial Temperature: Set the initial oven temperature approximately 20°C below the boiling point of the most volatile component.[7]

  • Ramp Rate: For complex mixtures of isomers, a slower ramp rate (e.g., 5-10°C/min) is often beneficial.[2] A good starting point for optimizing the ramp rate is 10°C per column hold-up time.[7]

  • Final Temperature: The final temperature should be sufficient to elute the highest boiling point components in a reasonable time.

Logical Diagram for Temperature Program Optimization:

G cluster_0 Temperature Program Optimization start Initial Method isothermal_check Isothermal Possible? (Elution window < 7 min) start->isothermal_check isothermal_analysis Perform Isothermal Analysis isothermal_check->isothermal_analysis Yes temp_program Use Temperature Program isothermal_check->temp_program No set_initial_temp Set Initial Temperature (20°C below solvent b.p.) temp_program->set_initial_temp set_ramp_rate Set Ramp Rate (Start with 10°C/min) set_initial_temp->set_ramp_rate evaluate_resolution Evaluate Resolution set_ramp_rate->evaluate_resolution adjust_ramp Adjust Ramp Rate (Slower for better resolution) evaluate_resolution->adjust_ramp Inadequate optimized Optimized Separation evaluate_resolution->optimized Adequate adjust_ramp->evaluate_resolution

Caption: Decision process for optimizing the GC oven temperature program.

Q5: What is the optimal carrier gas flow rate for separating branched alkane isomers?

A5: The optimal carrier gas flow rate depends on the carrier gas type (e.g., Helium, Hydrogen) and the column's internal diameter.[2] The goal is to operate at a linear velocity that minimizes band broadening, as described by the Van Deemter equation. While a detailed calculation can be complex, general guidelines exist.

Recommended Carrier Gas Flow Rates for Different Column IDs:

Column ID (mm)Typical Helium Flow Rate (mL/min)Typical Hydrogen Flow Rate (mL/min)
0.18 - 0.251.0 - 1.51.5 - 2.5
0.321.5 - 2.52.5 - 4.0
0.533.0 - 5.05.0 - 8.0

Note: Hydrogen often provides better efficiency at higher linear velocities, allowing for faster analysis times without a significant loss in resolution.[8]

Experimental Protocols

Protocol 1: Detailed Hydrocarbon Analysis (DHA) for C10-C20 Range

This protocol provides a starting point for the analysis of branched alkanes in the C10 to C20 range.

GC System and Parameters:

  • GC System: Agilent 8890 GC or equivalent

  • Injector: Split/Splitless Inlet

    • Temperature: 280°C

    • Split Ratio: 100:1 (can be optimized based on sample concentration)[2]

    • Injection Volume: 1 µL

  • Column:

    • Stationary Phase: 5% Phenyl-95% Dimethylpolysiloxane (e.g., Restek Rtx-5MS)[1]

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)[2]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes[2]

    • Ramp: 5°C/min to 200°C[2]

    • Final Hold: Hold at 200°C for 5 minutes

  • Detector: Flame Ionization Detector (FID)

    • Temperature: 300°C[2]

Sample Preparation:

  • Prepare alkane standards and samples in a volatile, non-polar solvent such as hexane.

  • Ensure samples are free of particulate matter by filtering if necessary.

Protocol 2: High-Temperature GC (HTGC) for C20-C60+ Range

This protocol is designed for the analysis of high-boiling point hydrocarbons.[1]

GC System and Parameters:

  • GC System: GC capable of high-temperature operation

  • Injector: High-Temperature Split/Splitless Inlet

    • Temperature: 380°C

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

  • Column:

    • Stationary Phase: (5%-Phenyl)-methylpolysiloxane, high-temperature stable (e.g., Agilent J&W DB-5ht)[1]

    • Dimensions: 15 m x 0.25 mm ID x 0.1 µm film thickness

  • Carrier Gas: Helium

    • Flow Rate: 1.2 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 1 minute

    • Ramp: 15°C/min to 400°C

    • Final Hold: Hold at 400°C for 10 minutes

  • Detector: Flame Ionization Detector (FID)

    • Temperature: 400°C

References

Technical Support Center: Mass Spectrometry of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry of saturated hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak weak or absent in the mass spectrum of my saturated hydrocarbon sample?

A1: The molecular ion peak for saturated hydrocarbons, especially long-chain and highly branched alkanes, is often weak or absent when using Electron Ionization (EI). This is due to the high energy of EI (typically 70 eV), which causes extensive fragmentation of the parent molecule. The stability of the resulting carbocation fragments is a major driving force for this fragmentation.[1][2][3][4][5][6] For branched alkanes, fragmentation is particularly favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations, further reducing the abundance of the molecular ion.[1][2][3]

Q2: How can I enhance the molecular ion peak for a saturated hydrocarbon?

A2: To obtain a more prominent molecular ion peak, "soft" ionization techniques are recommended. These methods impart less energy to the analyte molecules, resulting in less fragmentation.[6]

  • Chemical Ionization (CI): In CI, a reagent gas (e.g., methane (B114726), isobutane) is ionized, and these reagent gas ions then react with the analyte molecules. This is a less energetic process that typically results in a protonated molecule ([M+H]+) or an adduct ion, which is much more stable than the radical cation (M+•) formed in EI.[6][7]

  • Field Ionization (FI): FI is another soft ionization technique that can produce a strong molecular ion peak with minimal fragmentation.

  • Lowering Electron Energy in EI: Reducing the electron energy in the EI source from the standard 70 eV can decrease fragmentation and increase the relative abundance of the molecular ion peak. However, this may also lead to a decrease in overall ionization efficiency and sensitivity.

Q3: What are the characteristic fragmentation patterns for linear (n-alkanes) and branched alkanes?

A3: Linear and branched alkanes exhibit distinct fragmentation patterns that can be used for their identification.

  • Linear Alkanes: The mass spectra of n-alkanes are characterized by a series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the loss of successive methylene (B1212753) (-CH2-) groups. The most abundant fragments are typically C3 and C4 carbocations (m/z 43 and 57).[1][3][4][5][6][8] The intensity of the molecular ion peak decreases as the chain length increases.[1][3]

  • Branched Alkanes: Fragmentation preferentially occurs at the C-C bonds adjacent to the branching point to form the most stable carbocation. The loss of the largest alkyl group from the branch point is often the most favored fragmentation pathway.[2][3] This leads to a different distribution and relative abundance of fragment ions compared to their linear isomers.[2][3]

Q4: My baseline is noisy and unstable. What are the possible causes and solutions?

A4: An unstable or noisy baseline in GC-MS analysis can be caused by several factors:

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline. Ensure you are operating within the column's recommended temperature range. If the column is old or has been subjected to high temperatures for extended periods, it may need to be replaced.

  • Contamination: Contamination in the carrier gas, injector, or the MS source can lead to a noisy baseline. Check for leaks in the gas lines and ensure high-purity carrier gas is being used. The injector liner and septum should be replaced regularly. Cleaning the ion source may also be necessary.

  • Leaks: Air leaks into the system can cause a high background signal, particularly with characteristic peaks at m/z 18 (water), 28 (nitrogen), and 32 (oxygen). Check all fittings and connections for leaks.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peaks

This guide provides a systematic approach to troubleshooting low or no signal from your saturated hydrocarbon sample.

Troubleshooting workflow for no or low signal.
Issue 2: Peak Tailing or Fronting

This guide helps to diagnose and resolve issues with poor peak shape.

Troubleshooting workflow for poor peak shape.

Data Presentation

Table 1: Common Fragment Ions in the Mass Spectra of Saturated Hydrocarbons

This table summarizes the common m/z values observed for fragment ions of alkanes. The CnH2n+1 series is characteristic of saturated hydrocarbons.

m/zIon FormulaCommon NameNotes
29C2H5+Ethyl cationA common fragment in most alkanes.
43C3H7+Propyl cationOften a base peak or one of the most abundant peaks in linear alkanes.[5][8][9]
57C4H9+Butyl cationFrequently the base peak in the mass spectra of linear alkanes.[5][8][9]
71C5H11+Pentyl cationPart of the characteristic series of fragments separated by 14 amu.[4][5]
85C6H13+Hexyl cationContinues the homologous series of alkyl fragments.[4]
Table 2: Fragmentation Patterns of Hexane (B92381) Isomers

This table illustrates how branching affects the fragmentation pattern by comparing the relative abundances of key fragment ions for three hexane isomers. Data is illustrative and may vary based on instrument conditions.

m/zIon Fragmentn-Hexane (Linear)2-Methylpentane (Branched)3-Methylpentane (Branched)
86[M]+~15%~5%~8%
71[M-CH3]+~30%~10%~40%
57[M-C2H5]+100% ~30%100%
43[M-C3H7]+~80%100% ~50%

Base peaks are indicated in bold .

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of Volatile Saturated Hydrocarbons

This protocol outlines the general steps for preparing liquid and solid samples containing volatile alkanes.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination from plastics or other materials.[10]

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, dichloromethane, or iso-octane.[10][11] Avoid water, non-volatile solvents, strong acids, and strong bases.[10][11]

  • Liquid Samples:

    • Dilution: Dilute the sample with the chosen solvent to a final concentration of approximately 1-10 µg/mL.[11][12]

    • Filtration/Centrifugation: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter or centrifuge the sample and transfer the supernatant to a clean vial.[10][11][12]

  • Solid Samples:

    • Extraction: Extract the hydrocarbons from the solid matrix using a suitable solvent. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.[10][13] For LLE, mix the sample with two immiscible solvents and collect the organic layer containing the analytes.[10] For SPE, pass the sample through a cartridge that retains the analytes, which are then eluted with a solvent.[10][13]

    • Concentration: If the extracted sample is too dilute, it can be concentrated by gently blowing a stream of inert gas (e.g., nitrogen) over the surface of the liquid to evaporate the solvent.[14]

  • Final Preparation: Transfer the final prepared sample into a 2 mL glass autosampler vial. Use an insert if the sample volume is small.[10][11]

Protocol 2: GC-MS Analysis of Saturated Hydrocarbons using Electron Ionization (EI)

This protocol provides a general procedure for the analysis of prepared hydrocarbon samples using GC-MS with an EI source.

  • GC Column Selection: A non-polar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically suitable for separating saturated hydrocarbons.

  • GC Parameters:

    • Injector Temperature: 250-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 40-60 °C, hold for 1-2 minutes.

      • Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 280-300 °C.

      • Final Hold: Hold at the final temperature for 5-10 minutes to ensure all components have eluted.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or split, depending on the sample concentration.

  • MS Parameters (EI):

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.[15][16]

    • Ion Source Temperature: 230-250 °C.

    • Mass Range: Scan from m/z 40 to 550.

    • Solvent Delay: Set a solvent delay to prevent the filament from being turned on during the elution of the solvent peak.

  • Analysis:

    • Inject a solvent blank to ensure the system is clean.

    • Inject the prepared sample.

    • Acquire the data.

    • Process the data by integrating the peaks and identifying the compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Protocol 3: GC-MS Analysis of Saturated Hydrocarbons using Chemical Ionization (CI)

This protocol is for when the molecular ion is of primary interest and is not observable with EI.

  • GC Parameters: Follow the same GC parameters as in Protocol 2.

  • MS Parameters (CI):

    • Ion Source: Chemical Ionization (CI).

    • Reagent Gas: Methane or isobutane (B21531) are commonly used. The choice of reagent gas can influence the degree of adduct formation and fragmentation.[6][7]

    • Reagent Gas Pressure: Follow the instrument manufacturer's recommendations for the optimal reagent gas pressure.

    • Ion Source Temperature: Typically 150-250 °C.

    • Mass Range: Scan a range that includes the expected m/z of the protonated molecule ([M+H]+).

  • Analysis:

    • Perform the analysis as described in Protocol 2.

    • In the resulting mass spectrum, look for the [M+H]+ ion, which will be at a mass one unit higher than the molecular weight of the analyte. For methane CI, you may also observe adduct ions such as [M+C2H5]+ and [M+C3H5]+.

References

Technical Support Center: Optimizing NMR Acquisition for Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for alkane analysis.

Frequently Asked Questions (FAQs)

1. What are the typical ¹H and ¹³C NMR chemical shift ranges for alkanes?

Protons and carbons in alkanes are highly shielded and typically resonate in the upfield region of the NMR spectrum.

  • ¹H NMR: Aliphatic protons generally appear between 0.7 and 1.5 ppm. The chemical shift is influenced by the substitution pattern, with protons on less substituted carbons being more shielded.[1]

  • ¹³C NMR: Alkane carbons resonate over a broader range, typically from 10 to 40 ppm. The specific shift depends on the carbon's position within the chain and the degree of branching.[1]

2. What are the expected coupling constants for alkanes?

Spin-spin coupling between protons on adjacent carbons provides valuable structural information.

  • Vicinal Coupling (³J): Coupling between protons on adjacent sp³ hybridized carbons typically falls within the range of 6-8 Hz.[2][3]

  • Geminal Coupling (²J): Coupling between two non-equivalent protons on the same sp³ carbon can vary widely, from 0 to 22 Hz, although it is less commonly observed as these protons are often chemically equivalent.[2]

3. How does alkane chain length affect NMR relaxation times?

NMR relaxation times (T1 and T2) are dependent on the rotational and translational diffusion of molecules, which in turn are related to their size. For alkanes, relaxation times generally scale with the chain length.[4][5][6] Longer chain alkanes tend to have shorter relaxation times.

4. What is a suitable relaxation delay (d1) for quantitative ¹H NMR of alkanes?

For quantitative analysis, it is crucial that the magnetization fully recovers between scans. A repetition time (acquisition time + relaxation delay) of 5-7 times the longest T1 is recommended to ensure complete relaxation.[7] Given that T1 values for alkanes can be in the range of several seconds, a d1 of 10-15 seconds is a good starting point for quantitative experiments.

5. Why do my alkane signals in ¹³C NMR have low intensity?

The low natural abundance of the ¹³C isotope (about 1.1%) and its lower magnetogyric ratio result in inherently lower sensitivity compared to ¹H NMR.[8] Additionally, carbons in alkanes can have relatively long T1 relaxation times, especially quaternary carbons, leading to saturation and reduced signal intensity if the relaxation delay is too short.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio (S/N) in ¹³C NMR of Alkanes

Possible Causes:

  • Insufficient number of scans.

  • Short relaxation delay (d1) causing signal saturation.

  • Low sample concentration.

Solutions:

  • Increase the Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.[7]

  • Optimize the Relaxation Delay (d1): For many alkanes, especially those with long chains or quaternary carbons, T1 values can be long.[9] Start with a d1 of at least 5 seconds and increase it if signal intensity does not improve. For quantitative results, a d1 of 5-7 times the longest T1 is necessary.[7]

  • Increase Sample Concentration: If possible, prepare a more concentrated sample to increase the number of target nuclei in the detection volume.

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better sensitivity.

Issue 2: Broad or Distorted Peak Shapes in ¹H NMR

Possible Causes:

  • Poor shimming of the magnetic field.

  • Presence of paramagnetic impurities.

  • High sample viscosity.

Solutions:

  • Improve Shimming: Carefully shim the magnetic field to improve its homogeneity across the sample. Automated shimming routines are available on most modern spectrometers.

  • Remove Paramagnetic Impurities: Dissolved oxygen is a common paramagnetic species that can shorten relaxation times and broaden lines.[4] Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solvent or by using freeze-pump-thaw cycles. Other paramagnetic metal ions can be removed by passing the sample through a chelating resin.[10]

  • Reduce Viscosity: If the sample is highly viscous, consider diluting it or acquiring the spectrum at a higher temperature to decrease viscosity and improve molecular tumbling.

Issue 3: Inaccurate Integrals in Quantitative ¹H NMR

Possible Causes:

  • Incomplete relaxation of signals between scans.

  • Non-uniform excitation due to an incorrect pulse width.

  • Poor baseline correction.

Solutions:

  • Ensure Full Relaxation: As mentioned, use a repetition time (acquisition time + d1) of at least 5-7 times the longest T1 value in your sample.

  • Calibrate the 90° Pulse Width: A properly calibrated 90° pulse is essential for accurate quantification.[11] Regularly check and adjust the pulse width for your sample and probe.

  • Proper Data Processing: Apply careful baseline correction to the spectrum before integration to ensure accurate integral values.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Alkanes

NucleusFunctional GroupChemical Shift (ppm)
¹HMethyl (CH₃)~0.9
¹HMethylene (CH₂)~1.2-1.4
¹HMethine (CH)~1.5-1.7
¹³CPrimary (CH₃)10 - 20
¹³CSecondary (CH₂)20 - 30
¹³CTertiary (CH)25 - 40
¹³CQuaternary (C)30 - 40

Note: These are approximate ranges and can be influenced by neighboring functional groups and solvent effects.[1]

Table 2: Typical Proton-Proton Coupling Constants in Alkanes

Coupling TypeDescriptionTypical J-value (Hz)
Geminal (²JHH)H-C-H0 - 22
Vicinal (³JHH)H-C-C-H6 - 8

Note: Vicinal coupling constants are particularly useful for conformational analysis.[2][12]

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition for an Alkane Sample

  • Sample Preparation: Dissolve approximately 5-10 mg of the alkane sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is usually sufficient.

    • Spectral Width (sw): A range of -1 to 10 ppm is typically adequate for alkanes.

    • Pulse Width (pw): Use a calibrated 30° or 45° flip angle to allow for a shorter relaxation delay if quantification is not critical. For quantitative measurements, use a calibrated 90° pulse.[11]

    • Acquisition Time (at): Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): For qualitative spectra, 1-2 seconds is often sufficient. For quantitative spectra, use a delay of at least 5 times the longest T1.

    • Number of Scans (ns): For most samples, 8 to 16 scans are adequate.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Apply baseline correction.

    • Integrate the signals.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol 2: Standard ¹³C NMR Acquisition for an Alkane Sample

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is recommended due to the lower sensitivity of ¹³C NMR.

  • Spectrometer Setup: Follow the same locking, tuning, and shimming procedures as for ¹H NMR, but for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used to simplify the spectrum and provide a Nuclear Overhauser Effect (NOE) enhancement.

    • Spectral Width (sw): A range of 0 to 60 ppm is usually sufficient for alkanes.

    • Pulse Width (pw): A 45° or 60° flip angle is often used to reduce the required relaxation delay.

    • Acquisition Time (at): Set to 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is a good starting point. This may need to be increased for samples containing quaternary carbons.

    • Number of Scans (ns): A significantly higher number of scans is required compared to ¹H NMR, typically ranging from a few hundred to several thousand, depending on the sample concentration.

  • Data Processing: Follow similar processing steps as for ¹H NMR.

Visualizations

Caption: A general workflow for optimizing NMR acquisition parameters.

G Spin-Spin Coupling in a Propane (B168953) Fragment cluster_propane Propane Fragment (-CH2-CH3) cluster_splitting Resulting Splitting Patterns CH2 CH₂ CH3 CH₃ CH2->CH3 ³JHH ≈ 7 Hz CH3_signal CH₃ Signal (triplet) Splits by 2 neighboring H's (n+1=3) CH2_signal CH₂ Signal (quartet) Splits by 3 neighboring H's (n+1=4)

Caption: Vicinal coupling in a propane fragment leading to signal splitting.

References

Technical Support Center: Deconvolution of Co-eluting Alkane Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for resolving challenges associated with the deconvolution of co-eluting alkane isomers in Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate identification and quantification of alkane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the co-elution of alkane isomers in GC-MS analysis?

A1: The co-elution of alkane isomers is a common challenge due to their similar physicochemical properties.[1] The primary causes include:

  • Identical or Near-Identical Boiling Points: Structural isomers of alkanes often have very close boiling points, making their separation by gas chromatography difficult.

  • Similar Mass Spectra: Electron ionization (EI) of alkanes often produces similar fragmentation patterns, making it challenging to distinguish between isomers based on their mass spectra alone.[2] The molecular ion peak can be weak or absent, further complicating identification.[3]

  • Inadequate Chromatographic Resolution: The GC column and analytical conditions may not provide sufficient separation power to resolve closely eluting isomers.[4]

  • Complex Sample Matrices: The presence of numerous other compounds in a sample can interfere with the separation and detection of target alkane isomers.[5]

Q2: How can I determine if a single chromatographic peak contains co-eluting isomers?

A2: Identifying co-elution within a seemingly single peak is a critical first step. Here are some methods:

  • Examine Peak Shape: Look for signs of asymmetry, such as peak fronting, tailing, or shoulders.[6] A shoulder on a peak is a strong indicator of co-elution.

  • Mass Spectral Analysis Across the Peak: The most definitive method is to examine the mass spectra at different points across the chromatographic peak (leading edge, apex, and tailing edge). If the mass spectra are not identical, it confirms the presence of multiple components.[6] Many GC-MS software packages include a "peak purity" function that automates this process.

  • Use of Deconvolution Software: Specialized deconvolution software can mathematically separate the contributions of individual components to an overlapping peak, revealing the presence of co-eluting compounds.[5][7]

Q3: What is the difference between chromatographic resolution and mathematical deconvolution?

A3: Both are strategies to address co-elution, but they operate differently:

  • Chromatographic Resolution: This involves physically separating the co-eluting compounds within the GC system. It is achieved by optimizing the analytical method, such as changing the temperature program, carrier gas flow rate, or using a different GC column to increase the time between the elution of the compounds.[1]

  • Mathematical Deconvolution: This is a computational process applied to the GC-MS data after it has been acquired.[5] Deconvolution algorithms use mathematical models to separate the overlapping signals from co-eluting compounds, generating "pure" mass spectra for each component.[7] This is particularly useful when chromatographic separation is incomplete.

Q4: When should I focus on improving chromatographic separation versus relying on deconvolution software?

A4: The best approach often involves a combination of both. However, here's a general guideline:

  • Prioritize Chromatographic Separation: Always aim for the best possible chromatographic separation first. This simplifies the subsequent data analysis and leads to more reliable results. A good separation reduces the complexity that deconvolution algorithms have to handle.

  • Use Deconvolution for Unresolved Peaks: When complete chromatographic separation of all isomers is not feasible due to sample complexity or time constraints, deconvolution software becomes an essential tool to extract meaningful information from the data.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of co-eluting alkane isomers.

Issue 1: Poor separation of closely related alkane isomers.

  • Possible Cause: Sub-optimal GC oven temperature program.

  • Solution: A slower temperature ramp rate can increase the interaction of the analytes with the stationary phase, often improving separation.[4] Consider adding an isothermal hold at a temperature just below the elution temperature of the co-eluting pair.[8]

  • Possible Cause: Inappropriate GC column.

  • Solution: The choice of the GC column's stationary phase is critical for selectivity. For non-polar alkanes, a non-polar stationary phase is typically used. However, subtle structural differences may require a column with a different selectivity.[4] Increasing the column length or decreasing the internal diameter can also enhance resolution.[4]

  • Possible Cause: Incorrect carrier gas flow rate.

  • Solution: The carrier gas flow rate affects column efficiency. An optimal flow rate will minimize peak broadening and improve resolution. Flow rates that are too high or too low can reduce separation efficiency.[4]

Issue 2: Inability to distinguish isomers with very similar mass spectra.

  • Possible Cause: Limitations of standard Electron Ionization (EI).

  • Solution: Consider using "soft" ionization techniques like chemical ionization (CI) or photoionization. These methods often produce more prominent molecular ions and less fragmentation, which can aid in differentiating isomers.[9] While less common, they can be invaluable for this purpose.

  • Possible Cause: Deconvolution software is not effectively separating the components.

  • Solution: Explore advanced deconvolution algorithms. Some software employs techniques like multivariate curve resolution (MCR) or principal component analysis (PCA) to handle cases with few or no unique ions between the co-eluting compounds.[10] Ensure you are using the deconvolution software's parameters correctly for your specific data.

Issue 3: Inaccurate quantification of co-eluting isomers.

  • Possible Cause: Overlapping peaks leading to incorrect peak area integration.

  • Solution: If deconvolution is successful in generating pure mass spectra for each isomer, you can use unique (or relatively unique) ions for quantification. Create extracted ion chromatograms (EICs) for these specific ions to obtain individual peak areas for each isomer.

  • Possible Cause: Isomer ratio is not constant across samples.

  • Solution: If the ratio of isomers is expected to be consistent, you may be able to quantify using the most intense, well-resolved peak of the isomeric cluster.[11] However, this approach should be used with caution and validated.

Data Presentation: Impact of GC Parameters on Resolution

The following table summarizes the general effects of modifying key GC parameters on the resolution of co-eluting alkane isomers.

Parameter ChangeEffect on ResolutionEffect on Analysis TimeWhen to Consider
Decrease Oven Temperature Ramp Rate IncreasesIncreasesTo improve separation of closely eluting compounds.[12]
Increase Column Length IncreasesIncreasesWhen baseline separation is not achievable by other method optimizations.[4]
Decrease Column Internal Diameter IncreasesCan DecreaseTo enhance efficiency without a significant increase in analysis time.[4]
Increase Stationary Phase Film Thickness Can Increase (for early eluters)IncreasesTo improve retention and focusing of volatile compounds.[13]

Experimental Protocols

Protocol 1: GC-MS Method Optimization for Alkane Isomer Separation

This protocol provides a systematic approach to optimizing your GC-MS method for the separation of co-eluting alkane isomers.

  • Initial Method Setup:

    • Column: Start with a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) of standard dimensions (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Use splitless injection at a temperature appropriate for the volatility of your alkanes (e.g., 250-300°C).

    • Oven Program: Begin with a broad temperature program (e.g., 50°C hold for 2 min, then ramp at 10°C/min to 300°C and hold for 5 min).

    • MS Parameters: Acquire data in full scan mode over a relevant mass range (e.g., m/z 40-500).

  • Temperature Program Optimization:

    • Analyze your sample with the initial method.

    • Identify the retention time of the co-eluting isomers.

    • Modify the temperature program to slow the ramp rate in the region where the isomers elute. For example, if they elute around 200°C, change the program to ramp at 2-5°C/min from 180°C to 220°C.

    • Consider adding an isothermal hold just before the elution of the target peaks.[8]

  • Flow Rate Optimization:

    • If temperature optimization is insufficient, adjust the carrier gas flow rate.

    • Vary the flow rate from 0.8 mL/min to 1.5 mL/min in increments of 0.1 mL/min and observe the effect on resolution.

  • Column Selection:

    • If the above steps do not provide adequate separation, consider a different GC column.

    • A longer column (e.g., 60 m) will provide more theoretical plates and may improve resolution.[4]

    • A column with a different stationary phase chemistry may offer different selectivity for the isomers.

Protocol 2: Data Processing Workflow for Deconvolution

This protocol outlines a general workflow for using deconvolution software to analyze GC-MS data with co-eluting peaks.

  • Data Import: Load your raw GC-MS data file into the deconvolution software.

  • Peak Detection: The software will first identify all potential chromatographic peaks in the total ion chromatogram (TIC).

  • Deconvolution: The core step where the software mathematically separates the mass spectra of co-eluting components. This process aims to generate a "pure" mass spectrum for each compound.[5]

  • Library Searching: The deconvoluted mass spectra are then searched against a spectral library (e.g., NIST, Wiley) for identification.

  • Review and Verification: Manually review the deconvolution results. Check the quality of the deconvoluted spectra and the library match scores. Examine the residual signal after deconvolution to ensure the model fits the data well.

Visualizations

Deconvolution_Workflow Deconvolution Workflow for Co-eluting Isomers A Raw GC-MS Data Acquisition B Peak Detection in TIC A->B C Mathematical Deconvolution (Separation of Overlapping Spectra) B->C D Generation of 'Pure' Mass Spectra for Each Component C->D E Spectral Library Search (e.g., NIST, Wiley) D->E G Quantification using Unique Ions (EIC) D->G F Component Identification E->F

Caption: A workflow illustrating the process of deconvolution for identifying co-eluting isomers.

Troubleshooting_Logic Troubleshooting Logic for Co-eluting Alkane Isomers A Observe Co-elution of Alkane Isomers B Optimize GC Method A->B C Slower Temperature Ramp? B->C D Change Carrier Gas Flow Rate? C->D If no improvement E Use a Longer or Different Column? D->E If no improvement F Is Separation Adequate? E->F G Perform Deconvolution F->G No H Final Analysis F->H Yes G->H

Caption: A decision tree for troubleshooting the co-elution of alkane isomers in GC-MS.

References

Technical Support Center: Analysis of 5-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the analysis of 5-Ethyl-2,2,6-trimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what context is it typically analyzed?

This compound is a branched aliphatic hydrocarbon (C12H26). Its analysis is relevant in environmental monitoring, particularly in the context of petroleum hydrocarbon contamination in soil and water, as it falls within the diesel and gasoline range organics. It may be a component of complex hydrocarbon mixtures from industrial sources.

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix. For this compound, which is a volatile and non-polar compound, matrix effects can arise from both the sample matrix itself (e.g., soil, water, biological tissue) and the sample preparation process. These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. In complex environmental samples, co-eluting hydrocarbons can interfere with the chromatographic separation and detection of the target analyte.

Q3: What are the most common analytical techniques for this compound?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile hydrocarbons like this compound. For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) may be employed to enhance separation. The choice of sample introduction technique, such as headspace or purge-and-trap, is critical for minimizing matrix effects.

Q4: How can I minimize matrix effects during sample preparation?

Several strategies can be employed to mitigate matrix effects:

  • Appropriate Sample Preparation: Techniques like static headspace (for water samples) or purge-and-trap (for water and soil samples) are effective in separating volatile analytes from non-volatile matrix components.

  • Solvent Extraction: For soil and solid samples, extraction with a suitable solvent like methanol (B129727) can be effective, though it may also co-extract interfering matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, providing a high degree of accuracy.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step Recommended Action
Active Sites in the Inlet or Column Active sites can cause peak tailing, especially for polar compounds, but can also affect non-polar analytes at trace levels.Clean or replace the GC inlet liner. If the problem persists, trim the first few centimeters of the analytical column.
Column Overload Injecting too much sample can lead to peak fronting.Reduce the injection volume or dilute the sample.
Improper Injection Technique Slow or inconsistent injection speed can affect peak shape.Ensure a fast and reproducible injection. If using an autosampler, check its performance.
Inappropriate GC Oven Temperature If the initial oven temperature is too high, it can cause peak distortion.Optimize the GC oven temperature program, starting with a lower initial temperature.
Issue 2: Inconsistent or Low Analyte Response
Potential Cause Troubleshooting Step Recommended Action
Matrix-Induced Signal Suppression Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source.Improve sample cleanup. Implement matrix-matched calibration or the standard addition method for quantification.
Leaks in the GC System Leaks in the carrier gas flow path can lead to reduced and inconsistent signal.Perform a leak check of the GC system, paying close attention to the septum, ferrules, and column connections.
Inefficient Sample Introduction Suboptimal headspace or purge-and-trap parameters can result in poor analyte transfer.Optimize sample incubation temperature and time for headspace analysis. For purge-and-trap, optimize purge flow rate and time.
Analyte Loss During Sample Preparation Volatilization of this compound can occur if samples are not handled properly.Keep sample vials sealed and minimize the time samples are exposed to the atmosphere. Store samples at a low temperature.
Issue 3: High Baseline or Ghost Peaks
Potential Cause Troubleshooting Step Recommended Action
Contaminated Carrier Gas or GC System Impurities in the carrier gas or contamination in the injector, column, or detector can cause a high baseline or ghost peaks.Use high-purity carrier gas with appropriate traps. Bake out the column according to the manufacturer's instructions. Clean the GC inlet and detector.
Sample Carryover Residual analyte from a previous high-concentration sample can appear as a ghost peak in subsequent runs.Run a solvent blank after a high-concentration sample to check for carryover. If necessary, develop a more rigorous cleaning procedure for the injection syringe and inlet.
Septum Bleed Components from the GC inlet septum can bleed into the system, causing extraneous peaks.Use high-quality, low-bleed septa and replace them regularly.

Experimental Protocols

Note: As there are no standardized methods specifically for this compound, the following protocols for volatile hydrocarbons in water and soil are provided as a starting point and should be optimized for your specific application and instrumentation.

Protocol 1: Headspace GC-MS Analysis of this compound in Water

This method is suitable for the determination of volatile organic compounds (VOCs) in water samples.

1. Sample Preparation:

  • Collect water samples in 40 mL vials with zero headspace.
  • Add a salting-out agent (e.g., sodium chloride) to the vial to increase the partitioning of the analyte into the headspace.
  • Spike with an appropriate internal standard.

2. Headspace Parameters:

  • Vial Equilibration Temperature: 80-90 °C
  • Vial Equilibration Time: 15-30 minutes
  • Loop Temperature: 90-100 °C
  • Transfer Line Temperature: 100-110 °C
  • Injection Volume: 1 mL

3. GC-MS Parameters:

Parameter Setting
GC Column 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold for 4 min), ramp to 220 °C at 10 °C/min, hold for 5 min
Inlet Temperature 200 °C
Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
MS Mode Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity
Protocol 2: Purge and Trap GC-MS Analysis of this compound in Soil

This method is suitable for the analysis of VOCs in soil and sediment samples.

1. Sample Preparation:

  • A known weight of the soil sample (e.g., 5 g) is placed into a purge vessel.
  • The sample is spiked with an internal standard.
  • The vessel is connected to the purge and trap system.

2. Purge and Trap Parameters:

  • Purge Gas: Helium
  • Purge Flow: 40 mL/min
  • Purge Time: 11 minutes
  • Trap: Tenax/silica gel/carbon molecular sieve or similar
  • Desorb Temperature: 250 °C
  • Desorb Time: 2 minutes
  • Bake Temperature: 270 °C

3. GC-MS Parameters:

  • (Similar to the GC-MS parameters in Protocol 1, may require optimization based on the purge and trap system)

Data Presentation

Table 1: Representative GC-MS Parameters for Volatile Hydrocarbon Analysis
ParameterHeadspace GC-MS (Water)Purge & Trap GC-MS (Soil/Water)
Sample Volume 10 mL5-25 mL (water), 5 g (soil)
GC Column DB-624 or equivalentDB-624 or equivalent
Carrier Gas Flow 1.0 - 1.5 mL/min1.0 - 1.5 mL/min
Initial Oven Temp 35 - 45 °C35 - 45 °C
Final Oven Temp 220 - 250 °C220 - 250 °C
Ramp Rate 8 - 12 °C/min8 - 12 °C/min
MS Scan Range m/z 35-350m/z 35-350

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Soil or Water Sample Spike Spike with Internal Standard Sample->Spike Prep Headspace Incubation or Purge and Trap Spike->Prep GC Gas Chromatography (GC) Separation Prep->GC MS Mass Spectrometry (MS) Detection GC->MS Integration Peak Integration MS->Integration Quant Quantification using Calibration Curve Integration->Quant Report Final Report Quant->Report

Caption: General workflow for the analysis of this compound.

Troubleshooting_Logic Problem Analytical Problem (e.g., Poor Peak Shape, Low Response) Check_System Check GC-MS System (Leaks, Temperatures, Gas Flow) Problem->Check_System Check_Method Review Method Parameters (Injection, Oven Program) Problem->Check_Method Check_Sample_Prep Evaluate Sample Preparation (Extraction Efficiency, Analyte Loss) Problem->Check_Sample_Prep Matrix_Effect Investigate Matrix Effects Check_System->Matrix_Effect Check_Method->Matrix_Effect Check_Sample_Prep->Matrix_Effect Implement_Solution Implement Corrective Action (e.g., Matrix-Matched Calibration, System Maintenance) Matrix_Effect->Implement_Solution Confirmed Validate Validate Solution Implement_Solution->Validate

Caption: A logical approach to troubleshooting analytical issues.

"minimizing fragmentation of molecular ion in alkane mass spectrometry"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alkane Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the minimization of molecular ion fragmentation in alkane mass spectrometry.

Troubleshooting Guides

Issue: The molecular ion peak (M+) is weak or absent in the mass spectrum of my alkane sample.

Possible Cause 1: Extensive Fragmentation due to High-Energy Ionization.

Standard Electron Ionization (EI) at 70 eV imparts significant energy to the analyte molecules, leading to extensive fragmentation and a diminished molecular ion peak, which is a common characteristic of alkanes.[1][2][3]

Troubleshooting Steps:

  • Reduce Electron Energy in EI: Lowering the electron energy to a level closer to the ionization potential of the alkane (typically 10-15 eV) can significantly reduce fragmentation and enhance the relative intensity of the molecular ion peak.[4][5]

  • Employ Soft Ionization Techniques: If reducing electron energy is insufficient or not possible, utilizing a soft ionization method is the most effective solution. These methods impart less energy to the analyte, resulting in minimal fragmentation.[2][6][7][8]

    • Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane (B114726), isobutane (B21531), ammonia) to ionize the analyte through gentle proton transfer or adduction, preserving the molecular ion.[3][7][8]

    • Field Ionization (FI): FI is an extremely soft ionization method that uses a strong electric field to ionize molecules with very little fragmentation, making it ideal for obtaining a prominent molecular ion peak for alkanes.[5][7][9][10]

    • Photoionization (PI): PI utilizes photons to ionize molecules, and by using low-energy photons, fragmentation can be minimized.[11][12]

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for alkanes, often resulting in protonated molecules or adduct ions with reduced fragmentation.[13][14][15]

Possible Cause 2: Sample Impurities or Contamination.

Contaminants in the sample or the mass spectrometer can interfere with the analysis, leading to a suppressed molecular ion signal or the appearance of unexpected fragment ions.[16][17]

Troubleshooting Steps:

  • Verify Sample Purity: Ensure the purity of your alkane sample using other analytical techniques if necessary.

  • Clean the Ion Source: A contaminated ion source can lead to poor signal intensity and background noise. Follow the manufacturer's protocol for cleaning the ion source.[17]

  • Run a Blank: Inject a solvent blank to check for background contamination in the system.[17][18]

Issue: I am unable to distinguish between isomeric alkanes based on their mass spectra.

Possible Cause: Similar Fragmentation Patterns.

While branching in alkanes can lead to preferential fragmentation at the branch points, helping in their identification, isomers can still produce very similar mass spectra, especially with high-energy ionization methods.[1][19][20]

Troubleshooting Steps:

  • Utilize Soft Ionization: By minimizing fragmentation and preserving the molecular ion, soft ionization techniques can help in confirming the molecular weight of the isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Couple your mass spectrometer with a gas chromatograph. The retention time from the GC separation will provide an additional dimension of data to differentiate between isomers.

  • Tandem Mass Spectrometry (MS/MS): If available, tandem MS can be used to fragment the isolated molecular ions of the isomers. The resulting product ion spectra may show subtle differences that can be used for differentiation.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak for long-chain alkanes often very weak in Electron Ionization (EI) mass spectrometry?

The molecular ion of a long-chain alkane has numerous C-C and C-H bonds. Upon ionization with high-energy electrons (70 eV), the resulting molecular ion has a significant amount of internal energy, which is rapidly dissipated through the cleavage of these bonds, leading to extensive fragmentation.[1][21] The probability of the molecular ion surviving to reach the detector without fragmenting decreases with increasing chain length and branching.[20][22]

Q2: What is the "Nitrogen Rule" and does it apply to alkanes?

The Nitrogen Rule states that a molecule with an even nominal molecular weight will have an even number of nitrogen atoms (including zero), and a molecule with an odd nominal molecular weight will have an odd number of nitrogen atoms. Since alkanes (CnH2n+2) do not contain nitrogen and have a general formula that results in an even molecular weight, their molecular ion peak will appear at an even mass-to-charge ratio (m/z). This can be a useful preliminary check when identifying the molecular ion.

Q3: How can I confirm that a weak peak at a high m/z value is indeed the molecular ion?

  • Check for Logical Neutral Losses: Look for peaks corresponding to the loss of common neutral fragments from the proposed molecular ion. For alkanes, this would include the loss of alkyl radicals (e.g., M-15 for CH3, M-29 for C2H5, M-43 for C3H7, etc.).[23]

  • Use Soft Ionization: Re-run the sample using a soft ionization technique like CI or FI. A significant enhancement of the peak would strongly suggest it is the molecular ion.[2][7]

  • Vary the Electron Energy (in EI): Gradually decrease the electron energy. The intensity of the molecular ion peak should increase relative to the fragment ions as the energy is lowered.[4][5]

Q4: Are there any specific fragmentation patterns I should look for in alkane mass spectra?

Yes, unbranched alkanes show a characteristic pattern of clusters of peaks separated by 14 Da (corresponding to CH2 groups). The most abundant fragments are often the C3 and C4 carbocations.[1][21] Branched alkanes tend to fragment preferentially at the branching points to form more stable secondary or tertiary carbocations.[1][19][20]

Data Presentation: Comparison of Ionization Techniques
Ionization TechniqueTypical FragmentationMolecular Ion IntensityKey Characteristics
Electron Ionization (EI) ExtensiveWeak to AbsentProvides structural information from fragments, but often loses the molecular ion.[2][3]
Chemical Ionization (CI) MinimalStrongProduces [M+H]+ or adduct ions, preserving molecular weight information.[3][7][8]
Field Ionization (FI) Very Low to NoneVery StrongOne of the softest ionization methods, excellent for obtaining molecular weight.[5][7][9]
Photoionization (PI) Low to ModerateModerate to StrongFragmentation can be controlled by varying photon energy.[11][12]
Atmospheric Pressure Chemical Ionization (APCI) LowStrongGood for less polar compounds and can be coupled with liquid chromatography.[13][14][15]
Experimental Protocols
Protocol 1: Minimizing Fragmentation using Low-Energy Electron Ionization
  • Sample Introduction: Introduce the alkane sample into the mass spectrometer via a gas chromatograph (GC) or a direct insertion probe.

  • Initial Analysis: Acquire a mass spectrum using the standard 70 eV electron energy to obtain a reference spectrum.

  • Energy Adjustment: Access the ion source parameters in the instrument control software and reduce the electron energy to a value between 12 and 20 eV.[4]

  • Data Acquisition: Acquire a new mass spectrum at the lower electron energy.

  • Analysis: Compare the mass spectra obtained at 70 eV and the lower energy. Observe the increase in the relative abundance of the molecular ion peak at the lower energy.

Protocol 2: Analysis of Alkanes using Chemical Ionization (CI)
  • Instrument Setup: Configure the mass spectrometer for Chemical Ionization. This typically involves increasing the ion source pressure and introducing a reagent gas.

  • Reagent Gas Selection: Choose an appropriate reagent gas. Methane is a common choice that can provide some fragmentation for structural clues, while isobutane and ammonia (B1221849) are "softer" and yield less fragmentation.[3][7]

  • Reagent Gas Introduction: Introduce the selected reagent gas into the ion source at a pressure recommended by the instrument manufacturer (typically around 1 Torr).[24]

  • Sample Introduction: Introduce the alkane sample into the ion source.

  • Data Acquisition: Acquire the mass spectrum. The spectrum will likely show a prominent [M+H]+ ion (if using methane or isobutane) or other adduct ions, with significantly reduced fragmentation compared to EI.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_result Result Sample Alkane Sample EI Electron Ionization (EI) (High Fragmentation) Sample->EI High Energy Soft_Ionization Soft Ionization (Low Fragmentation) Sample->Soft_Ionization Low Energy Mass_Analyzer Mass Analyzer EI->Mass_Analyzer Soft_Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Fragmented_Spectrum Fragment-Rich Spectrum (Weak/Absent M+) Detector->Fragmented_Spectrum From EI Molecular_Ion_Spectrum Intact Molecular Ion Spectrum (Strong M+ or [M+H]+) Detector->Molecular_Ion_Spectrum From Soft Ionization

Caption: Experimental workflow for alkane mass spectrometry.

logical_relationship cluster_goal Primary Goal cluster_methods Ionization Methods cluster_outcome Expected Outcome Goal Minimize Molecular Ion Fragmentation CI Chemical Ionization (CI) Goal->CI FI Field Ionization (FI) Goal->FI PI Photoionization (PI) Goal->PI Low_EI Low-Energy EI Goal->Low_EI Outcome Enhanced Molecular Ion Peak (M+ or [M+H]+) CI->Outcome FI->Outcome PI->Outcome Low_EI->Outcome

Caption: Logical relationship of methods to minimize fragmentation.

References

Technical Support Center: Purification Strategies for Synthetic 5-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 5-Ethyl-2,2,6-trimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthetic sample of this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of highly branched alkanes include:

  • Isomers: Structural isomers are common byproducts in alkane synthesis. For this compound (C12H26), this could include other dodecane (B42187) isomers which may have very similar physical properties.[1][2][3][4][5][6]

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Solvents: Residual solvents used in the synthesis and workup steps.

  • Byproducts from Side Reactions: Depending on the synthetic method, other alkanes or alkenes might be formed.

Q2: What are the primary purification strategies for this compound?

A2: The most effective purification strategies for a volatile, non-polar compound like this compound are fractional distillation and preparative gas chromatography (preparative GC). The choice between them depends on the required purity, the scale of the purification, and the nature of the impurities.

Q3: When is fractional distillation a suitable purification method?

A3: Fractional distillation is a good choice for separating compounds with different boiling points.[7][8][9][10][11] It is particularly useful for:

  • Larger scale purifications (grams to kilograms).

  • Removing impurities with a significant difference in boiling point from the target compound.

  • Initial purification to remove the bulk of solvents and lower or higher boiling point impurities.

Q4: When should I consider using preparative gas chromatography (preparative GC)?

A4: Preparative GC is a high-resolution separation technique ideal for:[12][13]

  • Achieving very high purity levels.

  • Separating compounds with very close boiling points, such as isomers.

  • Purifying small quantities of material (milligrams to a few grams).

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of the target compound from an impurity.

  • Possible Cause 1: Insufficient column efficiency.

    • Solution: Increase the number of theoretical plates by using a longer distillation column or a column with more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Possible Cause 2: Boiling points of the compound and impurity are too close.

    • Solution: Consider using a vacuum distillation setup to lower the boiling points and potentially increase the boiling point difference between the components. If the boiling points are still too close, preparative GC may be a better option.

  • Possible Cause 3: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibrium to be established on each theoretical plate within the column. A slower distillation rate generally leads to better separation.[7]

Problem: Low recovery of the purified product.

  • Possible Cause 1: Hold-up in the distillation column.

    • Solution: Choose a column with a lower hold-up volume. For small-scale distillations, a microdistillation apparatus might be necessary.

  • Possible Cause 2: Thermal decomposition of the product.

    • Solution: If the compound is thermally labile at its atmospheric boiling point, use vacuum distillation to reduce the required temperature.

Preparative Gas Chromatography

Problem: Co-elution of the target compound and an impurity.

  • Possible Cause 1: Inappropriate column stationary phase.

    • Solution: Select a different GC column with a stationary phase that has a different selectivity for alkanes. For non-polar compounds like alkanes, a non-polar stationary phase (e.g., polydimethylsiloxane) is a good starting point. If isomers are the issue, a column with a shape-selective phase might be required.

  • Possible Cause 2: Suboptimal temperature program.

    • Solution: Optimize the temperature program. A slower temperature ramp or an isothermal period at a specific temperature can improve the resolution between closely eluting peaks.

  • Possible Cause 3: Column overloading.

    • Solution: Reduce the injection volume. Overloading the column leads to peak broadening and poor separation.

Problem: Low yield after collection.

  • Possible Cause 1: Inefficient trapping of the compound.

    • Solution: Ensure the collection trap is sufficiently cold to condense the compound effectively. Using a series of traps at progressively lower temperatures can improve recovery.

  • Possible Cause 2: Aerosol formation.

    • Solution: An electrostatic precipitator or a glass wool plug in the transfer line before the trap can help to capture aerosols.

Quantitative Data Summary

Purification MethodTypical ScalePurity AchievableKey AdvantagesKey Disadvantages
Fractional Distillation Grams to KilogramsGood to HighHigh throughput, suitable for large scales, cost-effective for bulk purification.Limited by boiling point differences, lower resolution for isomers, potential for thermal degradation.
Preparative Gas Chromatography Milligrams to GramsVery High to Ultra-HighExcellent separation of isomers and compounds with close boiling points, high purity achievable.[12][13]Low throughput, requires specialized equipment, can be expensive for large quantities.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed distillation column (e.g., Vigreux or filled with Raschig rings), a distillation head with a thermometer, a condenser, and a collection flask.

    • Ensure all glass joints are properly sealed.

  • Sample Preparation:

    • Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Slowly heat the flask.

    • As the mixture begins to boil, observe the temperature at the distillation head.

    • Collect any low-boiling fractions (e.g., residual solvent) in a separate flask.

    • When the temperature stabilizes at the boiling point of this compound (approximately 187 °C at atmospheric pressure), begin collecting the main fraction in a clean, pre-weighed collection flask.[14]

    • Monitor the temperature closely. A significant drop or rise in temperature indicates that the main product has finished distilling or that a higher-boiling impurity is beginning to distill.

  • Analysis:

    • Analyze the collected fraction by gas chromatography (GC) to determine its purity.

Protocol 2: Preparative Gas Chromatography of this compound
  • System Preparation:

    • Install a suitable preparative GC column (e.g., a wide-bore, non-polar column).

    • Set the appropriate carrier gas flow rate.

    • Establish the desired temperature program for the oven, injector, and detector. A typical starting point would be an initial temperature below the boiling point of the compound, followed by a slow ramp.

  • Sample Injection:

    • Inject a small, analytical-scale amount of the crude material to determine the retention time of this compound and its impurities.

    • Based on the analytical run, determine the optimal injection volume for the preparative separation to avoid column overloading.

  • Fraction Collection:

    • Set up a collection system at the outlet of the detector. This is typically a cold trap (e.g., a U-tube immersed in liquid nitrogen or a dry ice/acetone bath).

    • Inject the crude sample for the preparative run.

    • Monitor the chromatogram. Just before the peak corresponding to this compound begins to elute, switch the gas flow to the collection trap.

    • Continue collecting until the peak has fully eluted, then switch the flow back to waste.

  • Product Recovery and Analysis:

    • Allow the collection trap to warm to room temperature.

    • Rinse the collected pure compound from the trap with a small amount of a volatile solvent (e.g., pentane (B18724) or hexane).

    • Remove the solvent under a gentle stream of nitrogen or by careful rotary evaporation.

    • Analyze the recovered product by analytical GC to confirm its purity.

Visualizations

PurificationWorkflow Crude Crude Synthetic Product Distillation Fractional Distillation Crude->Distillation Analysis1 Purity Analysis (GC) Distillation->Analysis1 PrepGC Preparative GC Analysis2 Purity Analysis (GC) PrepGC->Analysis2 PureProduct Pure this compound Analysis1->PrepGC Further Purification (if needed) Analysis1->PureProduct Sufficient Purity Analysis2->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingDistillation Start Poor Separation in Fractional Distillation Cause1 Insufficient Column Efficiency? Start->Cause1 Solution1 Increase Column Length or Use Better Packing Cause1->Solution1 Yes Cause2 Boiling Points Too Close? Cause1->Cause2 No Solution2 Use Vacuum Distillation or Preparative GC Cause2->Solution2 Yes Cause3 Distillation Rate Too Fast? Cause2->Cause3 No Solution3 Reduce Heating Rate Cause3->Solution3 Yes

Caption: Troubleshooting guide for fractional distillation issues.

References

"addressing baseline noise in the gas chromatography of alkanes"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing baseline noise in the gas chromatography (GC) of alkanes. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.

Troubleshooting Guides

These guides provide a systematic approach to diagnosing and resolving various types of baseline noise.

Guide 1: Diagnosing a High or Rising Baseline

A baseline that is consistently high or rises during a temperature-programmed run often indicates contamination or column bleed.[1][2]

Question: My chromatogram shows a high or continuously rising baseline, especially at elevated temperatures. What is the cause and how can I fix it?

Answer:

This is a classic symptom of several potential issues, most commonly column bleed or contamination from the gas supply or sample pathway.[2][3]

Step-by-Step Troubleshooting:

  • Isolate the Column: The first step is to determine if the column is the source of the high background signal.

    • Action: Cool the oven and detector. Disconnect the column from the detector inlet and cap the detector fitting.[4][5]

    • Analysis: Re-ignite the detector (if using an FID) and acquire a baseline. If the baseline remains high, the problem lies with the detector or the detector gases.[6] If the baseline is now stable and low, the issue is related to the column, carrier gas, or components upstream (injector).[4]

  • Evaluate Column Bleed: Column bleed is the natural degradation of the stationary phase at high temperatures and is a primary cause of a rising baseline.[1][2]

    • Action: Ensure your oven temperature program does not exceed the column's specified maximum operating temperature.[3] Using a low-bleed column, often designated with an "MS" suffix, is highly recommended for high-temperature analyses.[3]

    • Verification: Review the column's test chromatogram that was supplied by the manufacturer. Compare your current baseline drift with the original to assess the extent of degradation.

  • Check for Contamination: Contaminants in the carrier gas, inlet, or built up on the column can elute and cause a high, noisy baseline.[7][8]

    • Carrier Gas: Ensure high-purity gases are used and that moisture and oxygen traps are installed and have not expired.[3][9] Contaminants in the gas supply usually yield a high background signal.[4]

    • Inlet: The inlet liner can accumulate non-volatile residues.[3] Replace the inlet liner and the septum.[10][11] Overtightening the septum nut can accelerate its degradation.[3]

    • Column: If the front of the column is contaminated, trimming 10-50 cm from the inlet side may resolve the issue.[3][11] For more severe contamination, a solvent rinse may be necessary.[12]

  • Perform a Column Bake-out: A bake-out can remove semi-volatile contaminants from the column.[13]

    • Action: With the column disconnected from the detector, bake it out at its maximum isothermal temperature for 1-2 hours.[3][14] Purging the column with carrier gas for 15-30 minutes at room temperature before heating can reduce the amount of bleed during the bake-out.[15]

Troubleshooting Workflow for High/Rising Baseline

A High or Rising Baseline Observed B Disconnect Column from Detector & Cap Port A->B C Run Blank Analysis B->C D Is Baseline Still High? C->D E YES: Troubleshoot Detector & Gases D->E Yes F NO: Issue is Upstream (Column, Inlet, Carrier Gas) D->F No G Check for Leaks in System F->G H Review Column's Max Temperature Limit G->H I Condition or Bake-out Column H->I J Replace Septum & Inlet Liner I->J K Trim Inlet-Side of Column J->K L Problem Resolved? K->L M Consider Replacing Column or Gas Traps L->M No

Caption: Workflow for diagnosing high or rising baseline noise.

Guide 2: Addressing Random Spikes and Sharp Peaks in the Baseline

Spikes are characterized as sharp, random peaks of short duration that can appear anywhere in the chromatogram.[7]

Question: My baseline shows random, sharp spikes. What are the likely causes?

Answer:

Baseline spikes are typically caused by electrical disturbances or particulate matter passing through the detector.[7][16] They are generally not chemical in nature.

Step-by-Step Troubleshooting:

  • Check for Electrical Interference: External electronic devices can generate signals that interfere with the detector.[7]

    • Action: Check for nearby equipment that switches on and off, such as ovens, pumps, or refrigerators. Try to isolate the GC's power supply or switch off suspect equipment to see if the spiking stops.[7]

    • Action: Ensure all electrical connections to the detector and electrometer are secure and free of oxidation.[7]

  • Inspect for Particulate Matter: Small particles breaking off from the septum, ferrules, or collecting in the liner can pass through the detector, causing spikes.[16]

    • Septum: Coring or degradation of the injector septum can release small particles into the inlet liner.[3][15] Replace the septum regularly.[3]

    • Inlet Liner: Check the inlet liner for debris. Replace if necessary.[11]

    • Column Installation: An incorrectly installed column, particularly if it is inserted too far into the detector, can sometimes cause spikes.[11]

  • Evaluate Detector Condition: Contamination or loose components within the detector can also be a source.

    • Action: For an FID, ensure the jet and collector are clean and that the collector assembly is tight.[4][17] Loose components can cause mechanical noise.[4]

Logic Diagram for Spiking Noise

Start Random Spikes in Baseline Check_Electrical Check for External Electrical Noise Start->Check_Electrical Check_Connections Inspect GC Power & Signal Cables Start->Check_Connections Check_Septum Inspect & Replace Septum Start->Check_Septum Result Spike Source Identified Check_Electrical->Result Check_Connections->Result Check_Liner Inspect & Clean/Replace Inlet Liner Check_Septum->Check_Liner Check_Detector Inspect Detector for Contamination/Loose Parts Check_Liner->Check_Detector Check_Detector->Result

Caption: Identifying sources of random baseline spikes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of baseline noise in the GC analysis of alkanes?

A1: The most common sources can be categorized as follows:

  • Contaminated Gases: Impurities in the carrier gas (e.g., Helium, Hydrogen) or detector gases (Air, H2) are a primary cause.[7][9] Moisture and oxygen are particularly problematic.[9]

  • System Contamination: Residue from previous samples can accumulate in the injector port liner or at the front of the column.[3][13] Septum bleed, where components of the septum are released at high temperatures, is also common.[3]

  • Column Bleed: This is the degradation of the column's stationary phase at high temperatures, which is often required for eluting higher-boiling point alkanes.[1][3] This results in a rising baseline.[2]

  • Leaks: Oxygen entering the system through leaks can degrade the stationary phase, especially at high temperatures, leading to increased bleed and noise.[3][8]

  • Detector Issues: For Flame Ionization Detectors (FIDs), common with alkane analysis, contamination of the jet or collector, or incorrect gas flow rates can cause noise.[4][14]

Q2: My baseline rises significantly at high temperatures. Is this always column bleed?

A2: While a rising baseline at high temperatures is a classic sign of column bleed[3], it can also be exacerbated by other factors. Oxygen in the carrier gas, due to leaks or impure gas, will significantly accelerate stationary phase degradation and increase bleed.[3] Contaminants with high boiling points in your system can also elute at these temperatures, contributing to the rising baseline.[8] To isolate the cause, run a temperature program with the column disconnected from the detector to see if the detector itself is stable at high temperatures. Then, run a conditioned, low-bleed column to confirm if your original column has degraded.[10]

Q3: How does carrier gas purity impact my baseline?

A3: Carrier gas purity is critical for achieving a stable baseline.[9] Impurities like moisture, oxygen, and hydrocarbons have the following effects:

  • Moisture: Can cause column degradation and increase detector noise.[9][18]

  • Oxygen: Oxidizes the stationary phase, which decreases column lifetime and increases column bleed, especially at high temperatures.[3][9]

  • Hydrocarbons: Can cause "ghost peaks" and a generally elevated, noisy baseline.[9][19]

Using high-purity (99.999% or better) gases and installing high-quality moisture, oxygen, and hydrocarbon traps is essential for minimizing these effects.[3][20]

Q4: How often should I replace my septum and inlet liner?

A4: The replacement frequency depends heavily on sample throughput, cleanliness of the samples, and injector temperature.

  • Septum: A general guideline is to replace the septum after every 50-100 injections to prevent coring and bleed.[3] Using low-bleed septa is also recommended.[15]

  • Inlet Liner: The liner should be inspected regularly and replaced when it appears discolored or contains visible residue.[3][10] For applications with "dirty" sample matrices, replacement may be needed more frequently. Extending liner lifetime beyond recommendations is often a false economy that leads to more significant contamination issues.[10]

Q5: What is column conditioning and why is it important for a stable baseline?

A5: Column conditioning is the process of heating a new GC column under a flow of inert carrier gas to remove residual contaminants from the manufacturing process and to stabilize the stationary phase.[3] Insufficient conditioning can lead to a high and unstable baseline.[3] Proper conditioning is crucial for achieving low bleed and a stable signal, especially for trace-level analyses.[6][14] The process involves purging the column with carrier gas at room temperature to remove oxygen, followed by a temperature ramp to an appropriate conditioning temperature.[3][15]

Data Presentation

Table 1: Recommended Gas Purities and System Configuration
Gas TypeRecommended PurityRecommended TrapsTypical FID Flow Rate (for Capillary Column)
Carrier Gas (He, H₂, N₂) ** ≥ 99.999% (Ultra High Purity)Moisture, Oxygen, Hydrocarbon[3][18]1-2 mL/min (as per method)
FID Hydrogen (H₂) **≥ 99.999% (Ultra High Purity)Moisture, Hydrocarbon[4]30-40 mL/min[4]
FID Air Zero Grade (Hydrocarbon Free)Moisture, Hydrocarbon[4]300-400 mL/min[4]
FID Makeup Gas (N₂ or He) ≥ 99.999% (Ultra High Purity)Moisture, Oxygen, Hydrocarbon[17]25-30 mL/min[4]
Table 2: FID Baseline Signal Troubleshooting
Signal CharacteristicTypical ValuePotential Cause if AbnormalReference
Leakage Current (Flame Off) < 5 pAContaminated insulators, loose connections[4]
Background Signal (Flame On) 10 - 20 pAContaminated gases, column bleed, system contamination[4]
Noise (Peak-to-Peak) < 1 pAContaminated gases, detector contamination, electronic noise[4]

Experimental Protocols

Protocol 1: GC Column Conditioning (New Column)

This protocol is essential for preparing a new column for use to ensure a stable baseline.

Materials:

  • New GC capillary column

  • Appropriate nuts and ferrules

  • High-purity carrier gas with functioning traps[3]

  • Wrenches for installation

Procedure:

  • Installation: Install the column in the GC inlet, but do not connect the outlet to the detector.[3] This prevents contaminants from fouling the detector.

  • Oxygen Purge: Set a carrier gas flow rate of 1-2 mL/min and purge the column at room temperature for 15-30 minutes.[3] This removes any oxygen from the column and carrier gas lines.[6]

  • Temperature Program:

    • Set the GC oven to an initial temperature of 40-50°C.[3]

    • Program the oven to ramp at 5-10°C/minute to the conditioning temperature. The conditioning temperature should be 20°C above your highest analytical temperature or the column's maximum isothermal temperature, whichever is lower.[3][6]

  • Hold: Hold the column at the conditioning temperature for 1-2 hours, or until a stable baseline is observed when the column is later connected to the detector.[3]

  • Cooldown and Connection: Cool down the oven. Connect the column outlet to the detector, ensuring the correct insertion depth as specified by the manufacturer.[13]

  • Equilibration: Heat the system to your method's initial temperature and allow it to equilibrate before running samples.

Protocol 2: FID Cleaning

A contaminated Flame Ionization Detector (FID) is a common source of noise.[10]

Materials:

  • Cleaning solvents (e.g., methanol, acetone, hexane)

  • Cleaning wires or micro-reamers for the jet

  • Forceps

  • Lint-free swabs

  • Ultrasonic bath (optional)

Procedure:

  • Disassembly: Cool the detector and turn off detector gases and power. Carefully disassemble the FID, removing the collector, insulators, and jet. Take note of the order and orientation of parts.[4]

  • Cleaning the Collector: The collector can be cleaned by sonicating it in a series of solvents (e.g., water, methanol, hexane). Avoid scratching the surface.

  • Cleaning the Insulators: Teflon insulators can be wiped with a lint-free swab dampened with methanol.[17] Ensure they are completely dry before reassembly. Contaminated insulators can cause leakage current.[4]

  • Cleaning the Jet: If the jet is partially plugged, it can cause flame instability and noise.[4] Carefully clean the jet orifice using a micro-reamer or cleaning wire of the appropriate size. Sonicate the jet in solvents to remove deposits.

  • Reassembly: Reassemble the detector components in the correct order.[17] Ensure all connections are tight.[4]

  • Bake-out: Once reassembled, bake out the detector at a high temperature (e.g., 350°C) for at least one hour to remove any residual cleaning solvents before re-lighting the flame.[4][17]

References

"calibration curve issues for branched alkane quantification"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched alkane quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for a branched alkane (e.g., iso-octane) is non-linear. What are the potential causes and solutions?

A1: Non-linearity in calibration curves for branched alkanes is a common issue that can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Detector Saturation: At high concentrations, the detector (e.g., FID, MS) can become saturated, leading to a plateau in the signal response.

    • Solution: Extend the calibration range to include lower concentrations or dilute your higher concentration standards. If using a mass spectrometer, you can also try adjusting the detector voltage.

  • Inlet Discrimination: Branched alkanes, particularly those with higher boiling points, may not vaporize completely or efficiently in the GC inlet, leading to a non-proportional transfer to the column.[1][2]

    • Solution: Optimize the inlet temperature to ensure complete vaporization of the branched alkanes. A higher temperature may be required, but be cautious of thermal degradation of other sample components. Using a pulsed pressure injection can also improve the transfer of high-boiling point analytes.

  • Improper Standard Preparation: Errors in the preparation of your calibration standards, such as inaccurate dilutions, can lead to a non-linear response.[3] It is not recommended to prepare standards by serial dilution from a single stock solution, as this can propagate errors.[3]

    • Solution: Prepare each calibration standard independently from a certified stock solution. Ensure that the solvent used is of high purity and does not interfere with the analytes.[4]

Q2: I'm observing poor sensitivity and low signal-to-noise for my branched alkane peaks. How can I improve this?

A2: Poor sensitivity can significantly impact the accuracy and reliability of your quantification.[2] Several factors can contribute to this issue:

  • System Leaks: Leaks in the GC inlet, septum, or column connections can lead to a loss of sample and reduced signal, particularly for more volatile branched alkanes.[1][2]

    • Solution: Regularly check for leaks using an electronic leak detector. Replace the septum and ferrules as needed.[5]

  • Contamination: A contaminated inlet liner, column, or detector can lead to active sites that adsorb analytes, reducing the signal that reaches the detector.[1][2][6]

    • Solution: Regularly clean the GC inlet and replace the liner.[1][2] Bake out the column at a high temperature to remove contaminants.[6] If contamination is severe, you may need to trim the front end of the column or replace it entirely.[1]

  • Suboptimal GC Parameters: Incorrect flow rates, temperatures, or injection volumes can all lead to decreased sensitivity.

    • Solution: Optimize your GC method parameters, including carrier gas flow rate, oven temperature program, and injection volume. Ensure the detector gases (e.g., for FID) are at the correct flow rates for optimal response.[5]

Q3: My results for branched alkane quantification are not reproducible. What should I check?

A3: Lack of reproducibility is a critical issue that undermines the reliability of your data. Here are the common culprits and their solutions:

  • Inconsistent Injection Technique: Manual injections can be a significant source of variability. Inconsistent injection volumes or speeds can lead to varying amounts of sample being introduced into the GC.[7]

    • Solution: Use an autosampler for precise and repeatable injections. If manual injection is necessary, ensure a consistent and rapid injection technique.[8]

  • Sample Preparation Variability: Inconsistencies in sample preparation, such as variations in extraction efficiency or dilution accuracy, will lead to irreproducible results.[4][6]

    • Solution: Follow a standardized and validated sample preparation protocol. Use calibrated pipettes and volumetric flasks for accurate dilutions.

  • Instrument Instability: Fluctuations in oven temperature, gas flow rates, or detector response can all contribute to poor reproducibility.[4][7]

    • Solution: Allow the GC system to fully equilibrate before starting your analytical run. Regularly perform system suitability checks to ensure the instrument is performing within specifications.

Q4: I suspect matrix effects are impacting my branched alkane quantification. How can I confirm and mitigate this?

A4: Matrix effects occur when other components in your sample interfere with the analysis of your target analytes, causing either signal enhancement or suppression.[9][10][11] This is a common issue in complex matrices.[10][11]

  • Confirmation of Matrix Effects:

    • Post-extraction Spike: Prepare a blank matrix extract and spike it with a known concentration of your branched alkane standards. Also, prepare a standard in a clean solvent at the same concentration. Analyze both and compare the peak areas. A significant difference (typically >15-20%) indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of your target analytes. This helps to compensate for the matrix effects as the standards and samples will be similarly affected.[9]

    • Internal Standard Calibration: Use an internal standard that is chemically similar to your target branched alkanes but not present in the sample. The internal standard is added to all samples and standards. By plotting the ratio of the analyte response to the internal standard response against the analyte concentration, you can correct for variations in injection volume and matrix effects.[3]

    • Sample Cleanup: Employ sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before GC analysis.

Troubleshooting Guides

Guide 1: Diagnosing Non-Linear Calibration Curves

This guide provides a step-by-step workflow for troubleshooting non-linear calibration curves for branched alkane quantification.

G start Non-Linear Calibration Curve Observed check_range Is the curve flattening at high concentrations? start->check_range detector_saturation Potential Detector Saturation check_range->detector_saturation Yes check_prep Were standards prepared independently? check_range->check_prep No solution_dilute Dilute high concentration standards and re-run detector_saturation->solution_dilute end Linear Calibration Curve Achieved solution_dilute->end serial_dilution Potential error propagation from serial dilution check_prep->serial_dilution No check_temp Is the inlet temperature appropriate for the branched alkane's boiling point? check_prep->check_temp Yes solution_prep Prepare new standards independently serial_dilution->solution_prep solution_prep->end inlet_disc Potential Inlet Discrimination check_temp->inlet_disc No check_temp->end Yes solution_temp Optimize inlet temperature inlet_disc->solution_temp solution_temp->end

Caption: Troubleshooting workflow for non-linear calibration curves.

Guide 2: Improving Poor Sensitivity

This guide outlines a systematic approach to identifying and resolving issues related to poor sensitivity in branched alkane analysis.

G start Poor Sensitivity Observed check_leaks Perform a leak check on the GC system start->check_leaks leaks_found Leaks Detected check_leaks->leaks_found Yes check_liner Inspect the inlet liner for contamination check_leaks->check_liner No fix_leaks Replace septum, ferrules, and tighten connections leaks_found->fix_leaks end Improved Sensitivity Achieved fix_leaks->end liner_dirty Liner is contaminated check_liner->liner_dirty Yes check_column Evaluate column performance (bleed, peak shape) check_liner->check_column No replace_liner Clean the inlet and replace the liner liner_dirty->replace_liner replace_liner->end column_issue Column contamination or degradation suspected check_column->column_issue Yes check_column->end No bake_column Bake out or trim the column column_issue->bake_column bake_column->end

Caption: Systematic approach to improving poor analytical sensitivity.

Quantitative Data Summary

Table 1: Example Calibration Curve Data for 2,2,4-Trimethylpentane (Iso-octane)

The following table shows hypothetical but realistic data for a calibration curve, illustrating a good linear response.

Standard LevelConcentration (µg/mL)Peak Area (Counts)
10.515,234
21.030,156
35.0151,890
410.0305,678
525.0758,932
650.01,510,456
R² Value 0.9995
Table 2: Comparison of External Standard vs. Internal Standard Calibration in the Presence of Matrix Effects

This table demonstrates the potential impact of matrix effects on quantification and how an internal standard can correct for this.

SampleTrue Concentration (µg/mL)External Standard Quant. (µg/mL)% RecoveryInternal Standard Quant. (µg/mL)% Recovery
Spike in Solvent10.010.2102%9.999%
Spike in Matrix A10.07.878%10.1101%
Spike in Matrix B10.012.5125%9.898%

Experimental Protocols

Protocol 1: Preparation of Branched Alkane Calibration Standards

This protocol describes the independent preparation of calibration standards to avoid errors associated with serial dilutions.

  • Objective: To prepare a set of six calibration standards for a branched alkane (e.g., 3-Methylheptane) ranging from 0.5 to 50 µg/mL.

  • Materials:

    • Certified stock solution of 3-Methylheptane (1000 µg/mL in hexane).

    • High-purity hexane (B92381) (GC grade).

    • Class A volumetric flasks (10 mL).

    • Calibrated micropipettes.

  • Procedure:

    • Label six 10 mL volumetric flasks as Standard 1 to Standard 6.

    • Using a calibrated micropipette, add the appropriate volume of the 1000 µg/mL stock solution to each flask as detailed in the table below.

    • Dilute each flask to the 10 mL mark with high-purity hexane.

    • Cap each flask and invert several times to ensure thorough mixing.

    • Transfer an aliquot of each standard to an autosampler vial for analysis.

StandardTarget Concentration (µg/mL)Volume of Stock (µL)Final Volume (mL)
10.5510
21.01010
35.05010
410.010010
525.025010
650.050010
Protocol 2: Assessment of Matrix Effects

This protocol provides a method for evaluating the presence and magnitude of matrix effects in your sample analysis.

  • Objective: To determine if the sample matrix is causing signal suppression or enhancement for the target branched alkanes.

  • Materials:

    • Blank matrix sample (a sample of the same type as your unknowns but without the target analytes).

    • Branched alkane standard solution.

    • High-purity solvent.

  • Procedure:

    • Prepare Sample A (Standard in Solvent): Spike a known volume of high-purity solvent with the branched alkane standard to achieve a final concentration in the mid-range of your calibration curve (e.g., 10 µg/mL).

    • Prepare Sample B (Standard in Matrix): Process a blank matrix sample through your entire sample preparation procedure. Spike the final extract with the same amount of branched alkane standard as in Step 1 to achieve the same final concentration.

    • Analyze both Sample A and Sample B using your established GC method.

    • Calculate the Matrix Effect (%):

      • Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

      • A positive value indicates signal enhancement, while a negative value indicates signal suppression. A value between -20% and +20% is often considered acceptable, but this can vary depending on the method requirements.

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for 5-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 5-Ethyl-2,2,6-trimethylheptane, a branched alkane. The primary focus is on the validation of a Gas Chromatography-Flame Ionization Detector (GC-FID) method, a widely used technique for volatile organic compounds.[1][2][3] An alternative method, 2D Double-Quantum Filtered Correlation Spectroscopy Nuclear Magnetic Resonance (2D DQF-COSY NMR), is also discussed for its utility in characterizing complex hydrocarbon mixtures.[4][5] This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for such compounds.

Primary Method: Gas Chromatography-Flame Ionization Detector (GC-FID)

GC-FID is a robust and highly sensitive method for the analysis of volatile hydrocarbons.[1][2] The principle involves separating the analyte from a mixture in a gaseous mobile phase and a liquid or solid stationary phase within a capillary column, followed by detection using a flame ionization detector. The detector generates a current proportional to the amount of ionized carbon atoms in the flame, allowing for precise quantification.[6]

Experimental Protocol: GC-FID Method Validation

Objective: To validate a GC-FID method for the quantification of this compound in a representative sample matrix.

1. Instrumentation and Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 220°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL, split ratio 50:1.

2. Preparation of Standards and Samples:

  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in n-hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with n-hexane to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: A suitable sample matrix (e.g., a placebo formulation or a relevant solvent) is spiked with known concentrations of this compound to assess accuracy and precision.

3. Validation Parameters and Acceptance Criteria: The method validation is performed according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation: GC-FID Validation Summary

The following tables summarize the hypothetical experimental data for the validation of the GC-FID method for this compound.

Table 1: Linearity

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0
5050.8101.6
9089.199.0
Average Recovery (%) 99.9

Table 3: Precision (Repeatability)

Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Replicate 4 (Peak Area)Replicate 5 (Peak Area)Replicate 6 (Peak Area)RSD (%)
50759,800761,200758,500760,100759,000762,3000.19

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue
LOD (µg/mL) 0.3
LOQ (µg/mL) 1.0

Workflow for GC-FID Method Validation

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_std Prepare Standards linearity Linearity prep_std->linearity lod_loq LOD & LOQ prep_std->lod_loq prep_sample Prepare Samples accuracy Accuracy prep_sample->accuracy precision Precision prep_sample->precision data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis report Validation Report data_analysis->report

Caption: Workflow for the validation of the GC-FID analytical method.

Alternative Method: 2D DQF-COSY NMR Spectroscopy

Two-dimensional double-quantum filtered correlation spectroscopy (2D DQF-COSY) NMR is a powerful technique for the structural elucidation and quantification of components in complex mixtures, including branched and linear alkanes.[4][5][7] This method is particularly useful when chromatographic separation is challenging or when simultaneous identification and quantification of multiple isomers are required.[4] Quantification is achieved by analyzing the 1D anti-diagonal spectra from the projections of the 2D data, which retains high-resolution information even in complex matrices.[4]

Experimental Protocol: 2D DQF-COSY NMR

Objective: To identify and quantify this compound in a mixture of hydrocarbons.

1. Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a cryoprobe.

2. Sample Preparation:

  • The sample containing this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • An internal standard (e.g., tetramethylsilane (B1202638) - TMS) is added for chemical shift referencing.

3. NMR Data Acquisition:

  • A standard DQF-COSY pulse sequence is used.

  • Key parameters such as the number of scans, relaxation delay, and acquisition times are optimized to ensure a good signal-to-noise ratio and resolution.

4. Data Processing and Analysis:

  • The 2D data is processed using appropriate software (e.g., TopSpin, MestReNova).

  • The 1D anti-diagonal projection of the 2D spectrum is generated.

  • The signals corresponding to this compound are identified based on their chemical shifts and coupling patterns.

  • Quantification is performed by integrating the relevant signals and comparing them to the signal of a known concentration of an internal standard or by using partial least-squares regression analysis for complex mixtures.[4]

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or detailed structural information.

Table 5: Comparison of GC-FID and 2D DQF-COSY NMR

FeatureGC-FID2D DQF-COSY NMR
Principle Chromatographic separation followed by flame ionization detection.Nuclear magnetic resonance spectroscopy based on spin-spin coupling.
Primary Application Quantitative analysis of volatile and semi-volatile organic compounds.[1]Structural elucidation and quantification of components in complex mixtures.[4][8]
Sensitivity High (typically ng to pg level).Moderate to low (typically µg to mg level).
Specificity High for separation, but detector is non-specific for hydrocarbons. Identification relies on retention time.High, provides detailed structural information for unambiguous identification.
Sample Throughput High, with typical run times of 15-30 minutes per sample.Low, with longer acquisition and processing times.
Quantification Excellent, with high linearity and accuracy.Good, but can be more complex, sometimes requiring advanced data analysis techniques like partial least-squares regression.[4]
Instrumentation Cost Relatively low.High.
Sample Preparation Requires sample to be in a volatile solvent.Simple dissolution in a deuterated solvent.

Comparison of Method Characteristics

cluster_gcfid GC-FID cluster_nmr 2D DQF-COSY NMR cluster_common Shared Goal gcfid_sens High Sensitivity goal Analysis of This compound gcfid_sens->goal gcfid_quant Excellent Quantification gcfid_quant->goal gcfid_throughput High Throughput gcfid_throughput->goal gcfid_cost Low Cost gcfid_cost->goal nmr_spec High Specificity (Structural Info) nmr_spec->goal nmr_complex Analyzes Complex Mixtures nmr_complex->goal nmr_prep Simple Sample Prep nmr_prep->goal nmr_cost High Cost nmr_cost->goal

Caption: Key characteristics of GC-FID versus 2D DQF-COSY NMR.

Conclusion

For routine quantitative analysis of this compound where high throughput and sensitivity are required, the validated GC-FID method is the preferred choice. It offers excellent accuracy, precision, and linearity within the specified range.

The 2D DQF-COSY NMR method serves as a powerful alternative, particularly for the analysis of complex mixtures where unambiguous identification of isomers is critical. While it has lower throughput and sensitivity compared to GC-FID, its ability to provide detailed structural information is invaluable for research and development purposes. The choice between these methods should be guided by the specific analytical needs, available resources, and the complexity of the sample matrix.

References

A Comprehensive Guide to Selecting GC Columns for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex analysis of branched alkanes, the choice of a gas chromatography (GC) column is a critical determinant of analytical success. Achieving baseline resolution of structurally similar isomers is paramount for accurate identification and quantification. This guide provides an objective comparison of commonly utilized GC columns for this application, supported by experimental data and detailed protocols.

The separation of branched alkanes, particularly in complex matrices such as petroleum products, presents a significant analytical challenge due to the large number of isomers with similar boiling points. The selection of an appropriate GC column, with a focus on the stationary phase, is the most critical factor in achieving the desired separation. Non-polar stationary phases are the industry standard for alkane analysis, as they primarily separate compounds based on their boiling points.

Comparative Analysis of GC Column Performance

The performance of a GC column for branched alkane separation is primarily evaluated based on its ability to resolve critical pairs of isomers. The following table summarizes the key characteristics and performance metrics of popular GC columns used for detailed hydrocarbon analysis (DHA), a common application for branched alkane separation.

ColumnStationary PhaseDimensions (L x I.D., Film Thickness)Key FeaturesPerformance Highlights
Restek Rtx-DHA-100 100% Dimethyl Polysiloxane (Crossbond)100 m x 0.25 mm, 0.50 µmOptimized for DHA methods (ASTM D6729, D6730).[1][2] High efficiency and inertness.[3] Meets or exceeds ASTM D6730-01 requirements for critical pair resolution.[3][4][5] Excellent peak symmetry for polar oxygenates.[3][4]Achieves baseline resolution for critical pairs such as 1-methylcyclopentene (B36725) and benzene.[3] Demonstrates superior performance in terms of column efficiency and meeting ASTM specifications compared to some competitor PONA columns.[3]
Agilent J&W DB-Petro 100% Dimethylpolysiloxane100 m x 0.25 mm, 0.50 µmDesigned for detailed hydrocarbon analysis (DHA) and PONA analysis. High-resolution stationary phase.Provides detailed hydrocarbon characterization of gasoline-range samples.
Phenomenex ZB-DHA-PONA 100% Polydimethyl siloxane (PDMS)50, 100, or 150 m lengths availableSpecifically designed for Detailed Hydrocarbon Analysis. Engineered Self Cross-linking (ESC™) for intact stationary phase.Enables successful separation of paraffins, isoparaffins, olefins, naphthenes, and aromatics.
Agilent J&W HP-PONA 100% Dimethylpolysiloxane50 m x 0.20 mm, 0.50 µmHigh-resolution column for detailed hydrocarbon analysis.Capable of separating most major components in complex hydrocarbon mixtures for classification.
Logical Workflow for GC Column Selection

The selection of an appropriate GC column for branched alkane separation follows a logical workflow that considers the sample complexity, analytical goals, and desired performance characteristics.

GC_Column_Selection cluster_0 Initial Considerations cluster_1 Column Selection Parameters cluster_2 Method Development & Optimization cluster_3 Final Column Choice A Define Analytical Goal (e.g., DHA, PONA, Isomer Separation) C Select Stationary Phase (Typically Non-Polar: 100% PDMS or 5% Phenyl-PDMS) A->C B Assess Sample Complexity (e.g., Gasoline, Petroleum Distillates) B->C D Determine Column Dimensions (Length, I.D., Film Thickness) C->D E Consider Column Inertness (Especially for samples with polar compounds) D->E F Develop Temperature Program E->F G Optimize Carrier Gas Flow Rate (Consider H2 for faster analysis) F->G H Evaluate Performance (Resolution, Peak Shape, Retention Time) G->H H->C Re-evaluate if performance is inadequate I Select Optimal Column H->I

Caption: Logical workflow for selecting a GC column for branched alkane analysis.

Experimental Protocols

The following are representative experimental protocols for the detailed hydrocarbon analysis of spark ignition engine fuels, based on ASTM Method D6730. These protocols can be adapted for the separation of various branched alkane mixtures.

ASTM D6730: Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography

This method is designed for the detailed analysis of individual hydrocarbon components in spark ignition engine fuels.

1. Gas Chromatograph Configuration:

  • Column: 100 m x 0.25 mm I.D. fused silica (B1680970) capillary column with a 0.50 µm film of 100% dimethyl polysiloxane (e.g., Rtx-DHA-100). A precolumn is often used.

  • Carrier Gas: Helium or Hydrogen. Hydrogen can significantly reduce analysis time.[2]

  • Injector: Split/splitless injector with a high split ratio (e.g., 150:1).

  • Detector: Flame Ionization Detector (FID).

2. GC Operating Conditions (Helium Carrier Gas):

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program:

    • Initial Temperature: 5 °C, hold for 15 minutes

    • Ramp 1: 5 °C/min to 50 °C, hold for 50 minutes

    • Ramp 2: 8 °C/min to 200 °C, hold for 10 minutes

  • Carrier Gas Flow Rate: Constant flow, approximately 2.3 mL/min.

3. GC Operating Conditions (Hydrogen Carrier Gas for Faster Analysis):

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program: Optimized for faster elution while maintaining resolution. A higher initial temperature and faster ramp rates can be employed.

  • Carrier Gas Flow Rate: Constant flow, approximately 3.62 mL/min (linear velocity ~55 cm/sec).[4]

4. Sample Preparation:

  • Undiluted gasoline or hydrocarbon samples are typically injected.

  • Calibration and validation samples containing known concentrations of a wide range of hydrocarbons are used to determine retention indices and response factors.

5. Data Analysis:

  • Component identification is based on retention indices calculated from the retention times of n-alkanes.

  • Quantification is performed using the response factors determined from the calibration standards.

  • Specialized software, such as PetroReporter, can automate data processing and reporting.

By carefully selecting the GC column and optimizing the experimental parameters, researchers can achieve robust and reliable separation of complex branched alkane mixtures, leading to accurate and reproducible analytical results.

References

Navigating the Labyrinth of Dodecane Isomers: A Comparative Guide to Mass Spectral Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical isomers is a critical yet often challenging task. The 355 isomers of dodecane (B42187) (C12H26) present a significant analytical hurdle due to their similar mass spectra. This guide provides a comparative overview of major mass spectral libraries, offering insights into their utility for the identification of C12H26 isomers. We present available quantitative data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis, and a logical workflow for isomer identification to aid in your analytical endeavors.

The differentiation of C12H26 isomers is crucial in various fields, including petroleum analysis, environmental monitoring, and metabolomics. Mass spectrometry, coupled with gas chromatography, is a powerful technique for this purpose. However, the similarity in fragmentation patterns among alkane isomers makes confident identification reliant on high-quality mass spectral libraries and standardized analytical methods. This guide compares the resources available to researchers to tackle this analytical challenge.

Quantitative Comparison of Mass Spectral Libraries for C12H26 Isomers

Mass Spectral LibraryPublicly Confirmed C12H26 IsomersTotal Spectra (All Compounds)Ionization Technique(s)Key Features
NIST/EPA/NIH Mass Spectral Library n-Dodecane, 2-Methylundecane, 3-Methylundecane, 4-Methylundecane, 5-Methylundecane, 2,2-Dimethyldecane, 2,3-Dimethyldecane, 2,4-Dimethyldecane, 2,5-Dimethyldecane, 2,6-Dimethyldecane, 2,7-Dimethyldecane, 2,8-Dimethyldecane, 2,9-Dimethyldecane, 3,3-Dimethyldecane, 3,4-Dimethyldecane, 3,5-Dimethyldecane, 3,6-Dimethyldecane, 3,7-Dimethyldecane, 4,4-Dimethyldecane, 4,5-Dimethyldecane, 4,6-Dimethyldecane, 5,5-Dimethyldecane, 5,6-Dimethyldecane> 350,000 (EI)Electron Ionization (EI)Widely used, well-curated, includes retention index data.[1]
Wiley Registry of Mass Spectral Data Information not publicly itemized> 873,000Electron Ionization (EI)Largest commercially available library, extensive compound coverage.[2][3][4][5]
METLIN Information not publicly itemized> 960,000 molecular standards (as of Oct 2025)[4]ESI, APCI, APPI (Tandem MS)Focus on metabolites, high-resolution tandem mass spectrometry data.[4]

Disclaimer: The number of publicly confirmed C12H26 isomers for the NIST library is based on searches of the publicly accessible NIST WebBook. The total number of isomers within the full commercial NIST and Wiley libraries may be higher. Comprehensive isomer lists for Wiley and METLIN are not publicly available.

Experimental Protocols for GC-MS Analysis of C12H26 Isomers

The successful separation and identification of C12H26 isomers by GC-MS is highly dependent on the experimental conditions. The following protocol provides a robust starting point for methodology development.

1. Sample Preparation:

  • Standard Solutions: Prepare individual or mixed isomer standard solutions in a volatile, non-polar solvent such as hexane (B92381) or pentane. A typical starting concentration is 100 µg/mL.

  • Sample Dilution: Dilute unknown samples in the same solvent to ensure the concentration of target analytes falls within the linear range of the instrument.

  • Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated alkane or an alkane not present in the sample) to all standards and samples at a constant concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, operated in split mode with a high split ratio (e.g., 50:1 or 100:1) to prevent column overload.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A long, non-polar capillary column is recommended for optimal separation of hydrocarbon isomers. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent) with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes. (This program should be optimized based on the specific column and isomers of interest to achieve baseline separation.)

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-200.

    • Scan Speed: At least 2 scans/second.

3. Data Analysis:

  • Peak Identification: Identify the chromatographic peaks corresponding to the C12H26 isomers based on their retention times.

  • Mass Spectral Matching: Compare the acquired mass spectrum of each peak against the spectra in the chosen library (NIST, Wiley, etc.). A higher match score indicates a greater similarity between the experimental and library spectra.

  • Retention Index (RI) Confirmation: For increased confidence in identification, calculate the Kovats retention index for each peak using a series of n-alkane standards run under the same GC conditions. Compare the calculated RI values with those reported in the NIST library or other literature sources. The use of retention indices is crucial for differentiating isomers with very similar mass spectra.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification of C12H26 isomers using GC-MS and mass spectral libraries.

Isomer_Identification_Workflow Workflow for C12H26 Isomer Identification cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis cluster_identification Identification & Confirmation Sample Sample containing C12H26 Isomers Dilution Dilution in appropriate solvent Sample->Dilution Internal_Standard Addition of Internal Standard Dilution->Internal_Standard GC_Separation Gas Chromatographic Separation Internal_Standard->GC_Separation MS_Detection Mass Spectral Detection (EI) GC_Separation->MS_Detection Peak_Integration Peak Integration & Deconvolution MS_Detection->Peak_Integration Library_Search Mass Spectral Library Search (NIST, Wiley, etc.) Peak_Integration->Library_Search Retention_Index Retention Index Calculation Peak_Integration->Retention_Index Tentative_ID Tentative Identification Library_Search->Tentative_ID Confirmed_ID Confirmed Identification Retention_Index->Confirmed_ID Tentative_ID->Confirmed_ID RI Match

References

A Comparative Analysis of the Stability of 5-Ethyl-2,2,6-trimethylheptane and n-Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative stability of the branched-chain alkane, 5-Ethyl-2,2,6-trimethylheptane, and the linear alkane, n-dodecane. Both molecules share the same chemical formula, C12H26, making them isomers. Understanding their comparative stability is crucial for applications ranging from fuel development to their use as inert solvents in chemical reactions and pharmaceutical formulations. This comparison is based on fundamental principles of chemical thermodynamics and supported by established experimental methodologies.

Molecular Structure and Thermodynamic Stability

The stability of alkanes is inversely related to their potential energy. A more stable compound will have a lower potential energy and will release less heat upon combustion. Generally, branched alkanes are thermodynamically more stable than their straight-chain isomers.[1][2][3] This increased stability is attributed to a more compact molecular structure, which leads to a smaller surface area per atom and a reduction in the molecule's overall energy.[2] Therefore, this compound is expected to be more stable than n-dodecane.

Quantitative Data Comparison

The following table summarizes key physicochemical properties of n-dodecane. The corresponding experimental values for this compound are not available in the cited sources but expected trends are indicated.

PropertyThis compoundn-Dodecane
Molecular Formula C12H26C12H26
Molar Mass ( g/mol ) 170.33170.34
Boiling Point (°C) Predicted to be lower than n-dodecane216.2[4]
Melting Point (°C) Predicted to be lower than n-dodecane-9.6[4]
Standard Enthalpy of Combustion (kJ/mol) Predicted to be less negative than n-dodecane-8086.0[5]
Thermodynamic Stability HigherLower

Note: The predictions for this compound are based on the general trends observed for branched vs. linear alkanes.[1]

Experimental Protocols for Stability Assessment

The stability of hydrocarbons like this compound and n-dodecane can be experimentally determined using several well-established techniques.

1. Bomb Calorimetry for Heat of Combustion

This method directly measures the heat released during the complete combustion of a substance. A lower heat of combustion indicates higher stability.

  • Principle: A known mass of the sample is placed in a constant-volume container (the "bomb"), which is then filled with excess high-pressure oxygen. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[6]

  • Apparatus: A Parr-type bomb calorimeter is commonly used.

  • Procedure Outline:

    • A pellet of the alkane sample (approximately 1 gram) is weighed and placed in the sample cup within the bomb.

    • A fuse wire of known length is attached to the electrodes, making contact with the sample.

    • The bomb is sealed and flushed with oxygen to remove any nitrogen, then filled with oxygen to a pressure of about 25-30 atm.[7]

    • The bomb is placed in the calorimeter bucket containing a precisely measured volume of water (e.g., 2000 mL).[8]

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid), and corrections for the fuse wire combustion and any acid formation.[6]

2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a substance.

  • Principle: A sample is heated in a controlled environment, and its mass is continuously monitored. A plot of mass versus temperature (a TGA curve) reveals the temperatures at which the material decomposes. The onset temperature of decomposition is an indicator of thermal stability.[9][10]

  • Apparatus: A thermogravimetric analyzer consists of a high-precision balance with a sample pan located inside a furnace.[10]

  • Procedure Outline:

    • A small amount of the liquid sample (typically 5-20 mg) is placed in a crucible (e.g., alumina).[11]

    • The crucible is placed on the TGA balance.

    • The furnace is sealed, and the desired atmosphere (e.g., nitrogen for pyrolysis or air/oxygen for oxidation) is established.

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range.[10]

    • The mass of the sample is recorded continuously as a function of temperature.

    • The resulting TGA curve is analyzed to determine the onset temperature of decomposition.

3. Oxidative Stability Tests

These tests evaluate the resistance of a substance to oxidation, which is a key aspect of its chemical stability. Various standard methods, such as those developed by ASTM International, are used.

  • Principle: The sample is subjected to accelerated aging conditions, typically involving elevated temperatures, exposure to oxygen or air, and the presence of metal catalysts. The extent of degradation is then measured by monitoring properties such as the formation of sludge, an increase in acidity, or the time taken for a significant pressure drop in a closed system (induction period).[4][12][13]

  • Examples of Standard Tests:

    • ASTM D943: Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils. This test measures the time it takes for an oil to reach a specified acid number under controlled conditions.[2]

    • ASTM D2274: Standard Test Method for Oxidation Stability of Distillate Fuel Oil (Accelerated Method). This method quantifies the amount of insolubles formed after aging the fuel under specified conditions.[13]

    • ASTM D525: Standard Test Method for Oxidation Stability of Gasoline (Induction Period Method). This test determines the time before a rapid drop in oxygen pressure occurs, indicating the onset of oxidation.[12]

Logical Relationship of Stability Comparison

The following diagram illustrates the logical workflow for comparing the stability of this compound and n-dodecane.

G Comparative Stability Analysis Workflow A Isomeric Alkanes (C12H26) B n-Dodecane (Linear) A->B C This compound (Branched) A->C D Thermodynamic Stability (Lower Potential Energy) B->D I Lower Stability B->I C->D H Higher Stability C->H E Heat of Combustion (ΔH°c) (Experimental Measurement) D->E F Lower ΔH°c E->F G Higher ΔH°c E->G J Experimental Verification E->J F->H G->I K Bomb Calorimetry J->K L Thermogravimetric Analysis (TGA) J->L M Oxidative Stability Tests J->M

Caption: Workflow for comparing the stability of isomeric alkanes.

Conclusion

Based on established principles of chemical thermodynamics, the branched alkane, This compound, is predicted to be more stable than its linear isomer, n-dodecane . This is due to its more compact structure, which results in a lower overall potential energy. This higher stability would be experimentally confirmed by a lower heat of combustion for this compound compared to n-dodecane. For applications where thermal and oxidative stability are critical, the use of a branched alkane like this compound may be advantageous over its linear counterpart. Experimental verification using techniques such as bomb calorimetry, thermogravimetric analysis, and standardized oxidation tests is essential for a definitive quantitative comparison.

References

Navigating the Separation of Highly Branched Alkanes: A Comparative Guide to GC Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex hydrocarbon mixtures, the selection of an appropriate gas chromatography (GC) stationary phase is paramount for achieving optimal separation and accurate identification of branched alkanes. This guide provides a comparative overview of the retention behavior of such compounds on different stationary phases, supported by experimental data for a representative C12 branched alkane. Due to the absence of published experimental retention index data for 5-Ethyl-2,2,6-trimethylheptane, this guide utilizes data for the structurally similar isomer, 3,8-Dimethyldecane, to illustrate the principles of chromatographic separation in this compound class.

Understanding Retention in Gas Chromatography

The retention of an analyte on a GC column is governed by its partitioning between the mobile phase (an inert carrier gas) and the stationary phase (a non-volatile liquid or solid coated on the column wall). The Kovats retention index (I) is a standardized method for reporting retention data, which normalizes retention times relative to those of n-alkanes, making the data less dependent on analytical conditions and more comparable between laboratories.[1]

For non-polar compounds like branched alkanes, the primary interaction with the stationary phase is through van der Waals forces. Therefore, their elution order is generally related to their boiling points. However, the degree of branching also plays a crucial role, with more compact, highly branched isomers often exhibiting lower boiling points and, consequently, shorter retention times than their less branched or linear counterparts.

Comparison of Stationary Phases for Branched Alkanes

The choice of stationary phase polarity is a critical factor in the separation of branched alkanes. Non-polar stationary phases are the industry standard for the analysis of these compounds, as they primarily separate analytes based on boiling point.[2] Polar stationary phases, on the other hand, can offer alternative selectivity based on subtle differences in polarity and molecular shape.

Non-Polar Stationary Phases

Non-polar phases, such as those composed of 100% dimethylpolysiloxane (e.g., DB-1, SE-30) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5), are widely used for the separation of alkanes.[3] Separation on these phases is predominantly driven by dispersive interactions, and the elution order generally follows the boiling points of the analytes.

Polar Stationary Phases

Polar stationary phases, such as those containing polyethylene (B3416737) glycol (PEG) or cyanopropyl functional groups, interact with analytes through dipole-dipole or hydrogen bonding interactions in addition to dispersive forces.[3][4] While less common for general alkane analysis, they can provide unique selectivity for mixtures containing polar compounds or for separating isomers with subtle differences in their molecular architecture.

Quantitative Data for a C12 Branched Alkane

The following table summarizes the Kovats retention index for 3,8-Dimethyldecane, a C12 branched alkane, on a non-polar stationary phase. This data provides a reference point for the expected retention behavior of similar compounds like this compound on such a phase.

CompoundStationary PhaseTemperature (°C)Kovats Retention Index (I)
3,8-DimethyldecaneSE-30 (non-polar)501139.5
3,8-DimethyldecaneSE-30 (non-polar)601139.9
3,8-DimethyldecaneSE-30 (non-polar)701140.3
Data sourced from the NIST WebBook.[5]

Experimental Protocol: Determination of Kovats Retention Index

This section outlines a detailed methodology for the experimental determination of the Kovats retention index for a branched alkane like this compound.

Objective: To determine the Kovats retention index of the target analyte on a specific GC stationary phase under isothermal or temperature-programmed conditions.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Capillary GC column with the desired stationary phase (e.g., DB-1, DB-5, or a polar phase).

  • Sample of this compound.

  • A homologous series of n-alkanes (e.g., C8 to C16) for bracketing the retention time of the analyte.

  • High-purity carrier gas (e.g., helium, hydrogen, or nitrogen).

  • Syringes for sample injection.

  • Vials for sample and standard preparation.

  • Appropriate solvent (e.g., hexane (B92381) or pentane).

Procedure:

  • Preparation of Standards and Sample:

    • Prepare a stock solution of the n-alkane mixture in the chosen solvent.

    • Prepare a dilute solution of the this compound in the same solvent.

    • It is also possible to co-inject the analyte and the n-alkane standards.

  • Gas Chromatograph Setup:

    • Install the desired capillary column in the GC oven.

    • Set the injector and detector temperatures. A typical starting point is 250°C for the injector and 280°C for the FID.

    • Set the carrier gas flow rate.

    • Establish the oven temperature program. For an initial scouting run, a temperature ramp (e.g., from 40°C to 325°C at 20°C/min) can be used to determine the approximate elution temperature of the analyte.[6] Subsequently, an isothermal analysis or a more optimized temperature program can be developed.

  • Analysis:

    • Inject a known volume of the n-alkane standard mixture and record the chromatogram.

    • Inject a known volume of the this compound sample and record the chromatogram.

    • Alternatively, inject a mixture of the analyte and the n-alkane standards.

  • Data Analysis and Calculation:

    • Identify the retention times of the n-alkanes and the target analyte.

    • Identify the two n-alkanes that elute immediately before (n) and after (N) the analyte.

    • Calculate the Kovats retention index (I) using the appropriate formula:

      • For isothermal analysis: I = 100 * [n + (log(t'analyte) - log(t'n)) / (log(t'N) - log(t'n))] where t' is the adjusted retention time (retention time of the compound minus the retention time of an unretained substance like methane).[7]

      • For temperature-programmed analysis: I = 100 * [n + (tanalyte - tn) / (tN - tn)] where t is the retention time.[7][8]

Workflow Diagrams

The following diagrams illustrate the key processes involved in the analysis of branched alkanes by gas chromatography.

GC_Method_Development cluster_0 Method Development Define Analyte Define Analyte Select Column Select Column Define Analyte->Select Column Boiling Point & Polarity Initial GC Run Initial GC Run Select Column->Initial GC Run Temperature Program Optimize Parameters Optimize Parameters Initial GC Run->Optimize Parameters Adjust Ramp/Flow Validate Method Validate Method Optimize Parameters->Validate Method Repeatability & Resolution Kovats_Index_Calculation GC_Analysis Run GC with Analyte and n-Alkane Standards Identify_Peaks Identify Retention Times (t) of Analyte and n-Alkanes GC_Analysis->Identify_Peaks Bracket_Analyte Find n-Alkanes Eluting Before (n) and After (N) Analyte Identify_Peaks->Bracket_Analyte Calculate_RI Calculate Kovats Retention Index (I) using the appropriate formula Bracket_Analyte->Calculate_RI

References

A Comparative Guide to the Cross-Validation of NMR and MS Data for Alkane Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of alkanes is a foundational requirement in numerous scientific disciplines, from petroleum analysis to drug development, where they may serve as critical raw materials or excipients. While both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for structural elucidation, their individual limitations can sometimes lead to ambiguity. This guide provides an objective comparison of NMR and MS for alkane identification, supported by experimental data and detailed protocols, emphasizing the robustness of a cross-validation approach.

Performance Comparison: NMR vs. Mass Spectrometry

The selection of an analytical technique is often dictated by the specific requirements of the experiment, such as the sample complexity, required sensitivity, and the need for isomeric differentiation. The following table summarizes the key performance characteristics of NMR and Mass Spectrometry for alkane identification.[1][2][3]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[4]Molecular weight and fragmentation patterns.[5]
Sensitivity Lower (micromolar to millimolar range).[2][6]High (picomolar to femtomolar range).[1][7]
Resolution High spectral resolution, excellent for distinguishing isomers with different chemical environments.[8]High mass resolution, capable of separating ions with very similar mass-to-charge ratios.
Quantitative Analysis Inherently quantitative (qNMR) without the need for identical standards.[9]Requires internal standards for accurate quantification.[10][11]
Isomer Differentiation Excellent for constitutional isomers due to unique chemical shifts and coupling patterns.[8][12]Can be challenging for isomers with similar fragmentation patterns; often requires chromatographic separation (GC-MS).[5][13]
Sample State Typically solution-state; non-destructive.[1]Typically requires sample vaporization; destructive.
Throughput Generally lower due to longer acquisition times for certain experiments (e.g., ¹³C NMR).High, especially with direct injection techniques.[7]

Experimental Protocols

Detailed methodologies for the analysis of alkanes using NMR and GC-MS are provided below. These protocols are based on established methods for hydrocarbon analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a standard procedure for the identification and quantification of alkanes in a mixture.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the alkane sample in 1 mL of a volatile solvent such as hexane (B92381) or dichloromethane.

  • If quantitative analysis is required, add a known concentration of an internal standard (e.g., a deuterated alkane not present in the sample).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or similar.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

  • Mass Range: m/z 40-550.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Data Acquisition and Processing:

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.

  • Process the data using appropriate software (e.g., Agilent MassHunter).

  • Identify alkanes by comparing their retention times and mass spectra with a reference library (e.g., NIST).

  • For quantitative analysis, generate a calibration curve using the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for alkane identification.

1. Sample Preparation:

  • Dissolve 5-10 mg of the alkane sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or similar.

  • Pulse Program: A standard 90° pulse sequence.

  • Spectral Width: -1 to 10 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

3. ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 150 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the spectra.

  • Reference the spectra to the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different proton environments.

  • Analyze the chemical shifts and coupling patterns in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to elucidate the alkane structure.[12][15]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of alkane identification using NMR and MS, and the individual data processing workflows for each technique.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_validation Cross-Validation & Final Identification Sample Alkane Sample Prep Dissolution & Filtration Sample->Prep NMR_acq NMR Acquisition (¹H & ¹³C) Prep->NMR_acq GCMS_acq GC-MS Acquisition Prep->GCMS_acq NMR_proc NMR Data Processing (Chemical Shifts, Integration, Coupling) NMR_acq->NMR_proc GCMS_proc GC-MS Data Processing (Retention Time, Fragmentation) GCMS_acq->GCMS_proc Cross_val Cross-Validation (Compare Structural & MW Data) NMR_proc->Cross_val GCMS_proc->Cross_val Final_ID Unambiguous Alkane Identification Cross_val->Final_ID

Cross-validation workflow for alkane identification.

AnalyticalWorkflows cluster_NMR NMR Data Analysis cluster_MS GC-MS Data Analysis NMR_FID Raw FID Data NMR_FT Fourier Transform NMR_FID->NMR_FT NMR_Phase Phase & Baseline Correction NMR_FT->NMR_Phase NMR_Ref Chemical Shift Referencing NMR_Phase->NMR_Ref NMR_Int Integration & Coupling Analysis NMR_Ref->NMR_Int NMR_Struct Structural Elucidation NMR_Int->NMR_Struct MS_TIC Total Ion Chromatogram (TIC) MS_Peak Peak Detection & Integration MS_TIC->MS_Peak MS_Deconv Mass Spectral Deconvolution MS_Peak->MS_Deconv MS_Lib Library Search (e.g., NIST) MS_Deconv->MS_Lib MS_Frag Fragmentation Pattern Analysis MS_Lib->MS_Frag MS_ID Component Identification MS_Frag->MS_ID

Individual data analysis workflows for NMR and GC-MS.

References

Inter-laboratory Comparison of Branched Alkane Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the analytical performance for the determination of branched alkanes in hydrocarbon mixtures, based on data from inter-laboratory studies. It is intended for researchers, scientists, and professionals in drug development and related fields who rely on accurate hydrocarbon analysis. The guide summarizes quantitative data, details common experimental protocols, and visualizes analytical workflows.

Data Presentation: Inter-laboratory Performance in Hydrocarbon Speciation

The following table summarizes the inter-laboratory variability for the analysis of various hydrocarbon species, including branched alkanes, as reported in a Coordinating Research Council (CRC) Round Robin study.[1] This study provides a benchmark for the expected precision among different laboratories performing hydrocarbon analysis by gas chromatography. The coefficient of variation (C.V.) is a measure of the relative variability of the data.

Analyte Concentration RangeTypical Coefficient of Variation (C.V., %)Notes
> 1 ppmC5 - 10%Represents good agreement between laboratories for more abundant species.
0.1 - 1 ppmC5 - 18%Increased variability is observed for less concentrated analytes. MTBE showed greater variability.
< 0.1 ppmC12 - 80%Significant variability is expected at lower concentrations, where detection and quantification are more challenging.
Total Non-Methane Organic Gases (NMOG) 4.6% This indicates a high level of agreement between laboratories for the overall hydrocarbon measurement.

Note: The data reflects the state of practice in specialized automotive emissions testing laboratories and serves as a valuable reference for the expected reproducibility of branched alkane analysis within complex hydrocarbon mixtures.[1]

Experimental Protocols

The following section details a typical methodology for the analysis of branched alkanes in a complex hydrocarbon mixture, such as gasoline or diesel fuel, using gas chromatography.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for Branched Alkane Analysis

This protocol outlines a standard procedure for the separation and identification of branched alkanes.

1. Sample Preparation:

  • Dilution: The hydrocarbon sample (e.g., gasoline, diesel) is diluted with a suitable solvent (e.g., carbon disulfide, pentane) to a concentration appropriate for GC analysis. A typical dilution might be 1:100 (v/v).

  • Internal Standard Addition: An internal standard (e.g., a deuterated alkane or a compound not expected to be in the sample) is added to the diluted sample. This allows for more accurate quantification by correcting for variations in injection volume and instrument response.

2. Gas Chromatography (GC) Conditions:

  • Injector: A split/splitless injector is commonly used. For quantitative analysis, a split injection is often preferred to handle the high concentration of components in fuel samples.

    • Injector Temperature: Typically set to 250-300 °C to ensure rapid vaporization of the sample.

  • Column: A non-polar capillary column (e.g., a dimethylpolysiloxane-based stationary phase) is typically used for hydrocarbon analysis. The length, diameter, and film thickness of the column will determine the resolution of the separation.

    • Example Column: 60 m x 0.25 mm ID x 0.25 µm film thickness.

  • Oven Temperature Program: A temperature program is used to separate the hydrocarbons based on their boiling points.

    • Initial Temperature: 35 °C, hold for 10 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 300 °C at a rate of 10 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium is a common carrier gas, with a constant flow rate of, for example, 1.5 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electron ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

  • Scan Range: A mass-to-charge ratio (m/z) scan range of 35-550 amu is generally sufficient to detect the fragment ions of the alkanes of interest.

  • Data Acquisition: Data is acquired in full scan mode to allow for the identification of unknown compounds. For targeted quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity.

4. Data Analysis:

  • Peak Identification: Branched alkanes are identified by comparing their retention times and mass spectra to those of known standards or by matching the mass spectra to a reference library (e.g., NIST).

  • Quantification: The concentration of each identified branched alkane is determined by comparing its peak area to that of the internal standard. A calibration curve created from standards of known concentrations should be used for accurate quantification.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for branched alkane analysis and the logical relationship in evaluating inter-laboratory comparison data.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Hydrocarbon Sample Dilution Dilution Sample->Dilution Internal_Standard Internal Standard Addition Dilution->Internal_Standard GC_MS GC-MS Analysis Internal_Standard->GC_MS Peak_ID Peak Identification GC_MS->Peak_ID Quantification Quantification Peak_ID->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Workflow for the analysis of branched alkanes in a hydrocarbon sample.

Interlaboratory_Comparison_Logic cluster_labs Participating Laboratories cluster_stats Statistical Analysis cluster_eval Performance Evaluation LabA Laboratory A Results Mean Calculate Consensus Mean LabA->Mean ZScore Calculate Z-Scores LabA->ZScore LabB Laboratory B Results LabB->Mean LabB->ZScore LabC Laboratory C Results LabC->Mean LabC->ZScore MoreLabs ... MoreLabs->Mean MoreLabs->ZScore StdDev Calculate Standard Deviation Mean->StdDev Mean->ZScore StdDev->ZScore CV Coefficient of Variation StdDev->CV Performance Laboratory Proficiency ZScore->Performance CV->Performance

Caption: Logical flow for evaluating inter-laboratory comparison data.

References

A Comparative Guide to the Relative Response Factors of Dodecane Isomers in Flame Ionization Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. In the field of gas chromatography, the Flame Ionization Detector (FID) is a workhorse for the analysis of organic compounds, particularly hydrocarbons. A critical aspect of achieving accurate quantification is the understanding and application of Relative Response Factors (RRFs). This guide provides a comparative analysis of the RRFs of dodecane (B42187) isomers in FID, supported by theoretical data and a detailed experimental protocol for their determination.

The response of an FID is directly proportional to the number of carbon atoms in a hydrocarbon molecule that are combusted in the hydrogen-air flame.[1] For straight-chain alkanes, this relationship is very consistent. However, the molecular structure, such as branching, can cause slight deviations in the detector's response. These deviations are accounted for by the Effective Carbon Number (ECN), which considers the contribution of different types of carbon atoms to the FID signal.

Comparison of Theoretical Relative Response Factors

The following table presents the calculated theoretical ECN and the corresponding theoretical RRF for n-dodecane and three of its branched isomers. These values are based on established carbon atom contributions to the FID signal.

Compound NameStructureMolecular FormulaNo. of CarbonsCalculated Theoretical ECNTheoretical RRF (relative to n-dodecane)
n-DodecaneStraight ChainC₁₂H₂₆1212.001.00
2-MethylundecaneBranchedC₁₂H₂₆1211.950.996
3-MethylundecaneBranchedC₁₂H₂₆1211.970.998
2,2,4-TrimethylnonaneHighly BranchedC₁₂H₂₆1211.850.988

Note: The theoretical ECN values are calculated based on the contribution of primary, secondary, tertiary, and quaternary carbons. These values indicate that while branching does have a small effect on the FID response, for dodecane isomers, the RRFs are expected to be very close to 1.00.

Experimental Determination of Relative Response Factors

To experimentally validate these theoretical values and for the highest accuracy in quantitative analysis, the RRFs should be determined under specific laboratory conditions.

Experimental Protocol

This protocol outlines a general method for the determination of the RRFs of dodecane isomers using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Materials and Reagents:

  • n-Dodecane (Reference Standard, >99% purity)

  • Dodecane isomers of interest (e.g., 2-Methylundecane, 3-Methylundecane, 2,2,4-Trimethylnonane; >99% purity)

  • High-purity solvent (e.g., hexane (B92381) or pentane, GC grade)

  • High-purity gases for GC-FID: Helium (carrier gas), Hydrogen (fuel), and compressed air (oxidizer)

2. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector.

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-1, DB-5, or similar non-polar phase).

  • Autosampler for precise and repeatable injections.

  • Data acquisition and processing software.

3. Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of n-dodecane and each dodecane isomer at a concentration of 1000 µg/mL in the chosen solvent.

  • Calibration Standards: Prepare a series of mixed calibration standards containing n-dodecane and the isomers of interest at various concentration levels (e.g., 10, 50, 100, 200, 500 µg/mL). Ensure the concentrations of all components are accurately known.

4. GC-FID Conditions (Example):

  • Inlet: Split/splitless injector, 250°C, split ratio 50:1.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5 capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector: FID at 280°C.

  • FID Gas Flows: Hydrogen at 30 mL/min, Air at 300 mL/min, Makeup gas (Helium or Nitrogen) at 25 mL/min.

  • Injection Volume: 1 µL.

5. Data Analysis and RRF Calculation:

  • Inject each calibration standard multiple times (n=3 or 5) to ensure repeatability.

  • Integrate the peak areas for n-dodecane and each isomer in each chromatogram.

  • For each component at each concentration level, calculate the Response Factor (RF) using the following formula: RF = Peak Area / Concentration

  • Calculate the Relative Response Factor (RRF) for each isomer relative to n-dodecane using the formula: RRF_isomer = RF_isomer / RF_n-dodecane

  • The average of the RRF values across the different concentration levels is the experimentally determined RRF for that isomer.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of the relative response factors of dodecane isomers.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_result Result stock_solutions Prepare Stock Solutions (n-Dodecane & Isomers) calibration_standards Prepare Mixed Calibration Standards stock_solutions->calibration_standards Dilute & Mix gc_fid_analysis GC-FID Analysis calibration_standards->gc_fid_analysis Inject data_acquisition Data Acquisition & Peak Integration gc_fid_analysis->data_acquisition rf_calculation Calculate Response Factors (RF) RF = Area / Concentration data_acquisition->rf_calculation rrf_calculation Calculate Relative Response Factors (RRF) RRF = RF_isomer / RF_n-dodecane rf_calculation->rrf_calculation final_rrf Experimentally Determined RRF Values rrf_calculation->final_rrf

Workflow for Determining Relative Response Factors.

References

"performance of different ionization techniques for branched alkanes"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of branched alkanes by mass spectrometry is crucial for a variety of applications, from petrochemical analysis to metabolomics. The choice of ionization technique is a critical parameter that significantly influences the quality and nature of the mass spectral data obtained. This guide provides an objective comparison of the performance of common ionization techniques for branched alkanes, supported by experimental data and detailed methodologies.

Principles of Ionization for Branched Alkanes

The nonpolar nature and propensity for fragmentation of branched alkanes present unique challenges for mass spectrometry. Different ionization techniques impart varying amounts of energy to the analyte molecules, resulting in different degrees of fragmentation and molecular ion abundance. The primary techniques discussed here are Electron Ionization (EI), Chemical Ionization (CI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons bombard the analyte, causing extensive fragmentation.[1][2] This fragmentation is highly reproducible and provides detailed structural information, making it a powerful tool for identifying unknown compounds by matching their mass spectra to existing libraries.[2] However, for branched alkanes, the molecular ion peak is often weak or entirely absent due to the high degree of fragmentation.[3]

Chemical Ionization (CI) is a "soft" ionization method that uses a reagent gas to ionize the analyte through chemical reactions.[1][2] This less energetic process results in minimal fragmentation and typically produces a prominent protonated molecule ([M+H]⁺) or related adduct ions.[1][4] CI is therefore well-suited for determining the molecular weight of branched alkanes.[2][4]

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is particularly effective for nonpolar and semi-volatile compounds.[1][5] In APCI, a corona discharge ionizes a solvent vapor, which then transfers charge to the analyte molecules.[6] For saturated hydrocarbons, APCI often produces [M-H]⁺ ions with minimal fragmentation, making it a robust method for their analysis.[5][6]

Atmospheric Pressure Photoionization (APPI) utilizes ultraviolet photons to ionize analyte molecules, either directly or through a dopant.[1][5] It is highly efficient for nonpolar compounds and can be more sensitive than APCI.[5][7] The use of dopants is often necessary to enhance the ionization of compounds with high ionization energies.[5]

Performance Comparison of Ionization Techniques

The choice of ionization technique depends on the analytical goal. For structural elucidation, the detailed fragmentation provided by EI is invaluable. For molecular weight determination, the soft ionization techniques CI, APCI, and APPI are preferred. The following table summarizes the performance of these techniques for branched alkanes based on available data.

Ionization TechniquePrincipleMolecular Ion (M⁺• or [M+H]⁺/[M-H]⁺) AbundanceFragmentationPrimary Application for Branched Alkanes
Electron Ionization (EI) High-energy electron bombardmentOften weak or absent[3]Extensive ("Hard" Ionization)[1]Structural elucidation and identification via fragmentation patterns.[2]
Chemical Ionization (CI) Ion-molecule reactions with a reagent gasTypically abundant[4]Minimal ("Soft" Ionization)[2]Molecular weight determination.[2][4]
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase chemical ionization at atmospheric pressureGenerally abundant ([M-H]⁺)[5][6]Low to moderate, can be controlled[5]Molecular weight determination and quantification of nonpolar compounds.[5][6]
Atmospheric Pressure Photoionization (APPI) Ionization by UV photons, often with a dopantAbundantMinimal ("Soft" Ionization)High-sensitivity analysis of nonpolar compounds.[5][7]

Experimental Protocols

Detailed experimental conditions are crucial for obtaining reproducible and high-quality mass spectra of branched alkanes. Below are representative protocols for each ionization technique.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI and CI
  • Instrumentation : A standard gas chromatograph coupled to a mass spectrometer with interchangeable EI and CI sources.

  • Sample Introduction : A solution of the branched alkane standard (e.g., in hexane) is injected into the GC.

  • Gas Chromatography :

    • Column : A non-polar capillary column (e.g., 100 m length) is often used to achieve good separation of isomers.[3]

    • Carrier Gas : Helium or hydrogen.[3]

    • Temperature Program : An appropriate temperature gradient is used to elute the branched alkanes.

  • Mass Spectrometry (EI mode) :

    • Ionization Energy : Typically 70 eV.[2]

    • Source Temperature : 230-250 °C.

  • Mass Spectrometry (CI mode) :

    • Reagent Gas : Methane, isobutane, or ammonia.[2][8]

    • Reagent Gas Pressure : Optimized for the specific instrument and analyte.

    • Source Temperature : 150-200 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) or Direct Infusion with APCI and APPI

While branched alkanes are typically analyzed by GC-MS, direct infusion or LC-MS with APCI or APPI can also be employed, particularly for less volatile or complex mixtures.

  • Instrumentation : A liquid chromatograph or syringe pump for direct infusion coupled to a mass spectrometer with an APCI or APPI source.

  • Sample Introduction : The sample is dissolved in a suitable solvent (e.g., hexane, iso-octane) and introduced into the ion source.[6]

  • APCI Protocol :

    • Ionization Mode : Positive ion mode is common for alkanes.[6]

    • Reagent Gas : Nitrogen, synthetic air, or oxygen can be used; oxygen has been shown to produce stable [M-H]⁺ ions with minimal fragmentation.[9]

    • Vaporizer Temperature : Set to ensure complete vaporization of the solvent and analyte (e.g., 400 °C).[6]

    • Corona Discharge Current : Typically a few microamperes.

  • APPI Protocol :

    • Ionization Mode : Positive ion mode.

    • Dopant : A dopant such as toluene (B28343) or anisole (B1667542) is often added to the mobile phase or nebulizer gas to enhance ionization efficiency.[5]

    • Lamp : A krypton lamp emitting photons at 10.0 and 10.6 eV is commonly used.

    • Source Temperature : Optimized for the specific analyte and solvent.

Logical Workflow for Technique Selection

The selection of an appropriate ionization technique for branched alkane analysis is a logical process based on the desired analytical outcome. The following diagram illustrates a typical decision-making workflow.

IonizationSelection start Analytical Goal for Branched Alkane Analysis goal_struct Structural Elucidation / Isomer Differentiation start->goal_struct goal_mw Molecular Weight Determination / Quantification start->goal_mw tech_ei Electron Ionization (EI) goal_struct->tech_ei tech_soft Soft Ionization (CI, APCI, APPI) goal_mw->tech_soft outcome_ei Extensive Fragmentation (Characteristic Fingerprint) tech_ei->outcome_ei outcome_soft Minimal Fragmentation (Abundant Molecular Ion) tech_soft->outcome_soft

Workflow for selecting an ionization technique.

Conclusion

The analysis of branched alkanes by mass spectrometry requires careful consideration of the ionization technique. Electron Ionization is the method of choice for obtaining detailed structural information through fragmentation patterns, although it often fails to produce a molecular ion. For molecular weight determination and quantification, soft ionization techniques such as Chemical Ionization, Atmospheric Pressure Chemical Ionization, and Atmospheric Pressure Photoionization are superior, as they produce abundant molecular or quasi-molecular ions with minimal fragmentation. The optimal choice will always depend on the specific research question and the available instrumentation.

References

A Comparative Analysis of Experimental and Predicted Properties of 5-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally estimated and computationally predicted physicochemical properties of the branched alkane, 5-Ethyl-2,2,6-trimethylheptane. As a saturated hydrocarbon, its properties are of interest in fields ranging from fuel and lubricant development to as a non-polar solvent in chemical synthesis. Understanding the accuracy and limitations of predictive models against experimental data is crucial for in silico process design and property estimation.

Comparison of Physicochemical Properties

The following table summarizes the available experimental (estimated) and predicted data for this compound. For contextual comparison, experimentally determined properties for its straight-chain isomer, n-dodecane, are also included.

PropertyThis compound (Experimental Estimate)This compound (Predicted/Computed)n-Dodecane (Experimental)
Boiling Point 187 °CNot Available215-217 °C[1]
Melting Point -50.8 °CNot Available-9.6 °C[1]
Density 0.7520 g/mLNot Available0.75 g/mL at 25 °C[1]
Refractive Index 1.4217Not Available1.421 at 20 °C[1]
Molecular Weight 170.33 g/mol 170.33 g/mol 170.34 g/mol [2]
XLogP3 Not Available5.76.8

Note: Experimental values for this compound are sourced from ChemicalBook and are stated as estimates. Predicted values are from PubChem's computed properties. Experimental values for n-dodecane are well-established and serve as a reference for a C12 alkane.

Methodologies for Property Determination

Accurate determination of physicochemical properties relies on standardized experimental protocols and robust computational models.

Experimental Protocols

1. Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Common methods for its determination include:

  • Thiele Tube Method: A small sample of the liquid is heated in a tube along with an inverted capillary tube. The temperature at which a rapid stream of bubbles emerges from the capillary, and upon slight cooling, the liquid just begins to enter the capillary, is recorded as the boiling point. This micro-method is suitable for small sample volumes.

  • Simple Distillation: For larger volumes, the boiling point can be determined during a simple distillation. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. A stable temperature reading during the distillation of the bulk of the sample corresponds to its boiling point.[3] It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

2. Density Measurement: Density, the mass per unit volume of a substance, is a fundamental physical property.

  • Vibrating Tube Densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid. This method is highly accurate and requires a small sample volume.

  • Pycnometry: A pycnometer is a flask with a precisely known volume. The density of a liquid is determined by accurately weighing the pycnometer when empty, when filled with the sample liquid, and when filled with a reference liquid of known density (like water).

3. Refractive Index Measurement: The refractive index is a dimensionless number that describes how fast light travels through the material.

  • Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed between two prisms. Light of a specific wavelength (usually the sodium D-line at 589 nm) is passed through the sample, and the critical angle of refraction is measured. The instrument is calibrated and provides a direct reading of the refractive index. The temperature must be controlled and reported as the refractive index is temperature-dependent.

Computational Prediction Methods

Predicted properties are generated using computational chemistry models that rely on the molecular structure.

  • Quantitative Structure-Property Relationship (QSPR): QSPR models are mathematical equations that correlate the chemical structure of a molecule with one of its physical properties.[4][5] These models are developed by creating a statistical relationship between calculated molecular descriptors (e.g., topological indices, quantum-chemical parameters) and the experimentally determined properties for a training set of molecules.[4][5][6] Once validated, these models can predict the properties of new, untested compounds.

  • Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within the molecule. Each functional group is assigned a value for a specific property, and the overall property of the molecule is calculated based on the sum of these group contributions, often with corrections for structural features.

  • Molecular Mechanics (MM) and Quantum Mechanics (QM): These are simulation techniques that can predict a wide range of molecular properties. MM methods use classical physics to model the interactions between atoms, while QM methods use the principles of quantum mechanics for a more accurate, but computationally intensive, description. These methods can be used to predict properties like molecular geometry, conformational energies, and interaction energies, which can then be related to macroscopic properties.

Workflow for Comparison of Experimental and Predicted Data

The following diagram illustrates the general workflow for comparing experimental and predicted properties of a chemical compound.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow A Compound Synthesis & Purification B Physical Property Measurement (e.g., Boiling Point, Density) A->B C Data Analysis & Validation B->C G Comparative Analysis C->G D Molecular Structure Input E Property Prediction (QSPR, QM, etc.) D->E F Model Validation E->F F->G H Publication/Report G->H

Caption: Workflow for comparing experimental and predicted properties.

References

Safety Operating Guide

Navigating the Disposal of 5-Ethyl-2,2,6-trimethylheptane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for 5-Ethyl-2,2,6-trimethylheptane, it is imperative to handle this compound as a potentially hazardous substance. This guide provides a comprehensive, step-by-step approach to its disposal, drawing upon general principles of chemical waste management and data from similar aliphatic hydrocarbons.

Presumed Hazard Profile and Necessary Precautions

Based on structurally similar compounds, this compound should be presumed to be a flammable liquid. It may also be an aspiration hazard, potentially fatal if swallowed and enters the airways. As a general precaution, avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.

Personal Protective Equipment (PPE) is mandatory when handling this substance for disposal:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH/MSHA-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. This protocol provides a general framework; always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Waste Determination: The first step is to classify the waste. Since no specific SDS is available, treat this compound as a hazardous waste. This determination is crucial as it dictates the subsequent handling and disposal procedures.

  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • It should be collected as a non-halogenated organic solvent waste.

  • Containerization:

    • Use a dedicated, compatible, and properly sealed waste container. The container must be in good condition and made of a material that will not react with the chemical.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a well-ventilated, cool, and dry place, away from sources of ignition such as heat, sparks, and open flames.

    • Ensure the container is kept tightly closed except when adding waste.

  • Arranging for Disposal:

    • Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for pickup and disposal.

    • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data for Hazardous Waste Classification

The following table provides general quantitative thresholds for classifying certain types of hazardous waste, which can serve as a reference.

Waste CharacteristicRegulatory Threshold
Ignitability Flash point < 60°C (140°F)
Corrosivity pH ≤ 2 or ≥ 12.5
Reactivity Unstable, reacts violently with water, or generates toxic gases when mixed with water.
Toxicity Exceeds specific concentration limits for certain heavy metals and pesticides as defined by regulatory agencies.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing safety and compliance.

DisposalWorkflow start Start: Have this compound for Disposal sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check treat_hazardous Treat as a Potentially Hazardous Substance (Assume Flammable Liquid) sds_check->treat_hazardous No follow_sds Follow Disposal Procedures in SDS sds_check->follow_sds Yes ppe Wear Appropriate Personal Protective Equipment (PPE) treat_hazardous->ppe follow_sds->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Use a Labeled, Compatible, and Sealed Waste Container segregate->container store Store in a Designated, Ventilated, and Safe Area container->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 5-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Ethyl-2,2,6-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the properties of structurally similar flammable hydrocarbon solvents, particularly its isomer, n-dodecane. It is imperative to treat this compound with the appropriate precautions for a flammable and potentially hazardous chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves are required. Nitrile, Neoprene, or Butyl rubber gloves are recommended for handling hydrocarbon solvents. Always inspect gloves for integrity before use.
Body Protection A flame-resistant lab coat or chemical-resistant coveralls should be worn.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Glove Selection and Chemical Compatibility

The choice of glove material is critical to prevent skin contact. Since specific breakthrough time data for this compound is not available, the following table provides a general chemical resistance guide for common glove materials against hydrocarbon solvents. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Glove Material Chemical Resistance to Hydrocarbon Solvents

Glove MaterialChemical Resistance RatingGeneral Recommendations
Nitrile Good to ExcellentProvides good resistance to oils, greases, and some organic solvents. A suitable choice for incidental contact.
Neoprene GoodOffers good resistance to a broad range of chemicals, including oils and solvents.
Butyl Rubber Fair to GoodWhile providing excellent resistance to many chemicals, its performance against aliphatic hydrocarbons can be variable. It is not the primary recommendation for prolonged contact with this specific chemical class.
Latex PoorNot recommended for use with hydrocarbon solvents due to poor chemical resistance.

Note: The ratings above are general. The thickness of the glove material significantly impacts the breakthrough time. Thicker gloves will generally provide longer protection.

Respiratory Protection

Engineering controls, such as chemical fume hoods, are the preferred method for controlling inhalation exposure. When engineering controls are not sufficient, respiratory protection is required.

Respiratory Protection Guidelines

Exposure ScenarioRecommended Respirator TypeCartridge Type
Well-ventilated area with low vapor concentrations Air-Purifying Respirator (APR) with a half-face or full-face piece.NIOSH-approved organic vapor (OV) cartridges.[1][2][3]
Confined spaces or high vapor concentrations Supplied-Air Respirator (SAR) or a Self-Contained Breathing Apparatus (SCBA).Not applicable. Provides a clean air supply.
Emergency situations (e.g., large spills) Self-Contained Breathing Apparatus (SCBA).Not applicable. Provides the highest level of respiratory protection.
Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, away from ignition sources such as open flames, hot surfaces, and sparks.

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Ground and bond containers when transferring material to prevent static electricity buildup.

Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Place the contaminated absorbent material in a sealed, labeled container for proper disposal.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan:

  • This compound should be disposed of as hazardous flammable waste.

  • Never pour this chemical down the drain or mix it with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.

  • Collect waste in a designated, labeled, and sealed container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. When a specific SDS is not available, the compound should be treated as a potentially hazardous substance and disposal should follow general principles of chemical waste management.[4]

Visualizing the PPE Selection Process

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification and Use start Start: Handling this compound risk_assessment Perform Risk Assessment: - Quantity of substance - Operating temperature - Potential for splashing or aerosol generation start->risk_assessment eye_protection Eye/Face Protection: - Chemical Splash Goggles (Minimum) - Face Shield (if splash risk) risk_assessment->eye_protection hand_protection Hand Protection: - Select appropriate gloves (e.g., Nitrile, Neoprene) - Inspect gloves before use risk_assessment->hand_protection body_protection Body Protection: - Flame-Resistant Lab Coat or - Chemical-Resistant Coveralls risk_assessment->body_protection respiratory_protection Respiratory Protection: - Work in Fume Hood (Preferred) - Or use Respirator with Organic Vapor Cartridges risk_assessment->respiratory_protection ppe_check Final PPE Check: - All PPE is correctly worn and fits properly eye_protection->ppe_check hand_protection->ppe_check body_protection->ppe_check respiratory_protection->ppe_check proceed Proceed with Experiment ppe_check->proceed

Caption: PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.